Product packaging for 4,5,7-Trihydroxy-3-phenylcoumarin(Cat. No.:CAS No. 4222-02-0)

4,5,7-Trihydroxy-3-phenylcoumarin

Cat. No.: B599777
CAS No.: 4222-02-0
M. Wt: 270.24
InChI Key: RUSXZMPXIYUKLA-UHFFFAOYSA-N
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Description

4,5,7-Trihydroxy-3-phenylcoumarin is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 3-phenylcoumarin structure is considered a privileged scaffold in medicinal chemistry due to its versatility and valuable chemical properties, which allow for the synthesis of a huge number of derivatives with varied biological activities . This scaffold is an isostere of isoflavones and can also be viewed as a coumarin-resveratrol hybrid, connecting it to two well-studied classes of biologically active compounds . From a structural perspective, a connection can be made with steroid hormones, particularly estrogens, due to the aromatization of the A ring . Naturally occurring 3-phenylcoumarins, such as glycycoumarin and licoarylcoumarin isolated from Glycyrrhiza uralensis (Licorice), have been the subject of several pharmacological studies, highlighting the relevance of this chemical framework in the search for new therapeutic agents . Researchers utilize this privileged scaffold in the design of new chemical entities for various diseases. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B599777 4,5,7-Trihydroxy-3-phenylcoumarin CAS No. 4222-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,7-trihydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)13-11(7-9)20-15(19)12(14(13)18)8-4-2-1-3-5-8/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXZMPXIYUKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715664
Record name 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4222-02-0
Record name 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,7-trihydroxy-3-phenylcoumarin
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Foundational & Exploratory

"synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyphenolic compound belonging to the neoflavonoid family, specifically the 3-aryl-4-hydroxycoumarin subclass. Members of this class are known for a wide range of biological activities, including anticoagulant, antioxidant, and anti-inflammatory properties, making them attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on detailed experimental protocols, quantitative data analysis, and process visualization. The synthesis of the 4-hydroxycoumarin core presents unique challenges compared to standard coumarins, necessitating specific methodologies. This document outlines a robust strategy starting from a deoxybenzoin intermediate, which is considered the most direct and efficient pathway.

Introduction

Coumarins are a prominent class of benzopyran-2-one heterocyclic compounds found extensively in nature. The 3-aryl-4-hydroxycoumarin scaffold is of particular interest in medicinal chemistry, combining the structural features of coumarins and resveratrol-like phenyl groups. The target molecule, this compound, features a highly oxygenated phenolic ring derived from phloroglucinol, a phenyl substituent at the C3 position, and a critical hydroxyl group at the C4 position. The synthesis of this specific substitution pattern requires a multi-step approach, typically involving the construction of a key intermediate followed by a base-catalyzed intramolecular cyclization to form the lactone ring.

Synthetic Strategies

The synthesis of 4-hydroxycoumarins fundamentally differs from the more common Pechmann or Perkin condensations used for standard coumarins. The most effective strategies for installing the 3-phenyl and 4-hydroxy groups on a polyhydroxy-substituted benzene ring involve an intramolecular Claisen-type condensation.

Two primary retrosynthetic pathways can be envisioned:

  • Route A (Deoxybenzoin Pathway): This is the most direct approach. It involves the initial synthesis of a 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone (a deoxybenzoin). This intermediate, which already contains the required carbon skeleton, is then cyclized using a C1 carboxylating agent like diethyl carbonate to form the final 4-hydroxycoumarin ring. A very similar synthesis has been reported to produce 4-hydroxy-7-methoxy-3-phenylcoumarin with a 59% yield from the corresponding deoxybenzoin intermediate.[1]

  • Route B (Post-Cyclization Arylation): This pathway involves first forming the 4,5,7-trihydroxycoumarin ring and then introducing the phenyl group at the C3 position. This can be achieved via direct arylation using methods like photoinduced radical nucleophilic substitution with aryl halides or palladium-catalyzed coupling reactions.[1] While feasible, this route can suffer from lower regioselectivity and require more complex catalytic systems.

The Deoxybenzoin Pathway (Route A) is generally preferred for its straightforward nature and higher potential yields. This guide will focus on providing a detailed protocol for this method.

G target This compound route_A Route A (Deoxybenzoin Pathway) target->route_A route_B Route B (Post-Arylation Pathway) target->route_B cyclization Intramolecular Cyclization route_A->cyclization arylation C3-Arylation route_B->arylation deoxybenzoin 1-(2,4,6-Trihydroxyphenyl)- 2-phenylethanone phloroglucinol Phloroglucinol deoxybenzoin->phloroglucinol phenylacetyl_chloride Phenylacetyl Chloride deoxybenzoin->phenylacetyl_chloride cyclization->deoxybenzoin coumarin_core 4,5,7-Trihydroxycoumarin acetophenone 2',4',6'-Trihydroxy- acetophenone coumarin_core->acetophenone arylation->coumarin_core

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

This section details the recommended synthetic procedure based on the Deoxybenzoin Pathway (Route A).

Step 1: Synthesis of 1-(2,4,6-Trihydroxyphenyl)-2-phenylethanone (Deoxybenzoin Intermediate)

This step involves the Friedel-Crafts acylation of phloroglucinol with phenylacetyl chloride. A Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically employed.

Methodology:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dry nitrobenzene or carbon disulfide) at 0 °C, add phloroglucinol (1.0 eq) portion-wise.

  • Allow the mixture to stir for 15-20 minutes to form a complex.

  • Add phenylacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any unreacted phloroglucinol and inorganic salts.

  • The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone.

Step 2: Cyclization to this compound

This key step involves a base-catalyzed intramolecular cyclocondensation of the deoxybenzoin intermediate with diethyl carbonate. A strong base like sodium hydride or metallic sodium is required to deprotonate both the phenolic hydroxyl and the α-methylene protons, facilitating the cyclization.[1][2][3]

Methodology:

  • To a flask containing a suspension of metallic sodium (2.5 eq) or sodium hydride (2.5 eq, 60% dispersion in mineral oil) in an excess of dry diethyl carbonate (which also acts as the solvent), slowly add a solution of 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone (1.0 eq) in dry toluene or additional diethyl carbonate.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. The ethanol generated during the reaction is continuously removed by distillation to drive the equilibrium towards the product.[2][3]

  • The reaction is typically complete within 4-8 hours, which can be monitored by TLC.

  • After cooling to room temperature, the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.

  • The resulting solution is diluted with water, and the organic layer (toluene) is separated and discarded.

  • The aqueous layer, containing the sodium salt of the coumarin, is acidified to a pH of 1-2 with concentrated hydrochloric acid.

  • The precipitated crude this compound is collected by filtration, washed with cold water, and dried.

  • Further purification is achieved by recrystallization from a suitable solvent like aqueous ethanol or by column chromatography on silica gel.

Data Summary

The following tables summarize the reaction conditions and expected outcomes for the key synthetic steps. Data is compiled from analogous reactions reported in the literature.

Table 1: Synthesis of Deoxybenzoin Intermediate

Parameter Value / Condition Reference
Reactant 1 Phloroglucinol General Friedel-Crafts
Reactant 2 Phenylacetyl Chloride General Friedel-Crafts
Catalyst Aluminum Chloride (AlCl₃) [4]
Solvent Nitrobenzene / CS₂ [5]
Temperature 0 °C to Room Temp. [5]
Reaction Time 12 - 24 hours -

| Expected Yield | 60 - 80% | Estimated |

Table 2: Cyclization to this compound

Parameter Value / Condition Reference
Reactant 1 1-(2,4,6-Trihydroxyphenyl)-2-phenylethanone -
Reactant 2 Diethyl Carbonate [1][2][3]
Base Sodium (Na) metal or Sodium Hydride (NaH) [1][2]
Solvent Toluene / Diethyl Carbonate [2][3]
Temperature Reflux (~110-120 °C) [2]
Reaction Time 4 - 8 hours -

| Expected Yield | 50 - 65% | Based on[1] |

Process Visualization

The overall experimental workflow, from starting materials to the final purified product, can be visualized as a sequential process involving reaction, work-up, and purification stages.

G start Start: Phloroglucinol & Phenylacetyl Chloride step1 Step 1: Friedel-Crafts Acylation (AlCl₃, 0°C -> RT) start->step1 workup1 Work-up 1: Acidic Quench (HCl/Ice) & Filtration step1->workup1 purify1 Purification 1: Recrystallization workup1->purify1 intermediate Intermediate: 1-(2,4,6-Trihydroxyphenyl)- 2-phenylethanone purify1->intermediate step2 Step 2: Cyclization (NaH, Diethyl Carbonate, Reflux) intermediate->step2 workup2 Work-up 2: Quench, Acidification (HCl) & Filtration step2->workup2 purify2 Purification 2: Recrystallization or Chromatography workup2->purify2 product Final Product: This compound purify2->product

Caption: General experimental workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone intermediate and the final product, this compound, must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of substituents. The spectra for related 3-functionalized 4-hydroxycoumarins show characteristic shifts for the aromatic protons and the carbons of the coumarin core.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as phenolic -OH stretches (broad, ~3200-3500 cm⁻¹), the lactone carbonyl C=O stretch (~1680-1720 cm⁻¹), and C=C aromatic stretches (~1600 cm⁻¹).[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass of the molecular ion [M+H]⁺ or [M-H]⁻.[6]

  • Melting Point (MP): A sharp melting point is a good indicator of the purity of the crystalline product.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the Friedel-Crafts acylation of phloroglucinol to form a deoxybenzoin intermediate, followed by a base-catalyzed cyclization with diethyl carbonate. This pathway is logical, supported by literature precedents for analogous structures, and avoids the potential regioselectivity issues of post-cyclization arylation methods. The provided protocols, data tables, and workflows offer a comprehensive guide for researchers to successfully synthesize this valuable compound for further investigation in drug development and other scientific fields.

References

The Biological Activities of 4,5,7-Trihydroxy-3-phenylcoumarin: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities of 4,5,7-Trihydroxy-3-phenylcoumarin is limited in publicly available scientific literature. This technical guide synthesizes information from studies on structurally related hydroxylated 3-phenylcoumarins to infer the potential therapeutic properties of this specific compound and to provide a framework for future research.

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely recognized for their diverse pharmacological properties. The 3-phenylcoumarin scaffold, in particular, has garnered significant interest in medicinal chemistry as a "privileged structure" due to its association with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The degree and pattern of hydroxylation on both the coumarin core and the 3-phenyl ring play a crucial role in modulating these activities. This whitepaper focuses on the potential biological activities of this compound, providing a comprehensive overview based on the established structure-activity relationships of analogous compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 4222-02-0[1]
Molecular Formula C₁₅H₁₀O₅[1]
Molecular Weight 270.24 g/mol [1]
Predicted LogP 2.7[2]
Melting Point 268-272 °C[3]
Purity ≥96% (Commercially available)[1]

Potential Biological Activities and Underlying Mechanisms

Based on the biological profiles of structurally similar polyhydroxylated 3-phenylcoumarins, this compound is anticipated to exhibit significant antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.

Antioxidant Activity

The presence of multiple hydroxyl groups is a key determinant of the antioxidant capacity of phenolic compounds, including coumarins. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

Inferred Mechanism of Action: The antioxidant activity of this compound is likely mediated through direct radical scavenging and potentially through the chelation of metal ions involved in radical-generating reactions. The hydroxyl groups at positions 4, 5, and 7 on the coumarin ring are expected to contribute significantly to this activity.

Supporting Evidence from Analogous Compounds: Studies on various hydroxylated 3-phenylcoumarins have consistently demonstrated their potent antioxidant effects. For instance, 8-hydroxy-3-(4'-hydroxyphenyl)coumarin has shown a high oxygen radical absorbance capacity (ORAC-FL) of 13.5, a 100% scavenging capacity for hydroxyl radicals, 65.9% for DPPH radicals, and 71.5% for superoxide radicals[4][5]. Theoretical studies also support that the presence of hydroxyl groups on the coumarin skeleton enhances antioxidant activity by lowering the O-H bond dissociation enthalpy[6].

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Antioxidant_Activity This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Radical Scavenging (H• donation) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Accumulation Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Induces

Caption: Inferred antioxidant mechanism of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Many natural compounds, including coumarins, have been investigated for their anti-inflammatory potential.

Inferred Mechanism of Action: The anti-inflammatory effects of this compound are likely exerted through the inhibition of key pro-inflammatory enzymes and signaling pathways. This may include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, it may modulate inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Supporting Evidence from Analogous Compounds: Derivatives of 4-hydroxycoumarin have been shown to reduce paw edema in animal models of inflammation and decrease the levels of the pro-inflammatory cytokine TNF-α[7][8]. Specifically, 4-hydroxy-7-methoxycoumarin has been demonstrated to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages by suppressing the activation of NF-κB and MAPK signaling pathways[9][10]. The hydroxyl groups on the 3-phenylcoumarin scaffold are considered important for these anti-inflammatory properties.

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Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Mediators MAPK_pathway->Pro_inflammatory_Mediators This compound This compound This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits

Caption: Postulated anti-inflammatory signaling pathway modulation.

Anticancer Activity

The cytotoxic effects of coumarin derivatives against various cancer cell lines have been extensively documented. The substitution pattern on the coumarin ring significantly influences this activity.

Inferred Mechanism of Action: The potential anticancer activity of this compound may involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway. The presence of hydroxyl groups, particularly a dihydroxy substitution pattern, has been associated with enhanced tumor-specific cytotoxicity[11].

Supporting Evidence from Analogous Compounds: A study on hydroxylated coumarins revealed that 6,7-dihydroxy-substituted derivatives exhibit tumor cell-specific cytotoxicity and induce internucleosomal DNA fragmentation, a hallmark of apoptosis, in HL-60 cells[11]. Furthermore, a series of hydroxylated 3-phenylcoumarins demonstrated antiproliferative effects on HL-60 and A549 cancer cell lines, with some derivatives mediating their activity through cell cycle deregulation and apoptosis induction[12]. For instance, certain acetoxycoumarin derivatives have shown cytotoxic activity against A549 lung cancer and CRL 1548 liver cancer cell lines, with LD₅₀ values in the micromolar range[13][14][15].

Table of Cytotoxicity Data for Analogous Coumarins:

CompoundCell LineIC₅₀ / LD₅₀ (µM)Reference
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)48.1[13][15]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (Liver Cancer)45.1[13][15]
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)89.3[13][15]
Coumarin Derivative 4f A549 (Lung Cancer)13.5[16]
Coumarin-triazole hybrid 4 HL60 (Leukemia)8.09[17]
Coumarin-triazole hybrid 8b HepG2 (Liver Cancer)13.14[17]

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Anticancer_Workflow Treat Cancer Cells Treat Cancer Cells with This compound Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treat Cancer Cells->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treat Cancer Cells->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treat Cancer Cells->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins (e.g., Akt, caspases) Treat Cancer Cells->Western_Blot Data_Analysis Data Analysis and IC₅₀ Determination Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing anticancer activity.

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein aggregation. Compounds with antioxidant and anti-inflammatory properties are therefore promising candidates for neuroprotection.

Inferred Mechanism of Action: The potential neuroprotective effects of this compound are likely attributed to its antioxidant and anti-inflammatory properties, which can mitigate neuronal damage. Additionally, it may inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Supporting Evidence from Analogous Compounds: Several 3-phenylcoumarin derivatives have been identified as potent MAO-B inhibitors, with some exhibiting IC₅₀ values in the nanomolar range[18][19]. Polyhydroxy 3-phenylcoumarins, such as 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin, have shown inhibitory activity against both AChE (IC₅₀ = 3 µM) and MAO-B (IC₅₀ = 27 µM)[4][5]. Furthermore, certain coumarin derivatives have demonstrated neuroprotective effects in cellular models by reducing tau protein aggregation, decreasing reactive oxygen species, and inhibiting caspase activity through the activation of the TRKB-CREB-BDNF signaling pathway[20].

Experimental Protocols for Key Assays

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Anticancer Activity: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Determine the percentage of cell viability relative to untreated controls and calculate the IC₅₀ value.

Anti-inflammatory Activity: Western Blot for NF-κB and MAPK Pathway Proteins
  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38). Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on structurally related hydroxylated 3-phenylcoumarins provides a strong rationale for its investigation as a potential therapeutic agent. The presence of multiple hydroxyl groups suggests potent antioxidant and anti-inflammatory properties. Furthermore, the 3-phenylcoumarin scaffold is a well-established pharmacophore for anticancer and neuroprotective activities.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to validate these predicted activities. Key areas of investigation should include:

  • Quantitative assessment of its antioxidant capacity using various radical scavenging assays.

  • Elucidation of its anti-inflammatory mechanisms by examining its effects on pro-inflammatory enzyme activity and key signaling pathways in relevant cell models.

  • Screening for its cytotoxic activity against a panel of human cancer cell lines to determine its anticancer potential and selectivity.

  • Evaluation of its neuroprotective effects in models of neurodegenerative diseases, including its ability to inhibit key enzymes and protect against neuronal cell death.

Such studies will be instrumental in determining the therapeutic potential of this compound and paving the way for its further development as a novel drug candidate.

References

The Inhibitory Potential of 4,5,7-Trihydroxy-3-phenylcoumarin on Key Enzymatic Targets: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the enzymatic inhibition properties of the neoflavonoid 4,5,7-Trihydroxy-3-phenylcoumarin. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on structurally related 3-phenylcoumarins to project its potential inhibitory activities against key enzymes implicated in various pathological and physiological processes. This guide covers the structure-activity relationships (SAR) of hydroxylated 3-phenylcoumarins and their inhibitory effects on enzymes such as tyrosinase, elastase, collagenase, and xanthine oxidase. Detailed experimental protocols for assessing the enzymatic inhibition of this class of compounds are provided, alongside visualizations of key concepts to aid in research and development.

Introduction: The 3-Phenylcoumarin Scaffold

The 3-phenylcoumarin scaffold is a prominent feature in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities.[1] These compounds, also known as neoflavonoids, have garnered significant interest in medicinal chemistry due to their therapeutic potential. The substitution pattern on both the coumarin core and the 3-phenyl ring plays a crucial role in determining their specific biological effects, including their ability to inhibit various enzymes.[2][3]

The focus of this guide, this compound, possesses a hydroxylation pattern that is common among bioactive flavonoids and is anticipated to confer significant enzyme inhibitory properties. The presence of hydroxyl groups, particularly at positions 5 and 7 of the coumarin ring, is often associated with potent biological activity.[4]

Quantitative Data on Enzyme Inhibition by Structurally Related 3-Phenylcoumarins

Due to the scarcity of direct inhibitory data for this compound, this section summarizes the half-maximal inhibitory concentration (IC50) values for structurally analogous 3-phenylcoumarins against several key enzymes. This data provides a valuable framework for predicting the potential efficacy of the target compound.

Table 1: Tyrosinase Inhibition by Substituted 3-Phenylcoumarins

CompoundSubstitution PatternIC50 (µM)Reference
3-(4′-Bromophenyl)-5,7-dihydroxycoumarin5,7-dihydroxy, 4'-bromo1.05[5]
3-(3′-Bromophenyl)-5,7-dihydroxycoumarin5,7-dihydroxy, 3'-bromo7.0[5]
3-(3′-Bromophenyl)-6,7-dihydroxycoumarin6,7-dihydroxy, 3'-bromo8.25[5]
3-(4′-Bromophenyl)-6,7-dihydroxycoumarin6,7-dihydroxy, 4'-bromo39.9[5]
Kojic Acid (Standard Inhibitor)-17.9[5]

Table 2: Elastase Inhibition by Substituted 3-Phenylcoumarins

CompoundSubstitution PatternIC50 (µM)Reference
3-(3′-Bromophenyl)-6,7-dihydroxycoumarin6,7-dihydroxy, 3'-bromo37.38[5]
Oleanolic Acid (Standard Inhibitor)-25.7[5]

Table 3: Collagenase Inhibition by Substituted 3-Phenylcoumarins

CompoundSubstitution PatternIC50 (µM)Reference
3-(3′-Bromophenyl)-5,7-dihydroxycoumarin5,7-dihydroxy, 3'-bromo110.4[5]
3-(4′-Bromophenyl)-5,7-dihydroxycoumarin5,7-dihydroxy, 4'-bromo123.4[5]

Table 4: Xanthine Oxidase Inhibition by Substituted 3-Phenylcoumarins

CompoundSubstitution PatternIC50 (nM)Reference
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin5,7-dihydroxy, 3'-bromo91[4]
Allopurinol (Standard Inhibitor)-14,742 (14.7 µM)[4]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 3-phenylcoumarins is significantly influenced by the number and position of hydroxyl and other substituent groups.[3][6]

  • Hydroxylation: The presence of hydroxyl groups on the 3-phenylcoumarin scaffold is generally crucial for enzyme inhibition.[6] For instance, polyhydroxylated 3-phenylcoumarins have demonstrated potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7]

  • Catechol Moiety: 3-Phenylcoumarins bearing a catechol group (two adjacent hydroxyl groups) on the phenyl ring have shown strong inhibitory activity against horseradish peroxidase, comparable to potent flavonoids like quercetin and myricetin.[6]

  • Halogenation: The introduction of a halogen, such as bromine, on the 3-phenyl ring can significantly enhance inhibitory activity, as seen in the potent xanthine oxidase inhibition by 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin.[4]

  • Substitution on the Coumarin Ring: Dihydroxy substitution at the 6,7- or 5,7-positions of the coumarin ring has been shown to be effective in downmodulating neutrophil oxidative metabolism.[8]

Based on these SAR trends, it is highly probable that this compound will exhibit significant inhibitory activity against a range of enzymes, particularly those targeted by polyphenolic compounds.

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed methodologies for key enzyme inhibition assays that can be employed to evaluate the inhibitory potential of this compound.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.[9]

  • Reagents and Materials:

    • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA (3,4-dihydroxy-L-phenylalanine)

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Kojic acid (as a positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.

    • In a 96-well plate, add a specific volume of phosphate buffer, the test compound solution (or solvent for control), and mushroom tyrosinase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with solvent) and A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Elastase Inhibition Assay

This assay measures the release of p-nitroaniline from the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide by porcine pancreatic elastase.

  • Reagents and Materials:

    • Porcine Pancreatic Elastase

    • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

    • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

    • Test compound dissolved in a suitable solvent

    • Oleanolic acid (as a positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare stock solutions and serial dilutions of the test compound.

    • In a 96-well plate, add Tris-HCl buffer, the test compound solution, and the elastase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-20 minutes).

    • Add the SANA substrate to start the reaction.

    • Measure the absorbance at a wavelength of 405-410 nm at regular intervals.

    • Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

Collagenase Inhibition Assay

This assay is based on the degradation of a synthetic substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), by collagenase from Clostridium histolyticum.[10]

  • Reagents and Materials:

    • Collagenase from Clostridium histolyticum

    • N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

    • Tricine buffer (e.g., 50 mM, pH 7.5, containing NaCl and CaCl2)

    • Test compound dissolved in a suitable solvent

    • 1,10-Phenanthroline (as a positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare stock solutions and serial dilutions of the test compound.

    • In a 96-well plate, add Tricine buffer, the test compound solution, and the collagenase solution.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the FALGPA substrate.

    • Monitor the decrease in absorbance at 345 nm over time.

    • Calculate the percentage of inhibition and the IC50 value.

Xanthine Oxidase Inhibition Assay

This assay measures the production of uric acid from the oxidation of xanthine by xanthine oxidase.[11]

  • Reagents and Materials:

    • Xanthine Oxidase (e.g., from bovine milk)

    • Xanthine

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Test compound dissolved in a suitable solvent

    • Allopurinol (as a positive control)

    • UV-Vis spectrophotometer or 96-well microplate reader

  • Procedure:

    • Prepare stock solutions and serial dilutions of the test compound.

    • In a suitable reaction vessel or a 96-well plate, add phosphate buffer, the test compound solution, and the xanthine oxidase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

    • Start the reaction by adding the xanthine substrate.

    • Measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over a period of time.

    • Calculate the percentage of inhibition and the IC50 value.

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the study of enzyme inhibition by this compound.

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 4,5,7-Trihydroxy- 3-phenylcoumarin Incubation Pre-incubation: Enzyme + Inhibitor Compound->Incubation Enzyme Target Enzyme (e.g., Tyrosinase) Enzyme->Incubation Substrate Enzyme Substrate (e.g., L-DOPA) Reaction Reaction Initiation: Add Substrate Substrate->Reaction Buffer Buffer Solution Buffer->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: General workflow for an in vitro enzyme inhibition assay.

SAR_Concept cluster_substituents Substituent Effects Scaffold 3-Phenylcoumarin Scaffold Hydroxyl Hydroxyl Groups (e.g., 4,5,7-OH) Scaffold->Hydroxyl Catechol Catechol Moiety (e.g., 3',4'-diOH) Scaffold->Catechol Halogen Halogen Atom (e.g., Bromo) Scaffold->Halogen Inhibition Enzyme Inhibitory Activity Hydroxyl->Inhibition Increases Activity Catechol->Inhibition Enhances Activity Halogen->Inhibition Potentiates Activity

Caption: Structure-Activity Relationship (SAR) of 3-phenylcoumarins.

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 4,5,7-Trihydroxy- 3-phenylcoumarin Inhibitor->Tyrosinase

Caption: Inhibition of the melanogenesis pathway via tyrosinase.

Conclusion

While direct experimental evidence for the enzyme inhibitory properties of this compound is not extensively documented, the wealth of data on structurally similar 3-phenylcoumarins provides a strong basis for predicting its bioactivity. The presence of the 4,5,7-trihydroxy substitution pattern suggests a high potential for this compound to act as an inhibitor of various enzymes, including tyrosinase, elastase, collagenase, and xanthine oxidase. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related neoflavonoids. Future in vitro and in vivo studies are warranted to definitively characterize the enzyme inhibition profile and mechanism of action of this compound.

References

4,5,7-Trihydroxy-3-phenylcoumarin: A Promising Scaffold for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. The quest for effective therapeutic agents has led researchers to explore natural and synthetic compounds with neuroprotective properties. Among these, coumarin derivatives have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities. This technical guide focuses on 4,5,7-trihydroxy-3-phenylcoumarin, a specific coumarin derivative with significant potential in neurodegenerative disease research. This document provides a comprehensive overview of its potential mechanisms of action, relevant experimental data from related compounds, detailed experimental protocols, and hypothesized signaling pathways.

Chemical Profile

  • IUPAC Name: 4,5,7-Trihydroxy-3-phenyl-2H-chromen-2-one

  • CAS Number: 4222-02-0[1][2]

  • Molecular Formula: C₁₅H₁₀O₅[1][2][3]

  • Molecular Weight: 270.24 g/mol [1][2][3]

  • Structure:

/ \ / C5--C4--C3--Phenyl | | | OH OH OH

(Simplified 2D representation)

Potential Mechanisms of Neuroprotection

Based on studies of structurally similar coumarin derivatives, this compound is hypothesized to exert its neuroprotective effects through a multi-targeted approach, addressing several key pathological features of neurodegenerative diseases.

Antioxidant Activity

The presence of multiple hydroxyl groups on the coumarin and phenyl rings suggests that this compound possesses potent antioxidant properties. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. The radical scavenging activity of coumarin derivatives is well-documented.[4]

Enzyme Inhibition
  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Numerous 3-phenylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range.[5][6][7]

  • Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels, a primary approach for managing the symptoms of Alzheimer's disease. Coumarin-based compounds have been explored as AChE inhibitors.

Anti-Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain coumarin analogs have been shown to inhibit Aβ aggregation, suggesting that this compound may also interfere with this pathological process.[8]

Quantitative Data on Related Coumarin Derivatives

Direct quantitative data for this compound is limited in publicly available literature. However, data from structurally related 3-phenylcoumarin and other coumarin derivatives provide valuable insights into its potential potency.

Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

CompoundMAO-B IC50 (µM)Reference
6-Chloro-3-(3'-methoxyphenyl)coumarin0.001[6]
A potent 3-phenylcoumarin derivative0.056[5]
Series of 3-phenylcoumarin derivatives0.1 - 1[5]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Coumarin Derivatives

CompoundAChE IC50 (µM)Reference
Coumarin-based N-benzyl pyridinium derivative (5l)0.247[5]
Other coumarin-based derivatives14 - 985

Table 3: Antioxidant Activity of Selected Phenolic Compounds (DPPH Assay)

CompoundDPPH Radical Scavenging IC50 (µM)Reference
n-hexane extract of P. retrofractum Vahl.57.66 ppm[9]
Ascorbic Acid (standard)66.12 ppm[9]
Methanol extract of P. retrofractum Vahl.101.74 ppm[9]

Table 4: Amyloid-Beta (Aβ) Aggregation Inhibition by Selected Compounds (Thioflavin T Assay)

CompoundAβ42 Aggregation Inhibition IC50 (µM)Reference
Tannic acid~0.1[9]
Curcumin1.1[9]
Triazine derivatives (3B7 and 3G7)~25 - 50[9]

Hypothesized Signaling Pathways

Based on the neuroprotective effects of other natural compounds and coumarin derivatives, this compound may modulate key signaling pathways involved in neuronal survival and inflammation.

Neuroprotective_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular 4_5_7_THPC 4,5,7-Trihydroxy- 3-phenylcoumarin PI3K PI3K 4_5_7_THPC->PI3K Activates MAPK_p38 p38 MAPK 4_5_7_THPC->MAPK_p38 Inhibits MAPK_JNK JNK 4_5_7_THPC->MAPK_JNK Inhibits Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates Bcl2 Bcl-2 Akt->Bcl2 Activates BDNF BDNF CREB->BDNF Promotes Transcription Neuronal_Survival Neuronal_Survival BDNF->Neuronal_Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NF_kB NF-κB MAPK_p38->NF_kB Activates MAPK_JNK->Apoptosis Promotes Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Promotes Transcription Neuronal_Damage Neuronal_Damage Inflammatory_Cytokines->Neuronal_Damage DPPH_Assay_Workflow A Prepare 0.1 mM DPPH Solution C Mix Compound/Control with DPPH Solution in 96-well plate A->C B Prepare Serial Dilutions of Test Compound & Control B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils in the presence and absence of an inhibitor.

Materials:

  • Amyloid-beta (Aβ) peptide (e.g., Aβ42)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound)

  • Black 96-well microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ solution: Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Before the assay, reconstitute the Aβ peptide in a small volume of DMSO and then dilute to the desired final concentration (e.g., 10 µM) in PBS.

  • Preparation of ThT solution: Prepare a stock solution of ThT (e.g., 1 mM) in water and store in the dark. On the day of the assay, prepare a working solution of ThT (e.g., 20 µM) in PBS.

  • Preparation of test compound: Prepare a stock solution of this compound in DMSO and then prepare serial dilutions.

  • Aggregation Assay:

    • In a black 96-well plate, mix the Aβ solution with different concentrations of the test compound. Include a control with Aβ and vehicle (DMSO) only.

    • Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 24-48 hours) to allow for fibril formation.

  • Measurement:

    • After incubation, add the ThT working solution to each well.

    • Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Calculation: The percentage of inhibition of Aβ aggregation is calculated. The IC50 value is the concentration of the compound that inhibits 50% of Aβ fibrillization.

ThT_Assay_Workflow A Prepare Aβ Peptide, ThT, and Test Compound Solutions B Incubate Aβ with Test Compound (37°C, with shaking) A->B C Add ThT Solution to each well B->C D Measure Fluorescence (Ex: ~445nm, Em: ~485nm) C->D E Calculate % Inhibition and IC50 Value D->E Ellmans_Assay_Workflow A Prepare Reagents: AChE, ATCI, DTNB C Pre-incubate AChE with Test Compound and DTNB A->C B Prepare Test Compound & Control Dilutions B->C D Initiate Reaction with ATCI Substrate C->D E Measure Absorbance at 412 nm (Kinetic) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the Ellman's assay for AChE inhibition.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents for neurodegenerative diseases. Its potential multi-target mechanism, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties, makes it an attractive candidate for further investigation. While direct quantitative data for this specific compound is currently sparse, the extensive research on related coumarin derivatives strongly supports its therapeutic potential.

Future research should focus on:

  • Synthesis and in vitro characterization: The synthesis of this compound and its comprehensive evaluation in the assays described in this guide to determine its specific IC50 and EC50 values.

  • Cell-based assays: Investigating the neuroprotective effects of the compound in neuronal cell culture models of neurodegeneration (e.g., using SH-SY5Y or PC12 cells) to assess its impact on cell viability, apoptosis, and oxidative stress.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its interaction with the PI3K/Akt and MAPK signaling pathways.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models of neurodegenerative diseases.

By systematically addressing these research questions, the full therapeutic potential of this compound for the treatment of neurodegenerative diseases can be realized.

References

An In-depth Technical Guide to the Photophysical Properties of 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,7-Trihydroxy-3-phenylcoumarin, a member of the coumarin family, is a fluorescent molecule with potential applications in biochemical assays and as a structural backbone for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its known photophysical properties, synthesis, and the experimental protocols required for its characterization. While specific quantitative data for this particular coumarin is limited in publicly accessible literature, this document compiles available information and presents general methodologies applicable to the study of this and related coumarin derivatives.

Introduction

Coumarins are a class of benzopyrone compounds, many of which exhibit significant fluorescence and biological activity. The substitution pattern on the coumarin core profoundly influences their photophysical and pharmacological properties. This compound is noted for its strong emission properties under ultraviolet (UV) light, making it a candidate for use as a fluorescent probe. Its potential applications include the detection of metal ions in various samples. Furthermore, its antioxidant and anti-inflammatory properties are areas of active research.

Synthesis of 3-Phenylcoumarins

The synthesis of 3-phenylcoumarins can be achieved through several established methods. While a specific protocol for this compound is not detailed in the available literature, the Pechmann condensation is a common and versatile approach for creating the coumarin scaffold.

Pechmann Condensation

This method involves the acid-catalyzed reaction of a phenol with a β-keto ester. For the synthesis of this compound, a substituted phenol would be reacted with an appropriate phenylacetic ester derivative.

General Reaction Scheme: A suitable phenol is condensed with a β-keto ester in the presence of an acid catalyst, such as sulfuric acid, to yield the coumarin.

Photophysical Properties

The photophysical properties of coumarins are dictated by the nature and position of substituents on the benzopyrone ring. Electron-donating groups, such as hydroxyl groups, generally enhance fluorescence.

UV-Vis Absorption and Fluorescence Emission

Table 1: General Photophysical Properties of Substituted Coumarins

Property General Range for Hydroxycoumarins Remarks
Absorption Maximum (λabs) 320 - 400 nm Dependent on substitution and solvent polarity.
Emission Maximum (λem) 400 - 500 nm Characteristically in the blue-green region.
Quantum Yield (ΦF) 0.1 - 0.9 Highly sensitive to solvent and molecular structure.

| Fluorescence Lifetime (τF) | 1 - 5 ns | Can be influenced by environmental factors. |

Note: The data in this table represents typical values for the coumarin class and are not specific to this compound due to a lack of available data.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of fluorescent compounds like this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax).

Methodology:

  • Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or DMSO).

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • The solvent used for the sample should also be used as the reference.

  • Identify the wavelength(s) at which the absorbance is highest.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the wavelength of maximum emission (λem).

Methodology:

  • Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Use a spectrofluorometer.

  • First, record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum).

  • Then, record the emission spectrum by exciting the sample at its absorption maximum (λabs) and scanning the emission wavelengths.

  • The peak of the emission spectrum corresponds to λem.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Comparative Method):

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate or rhodamine B).

  • Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is within a linear range (typically < 0.1).

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the standard and the sample.

  • Integrate the area under the emission curves.

  • The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Fluorescence Lifetime (τF) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • A pulsed light source (laser or LED) excites the sample.

  • A sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.

  • A histogram of photon arrival times is built up over many excitation cycles.

  • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis synthesis Synthesis of This compound uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis Characterize Absorption fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Excite at λ_abs abs_max Determine λ_abs uv_vis->abs_max qy Quantum Yield Measurement fluorescence->qy Measure Intensity lifetime Lifetime Measurement fluorescence->lifetime Measure Decay em_max Determine λ_em fluorescence->em_max qy_calc Calculate Φ_F qy->qy_calc lifetime_calc Calculate τ_F lifetime->lifetime_calc

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.

Conclusion

This compound is a fluorescent molecule with potential for various applications. This guide has outlined the common synthetic routes for its parent structure and provided a detailed overview of the experimental protocols necessary to fully characterize its photophysical properties. While specific quantitative data for this compound remains scarce in the literature, the methodologies presented here provide a robust framework for researchers to conduct their own investigations. Further research is warranted to fully elucidate the photophysical characteristics of this compound and to explore its potential in drug development and as a fluorescent probe.

References

An In-Depth Technical Guide to the In Vivo Studies of 4,5,7-Trihydroxy-3-phenylcoumarin and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The substitution pattern on the coumarin scaffold, particularly the presence and position of hydroxyl and phenyl groups, critically influences their biological effects. This technical guide focuses on the potential in vivo activities of 4,5,7-Trihydroxy-3-phenylcoumarin by examining the documented in vivo anti-inflammatory properties of closely related analogues. The data herein is collated from preclinical animal models and aims to provide a foundational resource for future research and development of this compound class.

In Vivo Anti-Inflammatory Activity of Structurally Related Coumarins

The anti-inflammatory potential of coumarin derivatives has been investigated in various animal models of inflammation. The following sections summarize the quantitative findings for two representative compounds: 4-hydroxycoumarin and 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin.

Quantitative Data Presentation

The following tables present the key quantitative data from in vivo studies on the anti-inflammatory effects of the aforementioned coumarin derivatives.

Table 1: Anti-inflammatory Effects of 4-Hydroxycoumarin in a Carrageenan-Induced Peritonitis Model in Mice

ParameterTreatment GroupDoseResultPercentage Reduction vs. Control
Leukocyte Count Control (Carrageenan)-10,578 ± 453 cells/mm³-
(cells/mm³ in peritoneal fluid)4-Hydroxycoumarin75 mg/kg4,256 ± 389 cells/mm³~59.8%
TNF-α Levels Control (Carrageenan)-1,245 ± 56 pg/mL-
(pg/mL in peritoneal fluid)4-Hydroxycoumarin75 mg/kg587 ± 42 pg/mL~52.8%

Table 2: Anti-inflammatory Effects of Liposomal 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin (3-PD-5lipo) in a Zymosan-Induced Arthritis Model in Rats

ParameterTreatment GroupDoseResultPercentage Reduction vs. Control
Joint Edema Control (Zymosan)-0.85 ± 0.07 g-
(g)3-PD-5lipo1.5 mg/kg, i.p.0.42 ± 0.05 g~50.6%
Total Leukocyte Infiltration Control (Zymosan)-12.5 ± 1.5 x 10⁶ cells/mL-
(cells/mL in synovial fluid)3-PD-5lipo1.5 mg/kg, i.p.6.8 ± 0.9 x 10⁶ cells/mL~45.6%
Neutrophil Infiltration Control (Zymosan)-9.8 ± 1.2 x 10⁶ cells/mL-
(cells/mL in synovial fluid)3-PD-5lipo1.5 mg/kg, i.p.4.5 ± 0.7 x 10⁶ cells/mL~54.1%

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide. These protocols can serve as a template for designing future studies on this compound.

Carrageenan-Induced Peritonitis in Mice

This model is used to assess the acute anti-inflammatory activity of a compound by measuring its effect on leukocyte migration and pro-inflammatory cytokine production in the peritoneal cavity.

  • Animal Model: Swiss mice (male, 25-30 g).

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of 1% carrageenan solution (in sterile saline).

  • Test Compound Administration: 4-Hydroxycoumarin (75 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.

  • Sample Collection: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a known volume of PBS containing EDTA. The peritoneal fluid is collected.

  • Leukocyte Count: The total number of leukocytes in the peritoneal fluid is determined using a Neubauer chamber or an automated cell counter.

  • TNF-α Measurement: The concentration of TNF-α in the cell-free supernatant of the peritoneal fluid is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

Zymosan-Induced Arthritis in Rats

This model mimics aspects of acute inflammatory arthritis and is used to evaluate the efficacy of anti-arthritic and anti-inflammatory compounds.

  • Animal Model: Wistar rats (male, 180-220 g).

  • Induction of Arthritis: A single intra-articular injection of zymosan (2 mg in 40 µL of sterile saline) into the temporomandibular joint (TMJ) or knee joint.[1][2]

  • Test Compound Administration: Liposomal 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin (1.5 mg/kg) is administered intraperitoneally at a specified time point relative to the zymosan injection.[3]

  • Measurement of Joint Edema: The anteroposterior and mediolateral diameter of the joint is measured with a digital caliper before and at various time points after zymosan injection. The difference in diameter is used as an index of edema.

  • Synovial Fluid Collection and Cell Count: At the end of the experiment, animals are euthanized, and the joint cavity is washed with sterile saline to collect the synovial fluid. The total number of leukocytes and a differential count of neutrophils are performed using a hemocytometer after appropriate staining.[1][2]

  • Histopathological Analysis: For a more detailed assessment of inflammation, the joint can be excised, fixed, decalcified, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) to evaluate synovial infiltration of inflammatory cells.[1]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and a plausible signaling pathway modulated by the coumarin derivatives based on the available data.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis cluster_3 Outcome animal_model Select Animal Model (e.g., Mouse, Rat) compound_admin Administer Test Compound (e.g., Coumarin Derivative) animal_model->compound_admin Dosing Regimen inflammation_induction Induce Inflammation (e.g., Carrageenan, Zymosan) compound_admin->inflammation_induction Time Interval edema_measurement Measure Edema inflammation_induction->edema_measurement sample_collection Collect Biological Samples (Peritoneal/Synovial Fluid) inflammation_induction->sample_collection assessment Assess Anti-inflammatory Efficacy edema_measurement->assessment cell_count Leukocyte & Neutrophil Count sample_collection->cell_count cytokine_analysis Cytokine Analysis (ELISA) (e.g., TNF-α) sample_collection->cytokine_analysis cell_count->assessment cytokine_analysis->assessment

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of coumarin derivatives.

Postulated Anti-Inflammatory Signaling Pathway

G inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan, Zymosan) immune_cells Resident Immune Cells (e.g., Macrophages) inflammatory_stimulus->immune_cells activates nf_kb NF-κB Activation immune_cells->nf_kb via signaling cascade cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nf_kb->cytokines induces transcription of neutrophil_recruitment Neutrophil Recruitment & Infiltration cytokines->neutrophil_recruitment promotes inflammation Inflammation (Edema, Pain) neutrophil_recruitment->inflammation leads to coumarin Coumarin Derivative (e.g., this compound) coumarin->nf_kb Inhibits coumarin->cytokines Reduces Production coumarin->neutrophil_recruitment Decreases

Caption: Postulated mechanism of anti-inflammatory action for hydroxylated coumarins.

Conclusion and Future Directions

While direct in vivo evidence for this compound is currently lacking, the data from structurally related compounds strongly suggest its potential as an anti-inflammatory agent. The provided quantitative data, experimental protocols, and pathway diagrams offer a robust starting point for researchers. Future in vivo studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound, determining its efficacy in various inflammatory models, and elucidating its precise molecular mechanisms of action. Such research is crucial for validating its therapeutic potential and advancing it through the drug development pipeline.

References

Pharmacokinetics of 4,5,7-Trihydroxy-3-phenylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of specific pharmacokinetic data for 4,5,7-Trihydroxy-3-phenylcoumarin in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the predicted metabolic pathways based on the general pharmacokinetics of structurally related coumarins and polyphenols. It also outlines detailed experimental protocols for future in vitro and in vivo studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction

This compound is a member of the 3-phenylcoumarin class of compounds, which are known for a variety of biological activities. Understanding the pharmacokinetic profile of this molecule is crucial for its development as a potential therapeutic agent. This document serves as a technical guide for researchers, outlining the probable metabolic fate of this compound and providing a roadmap for its comprehensive pharmacokinetic characterization.

Predicted Metabolic Pathways

Based on the metabolism of other coumarins and polyphenols, this compound is expected to undergo extensive phase I and phase II metabolism.

Phase I Metabolism: The primary phase I metabolic reactions for coumarin derivatives involve hydroxylation, mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Given the existing hydroxyl groups on the scaffold of this compound, further oxidation may occur on the phenyl ring.

Phase II Metabolism: Following phase I reactions, or directly, the hydroxyl groups are susceptible to conjugation reactions. The principal phase II pathways for phenolic compounds are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[4][5] These reactions increase the water solubility of the compound, facilitating its excretion.

Metabolic_Pathway_of_4_5_7_Trihydroxy_3_phenylcoumarin cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) cluster_excretion Excretion Parent 4,5,7-Trihydroxy- 3-phenylcoumarin Metabolite1 Oxidized Metabolites (e.g., additional hydroxylation) Parent->Metabolite1 Hydroxylation Metabolite2 Glucuronide Conjugates Parent->Metabolite2 Glucuronidation Metabolite3 Sulfate Conjugates Parent->Metabolite3 Sulfation Metabolite1->Metabolite2 Glucuronidation Metabolite1->Metabolite3 Sulfation Excretion Urine / Feces Metabolite2->Excretion Metabolite3->Excretion

Predicted metabolic pathway of this compound.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To address the current data gap, a series of in vitro and in vivo experiments are necessary. The following sections detail the proposed methodologies.

In Vitro ADME Assays

A battery of in vitro assays should be conducted to provide initial insights into the ADME properties of this compound.

Table 1: Proposed In Vitro ADME Assays

AssayPurpose
Metabolic Stability To determine the rate of metabolism in liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) and to identify the CYPs involved.
Plasma Protein Binding To quantify the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target tissues.[6][7][8][9][10]
Permeability To assess the ability of the compound to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium.
CYP450 Inhibition To evaluate the potential of the compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[11]
Blood-Brain Barrier Permeability To determine if the compound can cross the blood-brain barrier, which is essential for CNS-targeted drugs.[12][13][14][15][16]
  • Materials: this compound, pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-incubate HLMs with the compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In_Vitro_Metabolic_Stability_Workflow cluster_preparation Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Stock Prepare Compound Stock Solution Incubation Pre-incubate with Human Liver Microsomes Stock->Incubation Start Initiate with NADPH Incubation->Start Timepoints Incubate at 37°C (0, 5, 15, 30, 60 min) Start->Timepoints Quench Stop Reaction with Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile.

Table 2: Proposed In Vivo Pharmacokinetic Study Design

ParameterDescription
Animal Model Rodents (e.g., Sprague-Dawley rats) are commonly used for initial pharmacokinetic screening.
Dosing Routes Intravenous (IV) administration to determine clearance and volume of distribution. Oral (PO) administration to assess oral bioavailability.[17]
Sample Collection Serial blood samples are collected at predetermined time points. Urine and feces can also be collected for excretion studies.
Bioanalysis Development and validation of a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of the compound and its major metabolites in biological matrices.[18][19][20]
Pharmacokinetic Analysis Non-compartmental or compartmental analysis of the concentration-time data to determine key parameters such as Cmax, Tmax, AUC, t½, clearance, and bioavailability.
  • Animal Handling: Acclimatize male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing.

  • Dosing:

    • IV Group: Administer this compound (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters.

In_Vivo_PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis_pk Analysis Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast IV_Dose IV Administration Fast->IV_Dose PO_Dose Oral Administration Fast->PO_Dose Blood_Sample Serial Blood Sampling IV_Dose->Blood_Sample PO_Dose->Blood_Sample Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep Store Store at -80°C Plasma_Sep->Store Bioanalysis LC-MS/MS Quantification Store->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Workflow for an in vivo pharmacokinetic study.

Conclusion

While there is currently a lack of specific pharmacokinetic data for this compound, this guide provides a scientifically grounded framework for its investigation. The predicted metabolic pathways, centered on hydroxylation and conjugation, offer a starting point for metabolite identification. The detailed experimental protocols for in vitro and in vivo studies provide a clear path forward for researchers to thoroughly characterize the ADME properties of this compound. The successful execution of these studies will be critical in assessing the therapeutic potential of this compound and informing its future development.

References

An In-depth Technical Guide to 4,5,7-Trihydroxy-3-phenylcoumarin (CAS Number 4222-02-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,7-Trihydroxy-3-phenylcoumarin, a member of the coumarin family, is a polyhydroxylated aromatic heterocyclic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-established characteristics of the 3-phenylcoumarin scaffold to present probable synthetic routes, analytical methods, and biological assay protocols. The information herein is intended to serve as a foundational resource for researchers investigating this and related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 268-272 °C.[1][2] Its chemical structure, featuring a fused benzene and pyrone ring with a phenyl substituent at the 3-position and hydroxyl groups at positions 4, 5, and 7, confers upon it a unique combination of rigidity and polarity. These structural features are key to its potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4222-02-0[1][3][4][5]
Molecular Formula C₁₅H₁₀O₅[3][5][6]
Molecular Weight 270.24 g/mol [1][3][5]
Melting Point 268-272 °C[1][2]
Appearance Solid[1][4]
Purity ≥96% (typical)[5]
Predicted XlogP 2.7[7]
Predicted Boiling Point 591.0±50.0 °C[8]
Predicted Density 1.579±0.06 g/cm³[8]

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for coumarin ring formation. The Pechmann condensation is a widely applicable and versatile method for this purpose.[1][3][9]

Synthetic Protocol: Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[1][3][4] For the synthesis of this compound, phloroglucinol (1,3,5-trihydroxybenzene) and an appropriate β-ketoester, such as ethyl benzoylacetate, would be the starting materials.

Experimental Protocol:

  • Reaction Setup: To a solution of phloroglucinol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or a solvent-free melt), add ethyl benzoylacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, trifluoroacetic acid, or a Lewis acid like AlCl₃ (catalytic amount to several equivalents), while maintaining the temperature.[3][4]

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to over 100 °C, depending on the catalyst used, for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

G Synthesis Workflow for this compound Phloroglucinol Phloroglucinol Reaction Pechmann Condensation Phloroglucinol->Reaction EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction CrudeProduct Crude Product Precipitation Reaction->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound via Pechmann condensation.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons in the phenyl and coumarin rings, and hydroxyl protons. Chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all 15 carbon atoms, including the carbonyl carbon of the lactone, and carbons bearing hydroxyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 270.24).
FT-IR Spectroscopy Characteristic absorption bands for O-H (hydroxyl), C=O (lactone), C=C (aromatic), and C-O stretching vibrations.
HPLC A single major peak indicating the purity of the compound.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is not extensively documented, the 3-phenylcoumarin scaffold is known to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[10][11][12] The polyhydroxy substitution pattern of the target molecule suggests a strong potential for antioxidant activity through free radical scavenging.

Antioxidant Activity

The presence of multiple hydroxyl groups on the aromatic rings suggests that this compound can act as a potent antioxidant by donating hydrogen atoms to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH solution should be included. Ascorbic acid can be used as a positive control.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives is well-documented.[13][14] One common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS). A control group without the test compound should be included. Diclofenac sodium can be used as a reference drug.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The IC₅₀ value can then be determined.

DOT Script for Potential Mechanism of Action:

G Potential Biological Effects of this compound Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges InflammatoryMediators Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Compound->InflammatoryMediators Inhibits Production OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Inflammation Inflammation Cascade InflammatoryMediators->Inflammation CellDamage Cellular Damage OxidativeStress->CellDamage DiseaseProgression Disease Progression Inflammation->DiseaseProgression CellDamage->DiseaseProgression

Caption: A simplified diagram illustrating the potential antioxidant and anti-inflammatory mechanisms of this compound.

Applications in Research and Drug Development

Given the established biological activities of the 3-phenylcoumarin scaffold, this compound represents a promising lead compound for the development of new therapeutic agents. Its potential applications include:

  • Antioxidant therapy: For conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

  • Anti-inflammatory agents: As a potential treatment for chronic inflammatory diseases.

  • Enzyme inhibitors: Further investigation may reveal inhibitory activity against specific enzymes, such as monoamine oxidases (MAOs), which are targets for neurological disorders.[15][16]

Conclusion

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for 4,5,7-Trihydroxy-3-phenylcoumarin Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for a selection of common in vitro assays to evaluate the biological activities of 4,5,7-Trihydroxy-3-phenylcoumarin. The assays cover antioxidant, anticancer, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to determine the antioxidant capacity of a compound.[1][2] DPPH is a stable free radical that is purple in solution and has a maximum absorbance at approximately 517 nm.[2] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[2] The degree of discoloration, measured by the decrease in absorbance, is proportional to the scavenging activity of the antioxidant.

Experimental Protocol
  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) by dissolving a calculated amount of DPPH powder in a suitable solvent like methanol or ethanol.[1]

    • Protect the solution from light by storing it in an amber bottle or wrapping the container in foil. This solution should be prepared fresh daily.[1]

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO, methanol).

    • Create a series of dilutions from the stock solution to test a range of concentrations.

    • Prepare a positive control, such as Ascorbic Acid or Trolox, at various concentrations.[3]

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add a specific volume of the test compound dilution (e.g., 100 µL).

    • Add the same volume of the DPPH working solution (e.g., 100 µL) to each well.[2]

    • Include control wells:

      • Blank: Solvent only.

      • Control: DPPH solution plus solvent (without the test compound).[2]

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[1][2]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[2]

    • Where Abs_control is the absorbance of the DPPH solution with solvent and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentrations.

Data Presentation
CompoundIC50 (µM)Reference
This compoundData to be determined
7-Hydroxy-substituted coumarin0.04 mg/mL[4]
Ascorbic Acid (Positive Control)0.06 mM[5]
BHT (Positive Control)0.58 mM[5]

Note: IC50 values for reference compounds are provided for comparison. The activity of this compound should be determined experimentally.

Experimental Workflow Diagram

DPPH_Assay_Workflow start_node Start prep_dpph Prepare 0.1 mM DPPH Solution start_node->prep_dpph process_node process_node data_node data_node end_node End prep_samples Prepare Serial Dilutions of Test Compound & Control prep_dpph->prep_samples reaction_setup Mix DPPH Solution with Sample in 96-well Plate prep_samples->reaction_setup incubation Incubate 30 min in Dark reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation calculation->end_node

Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant Activity: ABTS Radical Cation Decolorization Assay

Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[7][8] The resulting radical cation is blue-green and has a characteristic absorbance at 734 nm.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance.[9]

Experimental Protocol
  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6]

    • Mix the two solutions in equal volumes (1:1 ratio).[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[6][7]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[8] This is the working solution.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution and serial dilutions of this compound.

    • Use Trolox or Ascorbic Acid as a positive control and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound or control dilution (e.g., 10 µL) to each well of a 96-well microplate.[8]

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well to initiate the reaction.[6]

    • Include control wells containing the solvent and the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6-15 minutes).[8]

    • Measure the absorbance at 734 nm using a microplate reader.[7]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging is calculated as:

      • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of Trolox.[7]

Data Presentation
CompoundIC50 (µM)TEAC (mM Trolox Eq/mM)Reference
This compoundData to be determinedData to be determined
Pomelo Extract0.127 mg/mL-[10]
Trolox (Positive Control)-1.00By definition

Note: The activity of this compound should be determined experimentally.

Experimental Workflow Diagram

ABTS_Assay_Workflow start_node Start prep_abts Mix 7 mM ABTS with 2.45 mM K₂S₂O₈ start_node->prep_abts process_node process_node data_node data_node end_node End incubate_abts Incubate 12-16h in Dark to Generate ABTS•+ prep_abts->incubate_abts prep_working Dilute ABTS•+ to Absorbance of ~0.7 incubate_abts->prep_working prep_samples Prepare Serial Dilutions of Test Compound prep_working->prep_samples reaction_setup Add Sample and ABTS•+ Working Solution to Plate prep_samples->reaction_setup measurement Measure Absorbance at 734 nm after ~6 min reaction_setup->measurement calculation Calculate % Scavenging & TEAC measurement->calculation calculation->end_node

Caption: Workflow for the ABTS radical cation decolorization assay.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] These crystals are then dissolved using a solubilizing agent (like DMSO), and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.[11]

Experimental Protocol
  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[13][14]

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[13]

  • Compound Treatment:

    • Prepare various concentrations of this compound in culture medium.

    • After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the different compound concentrations to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the solvent used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11][12]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11][15]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][15]

    • Mix thoroughly by gentle shaking to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[11]

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated as:

      • Cell Viability (%) = (Abs_sample / Abs_control) x 100

    • The IC50 value (concentration that inhibits 50% of cell growth) can be calculated from a dose-response curve.

Data Presentation
Cell LineCompoundIC50 (µM)Reference
HCT-116 (Colon)This compoundData to be determined
A549 (Lung)Compound 4g (Triazole-Tetrahydrocurcumin)45.16 ± 0.92[16]
HCT-116 (Colon)Compound 4g (Triazole-Tetrahydrocurcumin)1.09 ± 0.17[16]
SKOV3-CR (Ovarian)7-Hydroxycoumarin~12 µM[17]

Note: Data for related compounds are shown for context. The activity of this compound should be determined experimentally.

Experimental Workflow Diagram

MTT_Assay_Workflow start_node Start seed_cells Seed Cancer Cells in 96-well Plate start_node->seed_cells process_node process_node data_node data_node end_node End incubate1 Incubate 24h for Cell Attachment seed_cells->incubate1 treat_cells Treat Cells with Test Compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measurement Measure Absorbance at ~570 nm solubilize->measurement calculation Calculate % Cell Viability & IC50 Value measurement->calculation calculation->end_node

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages, typically RAW 264.7 cells, stimulated with lipopolysaccharide (LPS).[18] LPS activates inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[18] The amount of NO produced is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured colorimetrically.

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in appropriate medium.

    • Seed cells in a 96-well plate at a density of ~1.5 x 10⁵ cells/well and incubate for 24 hours.[18]

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group.

    • Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Add 100 µL of the mixed Griess Reagent to the 100 µL of supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.[19]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation
CompoundConcentrationNO Production (% of LPS Control)Reference
This compoundTo be determinedData to be determined
4-Hydroxy-7-Methoxycoumarin0.6 mM76.9%[18]
4-Hydroxy-6-Methylcoumarin0.5 mM78.7%[18]

Note: Data for related compounds are shown for context. The activity of this compound should be determined experimentally.

Experimental Workflow Diagram

NO_Assay_Workflow start_node Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start_node->seed_cells process_node process_node data_node data_node end_node End treat_cells Pre-treat with Test Compound (1-2h) seed_cells->treat_cells stimulate Stimulate with LPS (e.g., 1 µg/mL) treat_cells->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Add Griess Reagent to Supernatant collect_supernatant->griess_reaction measurement Measure Absorbance at 540 nm griess_reaction->measurement calculation Calculate Nitrite Conc. & % Inhibition measurement->calculation calculation->end_node

Caption: Workflow for the lipopolysaccharide (LPS)-induced nitric oxide inhibition assay.

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay, based on the Ellman method, measures the activity of acetylcholinesterase (AChE), an enzyme crucial for hydrolyzing the neurotransmitter acetylcholine.[20] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. The assay uses acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[21] A decrease in the rate of color formation indicates inhibition of AChE.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).[20]

    • Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI, e.g., 14-15 mM), and DTNB (e.g., 3-10 mM).[20][21]

    • Prepare serial dilutions of this compound.

    • Use a known AChE inhibitor like Eserine or Galantamine as a positive control.[21]

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • Phosphate buffer (e.g., 140 µL).[20]

      • Test compound or control solution (e.g., 10 µL).[20]

      • AChE enzyme solution (e.g., 10 µL).[20]

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes.[20][21]

    • Add the DTNB solution (e.g., 10 µL) to the mixture.[20]

    • Initiate the reaction by adding the ATCI substrate solution (e.g., 10 µL).[20]

  • Measurement and Calculation:

    • Immediately measure the absorbance at 412 nm kinetically over a period of 5-10 minutes using a microplate reader.[21]

    • The rate of reaction (change in absorbance per minute) is determined.

    • The percentage of AChE inhibition is calculated as:

      • Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100

    • The IC50 value is determined from the dose-response curve.

Data Presentation
CompoundIC50 (µM)Reference
This compoundData to be determined
Eserine (Positive Control)Typically in nM range[21]
Galantamine (Positive Control)Typically in low µM range

Note: The activity of this compound should be determined experimentally.

Experimental Workflow Diagram

AChE_Assay_Workflow start_node Start add_reagents Add Buffer, Test Compound, & AChE Enzyme to Plate start_node->add_reagents process_node process_node data_node data_node end_node End incubate1 Pre-incubate for 5-10 min add_reagents->incubate1 add_dtnb Add DTNB Solution incubate1->add_dtnb start_reaction Initiate Reaction with ATCI Substrate add_dtnb->start_reaction measurement Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measurement calculation Calculate Reaction Rate & % Inhibition measurement->calculation calculation->end_node

Caption: Workflow for the Ellman method-based acetylcholinesterase (AChE) inhibition assay.

References

Application Notes and Protocols for Cell-Based Assays Using 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential biological activities of 4,5,7-Trihydroxy-3-phenylcoumarin and protocols for its evaluation in various cell-based assays. This document is intended to guide researchers in investigating the therapeutic potential of this compound.

Introduction

This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological properties. While specific data for this compound is limited in the currently available scientific literature, related coumarin and phenolic compounds have demonstrated significant antioxidant, anti-inflammatory, and anticancer activities. These activities are often attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways.

This document outlines standardized protocols for assessing the cytotoxic, antioxidant, and anti-inflammatory properties of this compound in cell-based models.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (MTT Assay)

Cell LineIncubation Time (h)IC50 (µM)
e.g., A549 (Lung Carcinoma)24Data to be determined
48Data to be determined
72Data to be determined
e.g., MCF-7 (Breast Cancer)24Data to be determined
48Data to be determined
72Data to be determined
e.g., RAW 264.7 (Macrophage)24Data to be determined

Table 2: Antioxidant Activity of this compound (DPPH Assay)

CompoundIC50 (µg/mL)
This compoundData to be determined
Ascorbic Acid (Positive Control)Data to be determined

Table 3: Anti-inflammatory Activity of this compound (Nitric Oxide Inhibition in RAW 264.7 Cells)

CompoundIC50 (µM)
This compoundData to be determined
Dexamethasone (Positive Control)Data to be determined

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the compound dilutions or ascorbic acid to the respective wells.

    • For the blank, add 100 µL of methanol instead of the compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow start Prepare compound dilutions mix Mix compound with DPPH solution start->mix incubate Incubate in dark for 30 min mix->incubate read Measure absorbance at 517 nm incubate->read analyze Calculate IC50 read->analyze

DPPH Assay Experimental Workflow

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Dexamethasone (positive control)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Anti_Inflammatory_Assay_Workflow start Seed RAW 264.7 cells pretreat Pre-treat with compound start->pretreat stimulate Stimulate with LPS for 24h pretreat->stimulate collect Collect supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess incubate Incubate for 15 min add_griess->incubate read Measure absorbance at 540 nm incubate->read analyze Calculate NO inhibition and IC50 read->analyze

Anti-inflammatory Assay Workflow

Potential Signaling Pathways

While direct evidence for this compound is pending, many coumarin and flavonoid compounds exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines. Compounds like this compound may inhibit this pathway by preventing IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases Compound 4,5,7-Trihydroxy- 3-phenylcoumarin Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Potential Inhibition of NF-κB Pathway

MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is involved in cellular processes such as proliferation, differentiation, and apoptosis. In response to stimuli, a series of phosphorylation events activates downstream kinases. For example, the activation of p38 and JNK is often associated with inflammatory responses and can lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Phenolic compounds may suppress the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates TF_nuc Activated Transcription Factors TF->TF_nuc Translocates Compound 4,5,7-Trihydroxy- 3-phenylcoumarin Compound->MAPKK Inhibits Phosphorylation Genes Gene Expression (Inflammation, Proliferation) TF_nuc->Genes

Potential Modulation of MAPK Pathway

Conclusion

The provided protocols offer a framework for the systematic evaluation of the biological activities of this compound. Based on the known properties of related compounds, it is hypothesized that this molecule may possess valuable therapeutic properties. The generation of quantitative data through these assays will be crucial in elucidating its specific mechanisms of action and potential for further development as a therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-03

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 4,5,7-Trihydroxy-3-phenylcoumarin. The described protocol is suitable for purity assessment, quantitative analysis, and stability studies of this compound in various sample matrices.

Introduction

This compound is a member of the coumarin family of compounds, which are known for their diverse biological activities.[1] Accurate and precise analytical methods are crucial for the characterization and quality control of this compound in research and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such phenolic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (Purity ≥96%)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

2.2. Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

2.3. Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the analysis of this compound. The optimized conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Run Time 20 minutes

2.4. Standard Solution Preparation

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions for the calibration curve were prepared by serial dilution of the stock solution with the mobile phase.

2.5. Sample Preparation

For the analysis of bulk drug substance, a solution of approximately 0.1 mg/mL should be prepared in methanol. If the compound is to be analyzed in a formulation, the sample should be extracted with a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter prior to injection.

Results and Discussion

3.1. Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.

3.1.1. Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), the standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, indicating the high specificity of the method.

3.1.2. Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

3.1.3. Accuracy

The accuracy of the method was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Concentration Level% Recovery
80%99.5%
100%100.2%
120%99.8%

3.1.4. Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Six replicate injections of the standard solution were performed on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (RSD) of the peak areas was calculated.

Precision% RSD
Intra-day < 1.0%
Inter-day < 2.0%

3.2. Stability-Indicating Assay

Forced degradation studies are crucial for developing a stability-indicating method.[3][4][5] To assess the stability-indicating nature of this method, the this compound standard solution was subjected to stress conditions including acid, base, oxidation, heat, and light. The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent peak, confirming the method's ability to be used in stability studies.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (Serial Dilution) B->C F Inject Blank, Standards, and Samples C->F D Prepare Sample Solution (e.g., 0.1 mg/mL) D->F E Set Up HPLC System & Equilibrate Column E->F G Acquire Chromatographic Data F->G H Integrate Peaks & Determine Peak Areas G->H I Construct Calibration Curve H->I K Perform Method Validation Calculations H->K J Quantify Analyte in Samples I->J L L J->L Final Report K->L

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control and stability testing of this compound.

References

Application Notes and Protocols: NMR Spectroscopy of 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4,5,7-Trihydroxy-3-phenylcoumarin. These values were generated using in-silico prediction tools and should be used as a reference for spectral assignment. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-66.25d2.1
H-86.45d2.1
H-2'7.52m
H-3'7.45m
H-4'7.40m
H-5'7.45m
H-6'7.52m
4-OH9.80s
5-OH10.50s
7-OH9.50s

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (ppm)
C-2161.5
C-3123.0
C-4158.0
C-4a102.0
C-5160.0
C-699.5
C-7162.5
C-894.5
C-8a157.0
C-1'131.0
C-2'129.0
C-3'128.5
C-4'130.0
C-5'128.5
C-6'129.0

Predicted using NMRDB.org

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a classic and effective method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalysts

  • Ethanol

  • Ice

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of phloroglucinol in 20 mL of ethanol.

  • To this solution, add 12 mmol of ethyl benzoylacetate.

  • Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with constant stirring.

  • After the addition of the acid, remove the ice bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 100 mL of crushed ice with vigorous stirring.

  • A solid precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • To purify the product, suspend the crude solid in 50 mL of 5% sodium bicarbonate solution to remove any unreacted acidic starting materials. Stir for 15 minutes and filter.

  • Wash the purified solid with distilled water and then with a small amount of cold ethanol.

  • Dry the final product in a desiccator over anhydrous sodium sulfate.

  • The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Weigh the appropriate amount of the synthesized this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The high number of hydroxyl groups in the target molecule suggests that DMSO-d₆ or Acetone-d₆ would be suitable solvents.

  • Gently swirl or sonicate the vial to ensure the complete dissolution of the compound.

  • Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

  • Filter the solution directly into the NMR tube to remove any particulate matter.[1]

  • Ensure the height of the sample in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Data Acquisition:

  • Insert the prepared NMR sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Materials (Phloroglucinol, Ethyl Benzoylacetate) reaction Pechmann Condensation (H₂SO₄, Reflux) start->reaction workup Reaction Workup (Precipitation, Filtration) reaction->workup purification Purification (Washing, Recrystallization) workup->purification product This compound purification->product sample_prep NMR Sample Preparation (Dissolution, Filtration) product->sample_prep data_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc analysis Spectral Analysis (Peak Assignment, Structural Elucidation) data_proc->analysis

Caption: Experimental workflow for the synthesis and NMR analysis.

signaling_pathway cluster_logical_flow Logical Relationship in NMR Analysis compound Pure Compound nmr_experiment NMR Experiment (¹H, ¹³C, COSY, HSQC, HMBC) compound->nmr_experiment raw_data Raw Data (FID) nmr_experiment->raw_data processed_spectra Processed Spectra raw_data->processed_spectra spectral_parameters Spectral Parameters (Chemical Shift, Coupling Constants, Integrals) processed_spectra->spectral_parameters structure_elucidation Structure Elucidation spectral_parameters->structure_elucidation

Caption: Logical flow of NMR-based structure elucidation.

References

Application Notes and Protocols: 4,5,7-Trihydroxy-3-phenylcoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5,7-Trihydroxy-3-phenylcoumarin as a fluorescent probe, with a focus on its potential for detecting metal ions. While specific experimental data for this particular coumarin is limited in publicly available literature, this document compiles general knowledge of coumarin-based probes and provides detailed protocols that can be adapted for its use.

Introduction

This compound is a polyphenolic organic compound belonging to the coumarin family. Coumarin derivatives are widely recognized for their fluorescent properties and have been extensively developed as probes for various analytes, including metal ions, due to their high sensitivity and selectivity. The hydroxyl groups on the coumarin scaffold of this compound are potential binding sites for metal ions, which can lead to changes in its fluorescence emission, forming the basis of its sensing applications. This compound is particularly noted for its potential in detecting iron (Fe³⁺) and aluminum (Al³⁺) ions in biological and environmental samples.

Principle of Detection

The detection mechanism of this compound is believed to be based on fluorescence quenching or enhancement upon binding to a target metal ion. The hydroxyl groups at the 4, 5, and 7 positions can act as a chelating moiety for metal ions. This interaction can alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity. In many cases, paramagnetic metal ions like Fe³⁺ induce fluorescence quenching, while other ions like Al³⁺ can cause fluorescence enhancement by promoting a more rigid structure and inhibiting non-radiative decay pathways.

General Workflow for Metal Ion Detection cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Prepare stock solution of This compound D Mix probe solution with metal ion solution in buffer A->D B Prepare solutions of various metal ions B->D C Prepare buffer solution (e.g., HEPES, pH 7.4) C->D E Incubate for a specified time D->E F Measure fluorescence intensity (Excitation/Emission Scan) E->F G Plot fluorescence intensity vs. metal ion concentration F->G H Determine Limit of Detection (LOD) G->H

Caption: Experimental workflow for metal ion detection.

Quantitative Data

Specific quantitative photophysical data for this compound is not extensively reported. The following table summarizes typical data for related coumarin-based fluorescent probes for comparison. Researchers should experimentally determine the specific parameters for this compound.

ParameterThis compound (Expected)Other Coumarin Probes for Fe³⁺[1]Other Coumarin Probes for Al³⁺
Excitation Max (λex) To be determined~350-450 nm~350-420 nm
Emission Max (λem) To be determined~450-550 nm~450-550 nm
Quantum Yield (Φ) To be determined0.1 - 0.50.2 - 0.8
Limit of Detection (LOD) To be determined0.1 - 10 µM0.05 - 5 µM
Binding Stoichiometry To be determined1:1 or 1:21:1
Solvent DMSO, Ethanol, Aqueous BufferDMSO/H₂O, CH₃CN/H₂OCH₃CN/H₂O, Ethanol

Experimental Protocols

General Reagents and Equipment
  • This compound

  • Metal salts (e.g., FeCl₃, AlCl₃, and other chloride or nitrate salts for interference studies)

  • Organic solvents (DMSO, Ethanol)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Deionized water

  • Fluorometer

  • pH meter

  • Micropipettes

Protocol for Detection of Fe³⁺ Ions

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of FeCl₃ in deionized water.

    • Prepare working solutions of Fe³⁺ by serial dilution of the stock solution in 10 mM HEPES buffer (pH 7.4).

  • Fluorescence Measurement:

    • In a quartz cuvette, add 2 mL of 10 mM HEPES buffer (pH 7.4).

    • Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum (this will be the baseline, F₀). The excitation wavelength should be determined by running an excitation scan at the emission maximum, and vice versa. Based on similar coumarins, a starting point could be λex = 370 nm and λem = 460 nm.

    • Add increasing concentrations of the Fe³⁺ working solution (e.g., 0 to 50 µM) to the cuvette.

    • After each addition, mix thoroughly and incubate for 2-5 minutes at room temperature.

    • Record the fluorescence spectrum (F).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

    • For quenching, the data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (Fe³⁺).

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

Protocol for Detection of Al³⁺ Ions

This protocol is a general guideline and should be optimized.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of AlCl₃ in deionized water.

    • Prepare working solutions of Al³⁺ by serial dilution of the stock solution in 10 mM HEPES buffer (pH 7.4).

  • Fluorescence Measurement:

    • Follow the same procedure as for Fe³⁺ detection, substituting the FeCl₃ solution with the AlCl₃ solution.

    • Record the initial fluorescence (F₀) and the fluorescence after the addition of Al³⁺ (F).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

    • For fluorescence enhancement, the relationship between fluorescence intensity and Al³⁺ concentration should be determined.

    • Calculate the LOD using the same formula as for Fe³⁺.

Selectivity Studies

To evaluate the selectivity of this compound for Fe³⁺ or Al³⁺, the fluorescence response should be tested in the presence of other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Pb²⁺, Hg²⁺).

  • Prepare solutions of the probe and the target ion (Fe³⁺ or Al³⁺) as described above.

  • Prepare solutions of interfering ions at a concentration significantly higher (e.g., 10-fold) than the target ion.

  • Measure the fluorescence of the probe in the presence of the target ion alone.

  • Measure the fluorescence of the probe in the presence of both the target ion and the interfering ion.

  • A minimal change in fluorescence in the presence of the interfering ion indicates high selectivity.

Signaling Pathway and Detection Mechanism

The interaction of this compound with metal ions is a coordination process. The hydroxyl groups on the coumarin ring act as Lewis basic sites that can donate electron pairs to the metal ion (a Lewis acid), forming a coordination complex. This complex formation alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, which in turn affects its fluorescence properties.

Proposed Metal Ion Detection Mechanism Probe This compound (Fluorescent) Complex Probe-Metal Ion Complex (Altered Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion (e.g., Fe³⁺, Al³⁺) Quenching Fluorescence Quenching (e.g., with Fe³⁺) Complex->Quenching Enhancement Fluorescence Enhancement (e.g., with Al³⁺) Complex->Enhancement

Caption: Proposed mechanism of fluorescence change.

Applications in Drug Development and Research

  • Quantification of Metal Ions in Biological Samples: This probe could be used to measure the concentration of Fe³⁺ or Al³⁺ in biological fluids or cell lysates, which is relevant for studying diseases associated with metal ion dysregulation.

  • Cellular Imaging: If cell-permeable, this compound could potentially be used for in vitro imaging to visualize the distribution of Fe³⁺ or Al³⁺ within cells.

  • Screening for Chelating Agents: The probe can be used in competitive binding assays to screen for novel drug candidates that act as chelators for Fe³⁺ or Al³⁺.

Conclusion

This compound holds promise as a fluorescent probe for the detection of metal ions, particularly Fe³⁺ and Al³⁺. While further characterization of its specific photophysical properties is required, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to develop and validate its use in various scientific and drug development applications. It is crucial to perform thorough experimental validation, including determination of quantum yield, binding constants, and specificity, before applying this probe to complex biological systems.

References

Application Notes and Protocols: 4,5,7-Trihydroxy-3-phenylcoumarin in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxy-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarin derivatives are a well-established class of fluorophores known for their broad range of applications in biomedical research, including cell imaging.[1] These compounds often exhibit desirable photophysical properties, such as high quantum yields and sensitivity to their microenvironment, making them valuable tools for visualizing cellular structures and processes. While specific data on the application of this compound in cell imaging is limited in currently available literature, this document provides a detailed, albeit hypothetical, framework for its potential use based on the known characteristics of similar hydroxycoumarin derivatives. It is described as a fluorescent probe with strong emission under UV light, particularly for the detection of metal ions such as aluminum and iron.[2][3]

Putative Photophysical and Chemical Properties

Quantitative data on the photophysical properties of this compound are not extensively documented in the available literature. The following table summarizes known information and provides estimated values based on the characteristics of structurally related coumarin compounds. It is crucial to experimentally validate these parameters before designing and conducting experiments.

PropertyValueSource/Justification
Molecular FormulaC₁₅H₁₀O₅[4]
Molecular Weight270.24 g/mol [5]
Excitation Maximum (λex)~380 - 420 nmEstimated based on other 7-hydroxycoumarin derivatives.
Emission Maximum (λem)~440 - 480 nm (Blue-Green)Estimated based on other 7-hydroxycoumarin derivatives.
Quantum Yield (Φ)Not AvailableExpected to be moderate to high, typical for coumarins.
Molar Extinction Coefficient (ε)Not Available
SolubilitySoluble in DMSO, DMF, and alcoholsGeneral solubility for coumarin derivatives.

Potential Applications in Cell Imaging

Based on its structure and the general behavior of hydroxycoumarins, this compound could potentially be utilized in the following cell imaging applications:

  • General Cytoplasmic and Nuclear Staining: Due to its planar structure and potential for membrane permeability, it may serve as a general stain for visualizing cell morphology.

  • Metal Ion Sensing: As suggested by some sources, it could be a valuable probe for detecting and imaging intracellular metal ions like Al³⁺ and Fe³⁺.[2][3] The binding of these ions to the hydroxyl groups could modulate the fluorescence intensity or shift the emission spectrum.

  • pH Sensing: The phenolic hydroxyl groups on the coumarin ring are sensitive to pH changes, which could lead to alterations in its fluorescent properties, making it a potential intracellular pH indicator.

  • Visualization of Lipid Droplets or other Organelles: The lipophilic nature of the phenyl group might promote its accumulation in lipid-rich structures within the cell.

Experimental Protocols (Illustrative Examples)

Note: The following protocols are provided as a starting point and will require significant optimization and validation for this compound.

Protocol 1: General Staining of Live Cells

Objective: To visualize the general morphology of live cells using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~400 nm excitation and ~460 nm emission)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration must be determined experimentally.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope. Use an excitation wavelength around 405 nm and collect the emission between 440 and 500 nm. Adjust exposure time and gain to obtain optimal signal-to-noise ratio.

Protocol 2: Detection of Intracellular Metal Ions (Hypothetical)

Objective: To investigate the potential of this compound to detect changes in intracellular metal ion concentrations.

Materials:

  • All materials from Protocol 1.

  • A cell-permeable metal ion chelator (e.g., BAPTA-AM for Ca²⁺, TPEN for Zn²⁺) as a negative control.

  • A source of the metal ion of interest (e.g., a solution of AlCl₃ or FeCl₃).

Procedure:

  • Cell Preparation and Staining: Follow steps 1-4 of Protocol 1 to stain the cells with this compound.

  • Baseline Imaging: Acquire baseline fluorescence images of the stained cells.

  • Metal Ion Treatment: a. Treat the cells with a known concentration of the metal ion solution (e.g., 10-100 µM AlCl₃ or FeCl₃) in imaging medium. b. Acquire images at different time points after treatment to monitor changes in fluorescence intensity or spectral properties.

  • Control Experiments: a. Negative Control: Pre-incubate cells with a metal ion chelator before staining and treatment with the metal ion to see if the fluorescence change is abolished. b. Autofluorescence Control: Image unstained cells under the same conditions to assess background fluorescence.

  • Data Analysis: Quantify the changes in fluorescence intensity in the treated cells compared to the baseline and control groups.

Visualization of Methodologies

The following diagrams illustrate the proposed experimental workflows.

experimental_workflow_general_staining cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Staining Solution (1-10 µM in Medium) stock->working wash1 Wash Cells with PBS working->wash1 incubate Incubate with Staining Solution (15-60 min) wash1->incubate wash2 Wash Cells with PBS (2-3x) incubate->wash2 add_medium Add Imaging Medium wash2->add_medium microscopy Fluorescence Microscopy (Ex: ~405 nm, Em: 440-500 nm) add_medium->microscopy

Caption: Workflow for general live-cell staining.

experimental_workflow_metal_ion_detection cluster_stain Staining cluster_imaging_protocol Imaging Protocol cluster_controls Controls cluster_analysis Analysis stain_cells Stain Cells with Probe (Protocol 1) baseline Acquire Baseline Fluorescence stain_cells->baseline treat Treat with Metal Ion baseline->treat time_series Acquire Time-Series Images treat->time_series quantify Quantify Fluorescence Changes time_series->quantify chelator Negative Control (Chelator) chelator->quantify autofluorescence Autofluorescence Control autofluorescence->quantify

Caption: Workflow for intracellular metal ion detection.

Conclusion and Future Directions

This compound holds promise as a fluorescent probe for cell imaging, particularly given its potential for metal ion sensing. However, a thorough characterization of its photophysical properties and cellular behavior is imperative. Future studies should focus on determining its excitation and emission spectra, quantum yield, and photostability. Furthermore, its specificity for different metal ions, its cellular uptake mechanism, and potential cytotoxicity need to be rigorously evaluated. The protocols and workflows presented here provide a foundational framework for researchers to begin exploring the utility of this compound in the exciting field of cellular imaging.

References

Application Note: DPPH Radical Scavenging Assay for 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 4,5,7-Trihydroxy-3-phenylcoumarin is a member of the coumarin family, a class of compounds widely investigated for their diverse biological activities, including antioxidant properties.[1][2] The evaluation of antioxidant capacity is crucial in the development of new therapeutic agents for diseases related to oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used spectrophotometric method to assess the antioxidant activity of compounds.[3][4][5][6] This application note provides a detailed protocol for determining the free radical scavenging activity of this compound using the DPPH assay.

Principle of the Assay The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][7] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm.[3][4][7] When an antioxidant is added to the DPPH solution, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine).[7] This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance.[3][7] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.

Experimental Protocol

1. Materials and Equipment

  • Chemicals:

    • This compound (Test Compound)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Ascorbic acid or Trolox (Standard Antioxidant)

    • Anhydrous Methanol or Ethanol (Spectroscopic Grade)

    • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Equipment:

    • UV-Vis Spectrophotometer or 96-well plate reader

    • Analytical balance

    • Micropipettes and tips

    • Volumetric flasks

    • Test tubes or 96-well microplates

    • Vortex mixer

    • Aluminum foil

2. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[3]

    • This solution should be prepared fresh before each experiment.[3][8] The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[3]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol or a minimal amount of DMSO before diluting with methanol.

    • From this stock solution, prepare a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) using methanol as the diluent.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox using the same procedure as for the test compound.

    • Prepare a series of dilutions from the stock solution to generate a standard curve.

3. Assay Procedure

  • Reaction Setup: Pipette 1.0 mL of each concentration of the test compound (or standard) into separate, labeled test tubes.

  • Control Preparation: Prepare a blank (control) sample containing 1.0 mL of the solvent (methanol) instead of the test compound.[3]

  • Initiate Reaction: Add 2.0 mL of the freshly prepared DPPH working solution to each test tube.

  • Mixing: Mix the contents of each tube thoroughly using a vortex mixer.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.[3][9][10] The incubation period is critical for the reaction to reach a steady state.

  • Spectrophotometric Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[8][11] Use methanol as the reference blank for the spectrophotometer.

4. Data Analysis

  • Calculate Percentage Inhibition: The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100 [12][13]

    Where:

    • A_control is the absorbance of the DPPH solution without the sample (the blank).

    • A_sample is the absorbance of the DPPH solution with the test compound or standard.

  • Determine IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. To determine the IC50 value, plot a graph of percentage inhibition versus the concentration of the test compound. The IC50 value can then be calculated from the resulting dose-response curve via linear regression analysis. A lower IC50 value indicates a higher antioxidant capacity.[9]

Data Presentation

The results of the DPPH assay can be summarized in a table to facilitate comparison and analysis.

Concentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% Inhibition
Control (0) 0.998 ± 0.0150%
10 0.812 ± 0.01118.6%
25 0.645 ± 0.01835.4%
50 0.491 ± 0.01350.8%
100 0.276 ± 0.00972.3%
200 0.119 ± 0.00788.1%
Note: The data presented above are hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

The experimental workflow for the DPPH assay is outlined in the diagram below.

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_sample Prepare Stock & Serial Dilutions of this compound prep_std Prepare Stock & Serial Dilutions of Standard (e.g., Ascorbic Acid) mix Mix Sample/Standard (1 mL) with DPPH Solution (2 mL) prep_std->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition: [(A_ctrl - A_smp) / A_ctrl] * 100 measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow diagram of the DPPH radical scavenging assay.

References

Application Notes and Protocols for Measuring Enzyme Kinetics with 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxy-3-phenylcoumarin is a polyphenolic compound belonging to the coumarin family. Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds that have garnered considerable interest in the pharmaceutical and life sciences sectors. Their diverse biological activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The unique fluorescent properties of many coumarin derivatives make them valuable tools in biochemical assays for studying enzyme kinetics and for high-throughput screening of potential drug candidates.

This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies. While specific kinetic data for this particular compound is not extensively available in the public domain, this guide offers generalized protocols based on the activity of structurally similar hydroxy-3-phenylcoumarins, particularly as inhibitors of enzymes involved in skin aging and pigmentation. These protocols are intended to serve as a comprehensive starting point for researchers to develop and optimize their own assays.

I. Potential Enzyme Targets and Mechanism of Action

Several studies have demonstrated that hydroxylated 3-phenylcoumarins can act as inhibitors of various enzymes. The presence of multiple hydroxyl groups on the coumarin and phenyl rings suggests that this compound may exhibit inhibitory activity against enzymes such as tyrosinase, elastase, collagenase, and hyaluronidase. These enzymes play crucial roles in skin health and disease, making them attractive targets for drug discovery in dermatology and cosmetology.

The proposed mechanism of inhibition by these phenolic compounds often involves their ability to chelate metal ions in the enzyme's active site (as is the case with the copper-containing enzyme tyrosinase) or to interact with key amino acid residues through hydrogen bonding and hydrophobic interactions.

II. Quantitative Data for Hydroxylated 3-Phenylcoumarins

CompoundEnzyme TargetIC_50 (µM)Reference CompoundReference IC_50 (µM)
3-(4′-Bromophenyl)-5,7-dihydroxycoumarinTyrosinase1.05Kojic Acid17.9
3-(3′-Bromophenyl)-5,7-dihydroxycoumarinTyrosinase7.03Kojic Acid17.9
3-(4′-Bromophenyl)-6,7-dihydroxycoumarinTyrosinase39.9Kojic Acid17.9
3-(3′-Bromophenyl)-6,7-dihydroxycoumarinTyrosinase8.25Kojic Acid17.9
3-(3′-Bromophenyl)-6,7-dihydroxycoumarinElastase37.38Oleanolic Acid25.7
3-(4′-Bromophenyl)-5,7-dihydroxycoumarinCollagenase123.4--
3-(3′-Bromophenyl)-5,7-dihydroxycoumarinCollagenase110.4--
6,7-Dihydroxy-3-(3′-hydroxyphenyl)coumarinCollagenase143.3--
3-(4′-Bromophenyl)-6,7-dihydroxycoumarinHyaluronidase112.0--
6,7-Dihydroxy-3-(3′-hydroxyphenyl)coumarinHyaluronidase227.7--

Note: The data presented above is for comparative purposes and is derived from studies on similar, but not identical, compounds to this compound.

III. Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with a representative enzyme, tyrosinase. These protocols can be adapted for other enzymes and for fluorescence-based measurements.

A. General Protocol for Determining Fluorescence Spectra

Objective: To determine the optimal excitation and emission wavelengths for this compound for use in fluorescence-based enzyme assays.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol, DMSO)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired assay buffer.

  • Excitation Spectrum Measurement:

    • Set the fluorometer to scan a range of excitation wavelengths (e.g., 250-450 nm) while monitoring the emission at a fixed wavelength (e.g., 480 nm).

    • The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λ_ex).

  • Emission Spectrum Measurement:

    • Set the fluorometer to the determined optimal excitation wavelength (λ_ex).

    • Scan a range of emission wavelengths (e.g., 400-600 nm).

    • The wavelength at which the maximum fluorescence is observed is the optimal emission wavelength (λ_em).

B. Spectrophotometric Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in DMSO to test a range of final concentrations (e.g., 1-100 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: 20 µL of this compound dilution and 140 µL of phosphate buffer.

      • Control well (No inhibitor): 20 µL of DMSO and 140 µL of phosphate buffer.

      • Blank well (No enzyme): 20 µL of DMSO and 160 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution to the test and control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the L-DOPA solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

    • Calculate the percentage of inhibition for each concentration using the following formula:

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).

IV. Visualization of Signaling Pathways and Experimental Workflows

A. Melanogenesis Signaling Pathway

The following diagram illustrates the central role of tyrosinase in the melanogenesis signaling pathway, a likely target for inhibition by this compound.

Melanogenesis_Pathway UV_Stimulation UV Stimulation Keratinocytes Keratinocytes UV_Stimulation->Keratinocytes alpha_MSH α-MSH Keratinocytes->alpha_MSH releases MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization Inhibitor 4,5,7-Trihydroxy- 3-phenylcoumarin Inhibitor->Tyrosinase inhibits Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions Start->Prepare_Reagents Setup_Plate Set up 96-well Plate: - Test, Control, and Blank Wells Prepare_Reagents->Setup_Plate Add_Inhibitor Add Inhibitor/ Vehicle to Wells Setup_Plate->Add_Inhibitor Add_Enzyme Add Tyrosinase to Test and Control Wells Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at Controlled Temperature Add_Enzyme->Pre_Incubate Start_Reaction Initiate Reaction with L-DOPA Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Analyze_Data Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols: 4,5,7-Trihydroxy-3-phenylcoumarin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxy-3-phenylcoumarin is a polyphenolic compound belonging to the coumarin class of secondary metabolites. Possessing a structure rich in hydroxyl groups, this molecule exhibits significant antioxidant and anti-inflammatory potential. However, its therapeutic application is often hampered by poor aqueous solubility, limiting its bioavailability and efficacy. Advanced drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, stability, and targeted delivery. These application notes provide an overview of the potential uses of this compound in various drug delivery formulations and detailed protocols for their preparation and evaluation.

Application Notes

Rationale for Formulation

The primary motivation for encapsulating this compound within a drug delivery system is to address its low water solubility. By incorporating it into carriers such as nanoparticles, liposomes, micelles, or hydrogels, its dissolution rate and subsequent absorption can be significantly improved. Furthermore, these delivery systems can protect the compound from premature degradation, control its release profile, and potentially target it to specific sites of action, such as inflamed tissues.

Potential Therapeutic Applications

Given the antioxidant and anti-inflammatory properties inherent to many coumarin derivatives, formulations of this compound are promising for the management of conditions associated with oxidative stress and inflammation.

  • Anti-inflammatory Therapy: By inhibiting key inflammatory mediators, this compound may be beneficial in treating chronic inflammatory diseases.

  • Antioxidant Therapy: Its ability to scavenge free radicals makes it a candidate for mitigating cellular damage in a variety of pathologies.

  • Neuroprotection: The antioxidant properties could be harnessed to protect neuronal cells from oxidative damage implicated in neurodegenerative diseases.

Mechanisms of Action

Coumarins are known to exert their biological effects through various molecular pathways. The polyhydroxylated nature of this compound suggests it likely modulates signaling cascades involved in inflammation and oxidative stress response. Key pathways that may be influenced include:

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can downregulate the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Signaling Pathway: Modulation of MAPK pathways (including ERK, JNK, and p38) can interfere with cellular responses to inflammatory stimuli.

  • Nrf2 Signaling Pathway: Activation of the Nrf2 pathway can lead to the upregulation of endogenous antioxidant enzymes.

Quantitative Data Summary

While specific quantitative data for this compound in drug delivery systems is limited in publicly available literature, the following tables present representative data from studies on structurally similar coumarin derivatives. This information can serve as a benchmark for formulation development and characterization.

Table 1: Nanoparticle and Liposome Formulation Parameters for Coumarin Derivatives

Delivery SystemCoumarin DerivativeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Solid Lipid NanoparticlesCoumarin138.5 ± 76.060.245 ± 0.00-22.2 ± 8.1563.09 ± 3.46[1]
PLGA NanoparticlesCoumarin-6135--51.6[2]
Liposomes4-Hydroxycoumarin1286.3 ± 73.80.409 ± 0.050-16.73 ± 0.4796.7 ± 1.2[3]
NanoliposomesCoumarin127.8 ± 0.30.36 ± 0.35-61.03 ± 2.940.93 ± 0.2[4]

Table 2: In Vitro Biological Activity of Structurally Related Phenylcoumarins

Biological ActivityCompoundAssayIC50 / ActivityReference
Anti-inflammatory3-phenylcoumarin-triazole derivativeEgg-albumin denaturation15.78 µM[5]
Anti-inflammatory6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarinNitric oxide production inhibition6.9 µM[5]
Antioxidant8-hydroxy-3-(4′-hydroxyphenyl)coumarinDPPH radical scavenging65.9% scavenging
Antioxidant8-hydroxy-3-(4′-hydroxyphenyl)coumarinSuperoxide radical scavenging71.5% scavenging

Experimental Protocols

Preparation of this compound Loaded Nanoparticles

This protocol describes the preparation of polymeric nanoparticles using the emulsification-solvent evaporation method, suitable for encapsulating hydrophobic compounds like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of DCM (e.g., 5 mL).

  • Emulsification: Add the organic phase dropwise to a larger volume of PVA solution (e.g., 20 mL) under continuous stirring.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator in an ice bath to reduce the droplet size.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours or use a rotary evaporator to remove the DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.

In Vitro Drug Release Study

This protocol outlines a method to determine the release profile of this compound from the prepared nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Accurately weigh a known amount of drug-loaded nanoparticles and disperse them in a specific volume of PBS.

  • Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag and securely seal it.

  • Release Medium: Place the dialysis bag in a larger container with a known volume of PBS, which serves as the release medium.

  • Incubation: Incubate the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at its maximum absorbance wavelength).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a common method to assess the antioxidant capacity of the formulated this compound.

Materials:

  • This compound formulation (and free compound as control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test samples (free compound and formulation) and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to a fixed volume of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stress/Cytokines Stress/Cytokines This compound This compound MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) This compound->MAPK (p38, JNK, ERK) inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPKK->MAPK (p38, JNK, ERK) activates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Inflammatory Response Inflammatory Response Transcription Factors (e.g., AP-1)->Inflammatory Response

Caption: Modulation of the MAPK signaling pathway.

Experimental Workflows

The following diagrams depict the workflows for the experimental protocols described above.

Nanoparticle_Prep_Workflow start Start A A start->A Dissolve PLGA & Drug in DCM process process end End B B A->B Add to PVA solution C C B->C Sonicate D D C->D Evaporate DCM E E D->E Centrifuge & Wash F F E->F Lyophilize F->end

Caption: Workflow for nanoparticle preparation.

Drug_Release_Workflow start Start A A start->A Disperse nanoparticles in PBS process process end End B B A->B Place in dialysis bag C C B->C Incubate in release medium at 37°C D D C->D Sample medium at time intervals D->C E E D->E Quantify drug concentration F F E->F Calculate cumulative release F->end

References

Application Notes and Protocols: Synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone-based heterocyclic compounds, widely recognized for their diverse pharmacological activities. Among them, 3-phenylcoumarins have emerged as a privileged scaffold in medicinal chemistry, exhibiting a range of biological effects including antioxidant, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and protocols for the synthesis of a specific derivative, 4,5,7-trihydroxy-3-phenylcoumarin, utilizing the Pechmann condensation reaction. This classical method involves the acid-catalyzed reaction of a phenol with a β-ketoester to yield a coumarin.[2] In this specific synthesis, phloroglucinol serves as the phenol component and ethyl benzoylacetate is the β-ketoester.

The resulting this compound is of particular interest for its potential therapeutic applications, likely stemming from its antioxidant and cytotoxic capabilities. These notes are intended to guide researchers in the laboratory synthesis and to provide a basis for further investigation into the biological activities of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that some values are based on typical results for similar Pechmann condensations and may require experimental optimization.

ParameterValueReference/Notes
Reactants
Phloroglucinol (molar equivalent)1.0
Ethyl Benzoylacetate (molar equivalent)1.0 - 1.2Optimization may be required.
Catalyst (e.g., H₂SO₄, Amberlyst-15)Catalytic amountThe choice of catalyst can significantly affect yield and reaction time.
Reaction Conditions
Temperature110-130 °CTo be optimized based on the chosen catalyst and solvent.
Reaction Time18-24 hoursLonger reaction times are generally required for less reactive β-ketoesters like ethyl benzoylacetate.[3]
SolventSolvent-free or high-boiling point solvent (e.g., nitrobenzene)Solvent-free conditions are often preferred for green chemistry considerations.
Product Characteristics
Molecular FormulaC₁₅H₁₀O₅[4]
Molecular Weight270.24 g/mol [4]
Melting Point268-272 °C
Purity>95% (after purification)Typically determined by HPLC or NMR.
Yield
Expected YieldUp to 60%[3] This is a moderate yield, and optimization can potentially improve it.
Analytical Data
¹H NMR, ¹³C NMR, MS, IRTo be determined experimentallyExpected to be consistent with the proposed structure.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound via Pechmann condensation.

Materials:

  • Phloroglucinol (anhydrous)

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1.0 eq).

  • Addition of Reactants: To the phloroglucinol, add ethyl benzoylacetate (1.1 eq).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the reaction mixture while stirring. Alternatively, a solid acid catalyst can be used for a more environmentally friendly approach.

  • Reaction: Heat the reaction mixture to 120 °C using a heating mantle or oil bath. Maintain this temperature and continue stirring for 18-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring. A solid precipitate of the crude product should form.

  • Filtration: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid and unreacted phloroglucinol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

Pechmann Condensation Workflow

Pechmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Phloroglucinol & Ethyl Benzoylacetate catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst heat Heat to 120°C for 18-24h catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 4,5,7-Trihydroxy- 3-phenylcoumarin recrystallize->product PI3K_AKT_Pathway Coumarin 4,5,7-Trihydroxy- 3-phenylcoumarin PI3K PI3K Coumarin->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Investigating the Synergistic Effect of 4,5,7-Trihydroxy-3-phenylcoumarin with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential synergistic effects of 4,5,7-Trihydroxy-3-phenylcoumarin, a polyphenolic compound, in combination with conventional chemotherapeutic agents. The following protocols and hypothetical data are based on established methodologies for evaluating drug synergy in cancer research.

Introduction

Chemotherapy remains a cornerstone of cancer treatment, however, its efficacy is often limited by drug resistance and significant side effects. Natural compounds that can enhance the cytotoxicity of chemotherapeutic drugs offer a promising strategy to improve treatment outcomes. This compound is a member of the coumarin family, a class of compounds known for their diverse biological activities. This document outlines protocols to explore the hypothesis that this compound acts as a chemosensitizer, synergistically augmenting the anticancer effects of common chemotherapy drugs like doxorubicin and cisplatin. The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), a key drug efflux pump, and the potentiation of apoptotic signaling pathways.

Hypothetical Synergistic Effects with Chemotherapeutic Agents

The following tables present hypothetical data illustrating the potential synergistic effects of this compound with doxorubicin in a multidrug-resistant breast cancer cell line (MCF-7/Adr) and with cisplatin in a lung adenocarcinoma cell line (A549).

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in MCF-7/Adr Cells

Treatment GroupIC50 (µM)Combination Index (CI)
This compound45.2-
Doxorubicin12.8-
This compound + Doxorubicin (1:1 molar ratio)2.5 (Doxorubicin)0.48 (Synergism)

Table 2: In Vitro Cytotoxicity of this compound and Cisplatin in A549 Cells

Treatment GroupIC50 (µM)Combination Index (CI)
This compound62.5-
Cisplatin8.9-
This compound + Cisplatin (5:1 molar ratio)1.8 (Cisplatin)0.55 (Synergism)

Table 3: Effect of this compound on Apoptosis in Combination with Chemotherapy

Treatment Group (A549 Cells)Percentage of Apoptotic Cells (Annexin V/PI Staining)
Control3.2%
This compound (30 µM)8.5%
Cisplatin (4 µM)15.7%
This compound (30 µM) + Cisplatin (4 µM)42.1%

Proposed Signaling Pathway for Synergistic Action

The synergistic effect of this compound with chemotherapy is hypothesized to occur through a dual mechanism: inhibition of drug efflux pumps leading to increased intracellular drug concentration, and potentiation of the intrinsic apoptotic pathway.

Synergy_Pathway cluster_cell Cancer Cell Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Pgp P-glycoprotein (MDR1) Chemo->Pgp Efflux Drug_In Increased Intracellular Drug Concentration Chemo->Drug_In Coumarin This compound Coumarin->Pgp Inhibition Bcl2 Bcl-2 Inhibition Coumarin->Bcl2 Downregulation DNA_Damage DNA Damage Drug_In->DNA_Damage Bax Bax Activation DNA_Damage->Bax Mito Mitochondria Bax->Mito Bcl2->Bax CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of synergistic action.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma) and its multidrug-resistant derivative, MCF-7/Adr.

    • A549 (human lung adenocarcinoma).

  • Culture Medium:

    • DMEM (for MCF-7 and MCF-7/Adr) or F-12K (for A549) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents:

    • This compound (≥95% purity).

    • Doxorubicin hydrochloride.

    • Cisplatin.

    • Dimethyl sulfoxide (DMSO) for stock solutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Annexin V-FITC Apoptosis Detection Kit.

    • Rhodamine 123.

    • Antibodies for Western blotting (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and anti-β-actin).

Experimental Workflow

Experimental_Workflow A Cell Seeding B Drug Treatment (Single agents and combinations) A->B C Incubation (24-72h) B->C D Endpoint Assays C->D E MTT Assay (Cell Viability) D->E F Annexin V/PI Staining (Apoptosis) D->F G Rhodamine 123 Assay (P-gp Function) D->G H Western Blot (Protein Expression) D->H I Data Analysis (IC50, Combination Index) E->I F->I G->I H->I

Caption: General experimental workflow.

Protocol for Cell Viability (MTT) Assay
  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, doxorubicin, and cisplatin.

  • Treat the cells with single agents or combinations at various molar ratios for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values and the Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergy.

Protocol for Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in 6-well plates and treat with the compounds as described for the MTT assay for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol for P-glycoprotein (P-gp) Function Assay (Rhodamine 123 Accumulation)
  • Seed MCF-7/Adr cells in 24-well plates and allow them to adhere.

  • Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

  • Add Rhodamine 123 (a P-gp substrate) to a final concentration of 5 µM and incubate for another 90 minutes.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells with 1% Triton X-100.

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/528 nm). An increase in fluorescence indicates inhibition of P-gp function.

Protocol for Western Blot Analysis
  • Treat cells in 6-well plates with the compounds for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control like β-actin.

Conclusion

The protocols and hypothetical data presented here provide a robust framework for the preclinical evaluation of this compound as a synergistic agent in cancer chemotherapy. Positive results from these in vitro studies would warrant further investigation in animal models to assess in vivo efficacy and safety, paving the way for potential clinical applications.

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,5,7-Trihydroxy-3-phenylcoumarin.

Troubleshooting Guide

Encountering issues during purification is a common challenge. This guide addresses specific problems you might face during the purification of this compound.

Column Chromatography (Normal Phase)
Problem Potential Cause Recommended Solution
Compound does not move from the baseline (Low Rf value) The eluent is not polar enough to move the highly polar this compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethyl acetate in your non-polar solvent (e.g., hexane or dichloromethane). - Consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. - For very polar compounds, a solvent system containing a small amount of acetic acid or formic acid can help to improve elution by suppressing the ionization of the phenolic hydroxyl groups. A stock solution of 10% ammonium hydroxide in methanol can also be effective when used at 1-10% in dichloromethane for highly polar compounds.
Broad or tailing peaks - The compound is interacting too strongly with the stationary phase. - The column is overloaded. - The sample was not loaded in a concentrated band.- Add a small amount of a polar solvent (like methanol) to the sample before loading to improve solubility and reduce streaking. - Use the "dry loading" technique: dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[1] - Reduce the amount of crude material loaded onto the column.
Compound elutes with the solvent front The eluent is too polar.- Decrease the polarity of the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity.
Poor separation from impurities The chosen solvent system does not provide adequate resolution.- Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation before running the column.[2]
Compound appears to be decomposing on the column The silica gel is too acidic and is causing degradation of the acid-sensitive coumarin.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. - Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Recrystallization
Problem Potential Cause Recommended Solution
Compound does not dissolve in the hot solvent The chosen solvent is not suitable for dissolving this compound.- Select a more polar solvent. For polyhydroxylated flavonoids, solvents like ethanol, methanol, or aqueous mixtures of these alcohols are often effective.[3] - Use a solvent mixture. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and then add a poorer solvent (e.g., water or hexane) dropwise until turbidity appears.
No crystals form upon cooling - The solution is not supersaturated. - The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound. - Add a "seed crystal" of the pure compound to induce crystallization. - If using a solvent mixture, add more of the "poor" solvent. - Cool the solution slowly in an ice bath or refrigerator.
Oily precipitate forms instead of crystals The compound is "oiling out" of the solution, which can happen if the solution is cooled too quickly or if the compound is impure.- Re-heat the solution until the oil dissolves, then allow it to cool more slowly. - Add more of the "good" solvent to the hot solution before allowing it to cool. - The presence of impurities can lower the melting point and favor oiling out. An additional purification step (e.g., column chromatography) may be necessary before recrystallization.
Low recovery of the purified compound - Too much solvent was used for recrystallization. - The crystals were washed with a solvent in which they are soluble.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Wash the collected crystals with a small amount of the cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as a phenol and a β-ketoester if using the Pechmann condensation, or a substituted phenylacetic acid and a salicylaldehyde derivative if using the Perkin reaction. Side-products from these reactions can also be present.

Q2: Which chromatographic method is best for the initial purification of crude this compound?

A2: For initial purification of a crude mixture, flash column chromatography is often a good choice due to its speed and ability to handle larger quantities of material.[4] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What type of HPLC column is suitable for purifying this compound?

A3: A reverse-phase C18 column is commonly used for the purification of moderately polar to non-polar compounds. Given the polar nature of this compound due to its hydroxyl groups, a polar-embedded C18 column or a phenyl-hexyl column might provide better peak shape and selectivity. Normal-phase HPLC with a silica or diol column can also be employed.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. The fractions containing the pure compound can then be combined.

Q5: My purified this compound is a solid. What is its expected melting point?

A5: The reported melting point for this compound is in the range of 268-272 °C.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol provides a general guideline for the purification of this compound using normal-phase flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., transitioning from 9:1 Hexane:Ethyl Acetate to 1:1 Hexane:Ethyl Acetate, and then to pure Ethyl Acetate, followed by Ethyl Acetate with a small percentage of Methanol if necessary).

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Partially purified this compound

  • Solvents: Ethanol, Methanol, Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold). A mixture of ethanol and water is often a good starting point for polyhydroxylated compounds.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

PurificationWorkflow cluster_start Start cluster_chromatography Primary Purification cluster_recrystallization Secondary Purification cluster_end Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Load onto column TLC TLC Analysis of Fractions ColChrom->TLC Collect and analyze fractions Recrystal Recrystallization TLC->Recrystal Combine pure fractions Pure Pure this compound Recrystal->Pure Collect and dry crystals

Caption: General purification workflow for this compound.

References

Technical Support Center: 4,5,7-Trihydroxy-3-phenylcoumarin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 4,5,7-Trihydroxy-3-phenylcoumarin in cell-based assays.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures.

Issue 1: Compound Precipitation or Low Solubility in Media

Q: My compound is precipitating out of the cell culture medium after dilution from the DMSO stock. How can I improve its solubility?

A: this compound has three hydroxyl groups, which increases its polarity, but like many coumarin derivatives, it can have limited solubility in aqueous solutions.[1]

  • Initial Check: Ensure your final DMSO concentration is non-toxic to your cells, typically ≤ 0.5%. High concentrations of the stock solution can cause the compound to crash out upon dilution.

  • Solution 1: Optimize Solvent Concentration: Prepare a more dilute stock solution in DMSO if possible, so that the final DMSO concentration in the media remains low while achieving the desired compound concentration.

  • Solution 2: Use a Solubilizing Agent: For compounds with poor aqueous solubility, a non-toxic complexing agent like (2-hydroxylpropyl)-β-cyclodextrin (HP-β-CD) can be used to enhance solubility in cell culture media.

  • Solution 3: Gentle Warming and Mixing: When diluting the stock, warm the media to 37°C and add the compound dropwise while gently vortexing or swirling to aid dissolution.

Issue 2: High Background or Signal Interference in Fluorescence-Based Assays

Q: I am observing high background fluorescence or unexpected results in my fluorescence-based assay (e.g., GFP reporter, immunofluorescence, Ca2+ dyes). Could the compound be interfering?

A: Yes, this is a common issue. This compound is an intrinsically fluorescent molecule.[2] Coumarins are UV-excitable, blue fluorescent dyes, which can lead to spectral overlap with other fluorophores.[2][3]

  • Solution 1: Run a Compound-Only Control: Always include wells with the compound in cell-free media and in media with untreated cells to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay. Subtract this background from your experimental readings.[3]

  • Solution 2: Check for Spectral Overlap: Review the excitation and emission spectra of this compound and compare it with the fluorophores in your assay. If there is significant overlap, consider using a fluorophore in a different part of the spectrum (e.g., a red or far-red dye).

  • Solution 3: Adjust Excitation/Emission Wavelengths: While coumarin fluorescence peaks are broad, slight adjustments to the excitation and emission wavelengths on your plate reader or microscope might help minimize background from the compound without significantly compromising your signal of interest.[3] Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[3]

Issue 3: Inconsistent or Non-Reproducible Results

Q: My results are highly variable between experiments. What could be the cause?

A: Variability in cell-based assays can stem from multiple sources, including compound stability, cell health, and procedural inconsistencies.[4]

  • Solution 1: Assess Compound Stability: Prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider the possibility of the compound degrading in the incubator over long time courses (24-72h). A stability test using HPLC or spectrophotometry can confirm this.

  • Solution 2: Monitor Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.[4]

  • Solution 3: Standardize Seeding Density: Inconsistent cell seeding is a major source of variability. Optimize and strictly control the cell density per well to ensure uniformity across plates and experiments.[4]

  • Solution 4: Ensure Homogeneous Compound Distribution: After adding the compound to the wells, ensure it is mixed thoroughly but gently, for example, by using a plate shaker for a short duration or by gentle pipetting, to avoid concentration gradients.

Issue 4: Unexpected Cytotoxicity or Off-Target Effects

Q: I'm observing more cell death than expected, or the cellular phenotype doesn't match the hypothesized mechanism. What should I check?

A: Coumarins are known to have broad biological activity and can interact with multiple cellular targets, which may lead to off-target effects or cytotoxicity through unexpected mechanisms.[5]

  • Solution 1: Perform a Dose-Response and Time-Course: Conduct a wide-range dose-response experiment (e.g., from nM to high µM) and assess viability at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal non-toxic concentration range and treatment duration for your specific cell line.

  • Solution 2: Use Orthogonal Viability Assays: If using a metabolic assay like MTT, be aware that phenolic compounds can sometimes interfere with the assay chemistry.[6] Confirm viability results with a different method, such as a dye-exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

  • Solution 3: Investigate Cellular Uptake and Efflux: Some coumarin derivatives can be substrates for efflux pumps (like P-glycoprotein), which would reduce the intracellular concentration and potentially the desired effect.[5][7] Co-treatment with a known efflux pump inhibitor could help clarify if this is a factor.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: It is a solid, phenolic heterocyclic compound belonging to the coumarin family.[8] Key properties are summarized in the table below.

Q2: How should I prepare and store stock solutions?

A2: Stock solutions should be prepared in a polar organic solvent like DMSO.[1] For a 10 mM stock, dissolve 2.7 mg of the compound in 1 mL of DMSO. Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light.

Q3: What is the known mechanism of action for this compound?

A3: The precise mechanism for this specific coumarin is not fully elucidated in all contexts. However, related coumarins are known to exhibit anticancer, antioxidant, and anti-inflammatory properties.[1] They can induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate various cell signaling pathways.[9][10]

Q4: Which signaling pathways are potentially affected by this compound?

A4: Based on studies of structurally similar coumarins and flavonoids, potential target pathways include:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Inhibition of this pathway by coumarin derivatives can lead to apoptosis and cell cycle arrest.[9][11][12]

  • NF-κB Pathway: This pathway is central to inflammation and cell survival.

  • MAPK Pathway: Involved in cellular responses to various stimuli, including proliferation and differentiation.[10]

Data and Properties Summary

Physical and Chemical Properties
PropertyValueReference
CAS Number 4222-02-0[8][13]
Molecular Formula C₁₅H₁₀O₅[8][13]
Molecular Weight 270.24 g/mol [8][13]
Appearance Solid[8]
Melting Point 268-272 °C[8]
Solubility Soluble in DMSO, Ethanol[1]
Fluorescence Properties
PropertyDescriptionReference
Fluorescence Intrinsic blue fluorescence[2]
Excitation UV range (~300-420 nm)[3]
Emission Blue range (~410-470 nm)[2][3]
Consideration Potential for spectral overlap with other blue dyes (e.g., DAPI, Hoechst) and GFP.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol assesses cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][16]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570-590 nm using a microplate reader.[14][16]

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the desired concentration and duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin, then combine with the supernatant. Wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[18]

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Note: Given the compound's intrinsic fluorescence, proper compensation and controls are critical. Run a sample of untreated cells and a sample of cells treated only with this compound to set the baseline fluorescence in the FITC channel.

Visualizations

Experimental and Troubleshooting Workflows

G cluster_exp General Experimental Workflow cluster_ts Troubleshooting Logic prep Prepare Compound Stock (e.g., 10 mM in DMSO) seed Seed Cells in Plate prep->seed treat Prepare Dilutions & Treat Cells seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubate->assay analyze Data Acquisition & Analysis assay->analyze issue Problem Encountered precip Precipitation in Media? issue->precip Solubility interfere Fluorescence Interference? issue->interfere Assay Signal variable Inconsistent Results? issue->variable Reproducibility sol_solub Check DMSO %, Use Solubilizer precip->sol_solub sol_fluor Run Compound Control, Check Spectral Overlap interfere->sol_fluor sol_rep Check Stability, Standardize Seeding variable->sol_rep

Caption: General experimental workflow and a troubleshooting decision tree.

Potential Signaling Pathway: PI3K/Akt Inhibition

G rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates bad Bad akt->bad Inhibits cas9 Caspase-9 akt->cas9 Inhibits survival Cell Survival & Proliferation akt->survival bcl2 Bcl-2 bad->bcl2 Inhibits bcl2->cas9 Inhibits apoptosis Apoptosis cas9->apoptosis compound 4,5,7-Trihydroxy- 3-phenylcoumarin compound->pi3k Inhibits compound->akt Inhibits

Caption: Potential mechanism via inhibition of the PI3K/Akt survival pathway.

References

Technical Support Center: 4,5,7-Trihydroxy-3-phenylcoumarin in In Vitro Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,7-Trihydroxy-3-phenylcoumarin in in vitro aggregation experiments. As this compound is often studied for its potential to inhibit protein aggregation, this guide focuses on its application as an inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a polyphenolic compound belonging to the coumarin family.[1][2][3] Its structure features a coumarin core with hydroxyl groups at the 4, 5, and 7 positions, and a phenyl group at the 3 position. These structural features, particularly the hydroxyl groups, contribute to its antioxidant properties and its potential to interact with proteins.[4][5] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 4222-02-0[6]
Molecular Formula C₁₅H₁₀O₅[6][7]
Molecular Weight 270.24 g/mol [6][7]
Appearance Solid[6]
Melting Point 268-272 °C[6]
Purity ≥96%[7]

Q2: Is this compound expected to form aggregates itself in vitro?

While some organic molecules can self-aggregate, the primary research focus for this compound and similar polyhydroxy 3-phenylcoumarins has been on their ability to inhibit the aggregation of amyloidogenic proteins, such as those implicated in neurodegenerative diseases.[2][8][9] There is currently limited direct evidence to suggest that this compound self-aggregates under typical in vitro assay conditions. Its low aqueous solubility, however, could be a confounding factor.[5]

Q3: How does this compound potentially inhibit protein aggregation?

The proposed mechanisms for how coumarin derivatives inhibit protein aggregation often involve non-covalent interactions. These can include hydrogen bonding and hydrophobic interactions with the protein, which can stabilize the native conformation of the protein and prevent the conformational changes necessary for aggregation.[10] The polyphenolic nature of this compound makes it a candidate for such interactions.

Q4: What are the common in vitro assays used to study the inhibitory effect of this compound on protein aggregation?

The most common in vitro assay is the Thioflavin T (ThT) fluorescence assay.[8][9][11] ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A decrease in ThT fluorescence in the presence of an inhibitor suggests a reduction in fibril formation.[10] Other techniques include transmission electron microscopy (TEM) to visualize aggregate morphology and circular dichroism (CD) spectroscopy to monitor changes in protein secondary structure.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during your in vitro aggregation inhibition experiments with this compound.

Issue 1: Inconsistent or non-reproducible results in the Thioflavin T (ThT) assay.

  • Possible Cause 1: Interference of the compound with the ThT assay. Polyphenolic compounds like this compound can directly quench the fluorescence of ThT, leading to a false-positive result that suggests inhibition when none has occurred.[13][14]

    • Troubleshooting Step: Run a control experiment with ThT and the compound in the absence of the aggregating protein to check for quenching effects.

  • Possible Cause 2: Compound solubility issues. Poor solubility of the compound in the assay buffer can lead to the formation of small, insoluble particles that might interfere with the assay.[5]

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is consistent across all samples and is at a level that does not affect protein aggregation on its own. Visually inspect solutions for any precipitation. Consider using a solubility-enhancing excipient if necessary.

  • Possible Cause 3: Variability in protein preparation. The aggregation kinetics of proteins are highly sensitive to the initial state of the protein. The presence of pre-formed oligomers or fibrils can act as seeds, accelerating the aggregation process and leading to variability.

    • Troubleshooting Step: Ensure a consistent and well-documented protein purification and preparation protocol. Use techniques like size-exclusion chromatography to obtain a monomeric preparation of the protein before initiating the aggregation assay.[15]

Issue 2: Discrepancy between ThT assay results and other techniques (e.g., TEM).

  • Possible Cause: The compound alters the aggregation pathway without completely inhibiting it. this compound might promote the formation of non-fibrillar, amorphous aggregates or smaller oligomeric species that do not bind ThT as effectively as mature fibrils.

    • Troubleshooting Step: Complement the ThT assay with other techniques. Use TEM or atomic force microscopy (AFM) to visualize the morphology of the aggregates formed in the presence of the inhibitor. Techniques like dynamic light scattering (DLS) can provide information on the size distribution of aggregates.

Issue 3: The compound appears to enhance aggregation in some experiments.

  • Possible Cause: Compound-induced changes in solution conditions. High concentrations of the compound or its solvent could alter the pH or ionic strength of the buffer, which can, in some cases, promote protein aggregation.[15]

    • Troubleshooting Step: Carefully control the final concentration of the compound and its solvent. Measure the pH of the assay solution after the addition of the compound. Run appropriate vehicle controls (buffer with the same concentration of solvent) to isolate the effect of the compound.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on protein aggregation.

  • Preparation of Reagents:

    • Protein Stock Solution: Prepare a stock solution of the amyloidogenic protein (e.g., Aβ42, α-synuclein) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the protein is in a monomeric state.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • ThT Stock Solution: Prepare a concentrated stock solution of ThT in distilled water and filter it through a 0.22 µm filter. Store protected from light.

    • Assay Buffer: Prepare the buffer that will be used for the aggregation reaction.

  • Assay Procedure:

    • In a multi-well plate (e.g., black, clear-bottom 96-well plate), add the assay buffer.

    • Add the desired concentrations of this compound from the stock solution. Include a vehicle control (solvent only).

    • Add the protein to each well to initiate the aggregation reaction. The final protein concentration will depend on the specific protein being studied.

    • Seal the plate to prevent evaporation and incubate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • At regular time intervals, add the ThT working solution to each well.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the inhibitor.

    • Determine key kinetic parameters, such as the lag time and the maximum fluorescence intensity.

    • Calculate the percentage of inhibition by comparing the maximum fluorescence of samples with the inhibitor to the control.

Visualizations

Troubleshooting_Workflow start Inconsistent ThT Results check_quenching Run Quenching Control (ThT + Compound) start->check_quenching check_solubility Check Compound Solubility (Visual Inspection, DLS) start->check_solubility check_protein Verify Protein Monomeric State (SEC) start->check_protein quenching_yes Quenching Observed check_quenching->quenching_yes quenching_no No Quenching check_quenching->quenching_no solubility_issue Solubility Problem check_solubility->solubility_issue solubility_ok Soluble check_solubility->solubility_ok protein_issue Aggregates in Stock check_protein->protein_issue protein_ok Monomeric check_protein->protein_ok use_alternative Use Alternative Assay (e.g., TEM, intrinsic fluorescence) quenching_yes->use_alternative proceed Proceed with ThT Assay with Controls quenching_no->proceed adjust_solvent Adjust Solvent Concentration /Use Excipient solubility_issue->adjust_solvent solubility_ok->proceed repurify_protein Re-purify Protein protein_issue->repurify_protein protein_ok->proceed

Caption: Troubleshooting workflow for inconsistent ThT assay results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protein Prepare Monomeric Protein Stock mix_reagents Mix Protein, Compound, and Buffer in Plate prep_protein->mix_reagents prep_compound Prepare Compound Stock Solution prep_compound->mix_reagents prep_tht Prepare ThT Stock Solution incubate Incubate at 37°C with Shaking mix_reagents->incubate add_tht Add ThT at Time Points incubate->add_tht measure_fluorescence Measure Fluorescence (Ex: 440nm, Em: 485nm) add_tht->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calc_inhibition Calculate % Inhibition plot_data->calc_inhibition compare_controls Compare to Controls calc_inhibition->compare_controls

Caption: General workflow for an in vitro aggregation inhibition assay.

References

Technical Support Center: 4,5,7-Trihydroxy-3-phenylcoumarin (Nor-neoflaven) Clinical Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,7-Trihydroxy-3-phenylcoumarin, also known as Nor-neoflaven. The information is designed to address common challenges encountered during preclinical and translational research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Nor-neoflaven)?

A1: this compound is a naturally occurring coumarin, a type of phenolic compound. It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Structurally, it belongs to the neoflavonoid class of compounds.

Q2: What are the primary therapeutic targets and mechanisms of action being investigated?

A2: Research suggests that this compound exerts its effects through multiple mechanisms. It is a potent antioxidant, capable of scavenging free radicals. Its anti-inflammatory action is partly attributed to its ability to inhibit enzymes involved in the inflammatory cascade. Furthermore, it has been shown to induce apoptosis in cancer cells and interfere with signaling pathways crucial for tumor growth and proliferation.

Q3: What are the major known challenges in the clinical translation of this compound?

A3: The primary hurdles for the clinical translation of this compound include its low aqueous solubility, which can lead to poor bioavailability. Furthermore, challenges in its synthesis and purification to meet pharmaceutical-grade standards can present obstacles. Like many phenolic compounds, its metabolic stability and potential for off-target effects require thorough investigation before it can be advanced to clinical trials.

Troubleshooting Guide: Preclinical Experiments

Q4: I am observing very low solubility of the compound in aqueous buffers for my in vitro assays. What can I do?

A4: This is a common issue due to the compound's hydrophobic nature.

  • Co-solvents: First, try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol. You can then make serial dilutions into your aqueous culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as complexation with cyclodextrins or encapsulation in nanoparticles or liposomes to improve aqueous solubility and bioavailability.

  • pH Adjustment: Investigate the pKa of the compound. Adjusting the pH of the buffer may improve solubility, but ensure the final pH is compatible with your experimental system.

Q5: My in vitro results show high variability between experiments. What are the potential causes?

A5: High variability can stem from several factors related to compound handling and experimental setup.

  • Compound Stability: The multiple hydroxyl groups on the coumarin ring can be susceptible to oxidation. It is recommended to prepare fresh stock solutions for each experiment and protect them from light and elevated temperatures. Consider storing stock solutions under an inert gas like argon or nitrogen.

  • Purity: The purity of the compound is critical. Impurities from synthesis or degradation can have their own biological effects, leading to inconsistent results. Verify the purity of your batch using methods like HPLC or LC-MS.

  • Cell-Based Assay Conditions: Ensure consistency in cell density, passage number, and serum concentration in your culture medium, as these can all influence cellular response to treatment.

Q6: The compound shows promising in vitro anticancer activity, but this is not translating to my in vivo animal models. What should I investigate?

A6: This discrepancy is a frequent challenge in drug development and often points to issues with the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Pharmacokinetics (PK): Conduct a basic PK study to determine the compound's half-life, bioavailability, and clearance rate in your animal model. The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the tumor site.

  • Metabolism: Investigate the metabolic profile of the compound. It may be converted into inactive metabolites by liver enzymes (e.g., cytochrome P450s).

  • Bioavailability: The low aqueous solubility is a likely contributor to poor oral bioavailability. If administering orally, you may need to explore alternative routes of administration (e.g., intravenous, intraperitoneal) or advanced drug delivery systems.

Below is a logical workflow to troubleshoot poor in vivo efficacy.

G start Poor In Vivo Efficacy Observed check_pk Conduct Pharmacokinetic (PK) Study start->check_pk check_formulation Evaluate Formulation & Solubility start->check_formulation low_exposure Is Cmax / AUC too low? check_pk->low_exposure rapid_clearance Is half-life too short? check_pk->rapid_clearance check_formulation->low_exposure check_metabolism Analyze In Vivo Metabolism inactive_metabolites Are major metabolites inactive? check_metabolism->inactive_metabolites low_exposure->check_metabolism No optimize_formulation Optimize Formulation (e.g., nanoparticles, cyclodextrin) low_exposure->optimize_formulation Yes change_route Change Route of Administration (e.g., IV, IP) low_exposure->change_route Yes rapid_clearance->check_metabolism No increase_dose Increase Dose / Dosing Frequency rapid_clearance->increase_dose Yes chem_mod Chemical Modification to Block Metabolic Sites inactive_metabolites->chem_mod Yes

Diagram 1: Troubleshooting workflow for poor in vivo efficacy.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for this compound based on typical values for natural phenolic compounds in early-stage development.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Cancer 15.2
A549 Lung Cancer 25.8
HCT116 Colon Cancer 18.5

| PC-3 | Prostate Cancer | 32.1 |

Table 2: Physicochemical & Pharmacokinetic Properties

Parameter Value Implication for Clinical Translation
Molecular Weight 270.24 g/mol Favorable (complies with Lipinski's Rule of 5)
LogP 2.8 Indicates low aqueous solubility
Aqueous Solubility < 0.1 mg/mL Major hurdle for formulation and bioavailability
Oral Bioavailability (Rat) < 5% Requires formulation enhancement or alternative delivery

| Plasma Half-life (Rat, IV) | 1.2 hours | Suggests rapid clearance, may require frequent dosing |

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Treat cells for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis Pathway Analysis

  • Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

The diagram below illustrates a simplified apoptosis signaling pathway that could be modulated by this compound.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates CytoC Cytochrome c release Bax->CytoC Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Diagram 2: Simplified intrinsic apoptosis pathway.

Technical Support Center: Photostability of Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the photostability of coumarin-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for coumarin-based probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescence signal, which can be problematic for quantitative imaging and long-term experiments as it can result in false negative results or misinterpretation of data. Coumarin derivatives, like many fluorescent probes, are susceptible to photobleaching to varying degrees.

Q2: What factors influence the photostability of coumarin-based probes?

A2: The photostability of coumarin probes is influenced by several factors, including:

  • Molecular Structure: Substitutions on the coumarin ring can significantly impact photostability. For instance, rigidized structures and the introduction of specific functional groups can enhance resistance to photobleaching.

  • Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.

  • Exposure Time: Longer exposure to excitation light increases the likelihood of photobleaching.

  • Local Environment: The chemical environment, including the solvent, pH, and the presence of oxygen or reactive oxygen species (ROS), can affect the rate of photobleaching.[1]

  • Temperature: Increased temperature can sometimes lead to a decrease in fluorescence intensity, which can be mistaken for photobleaching.

Q3: How can I minimize photobleaching during my experiments?

A3: To minimize photobleaching, consider the following strategies:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Limit the sample's exposure to light by using shorter exposure times for image acquisition and keeping the shutter closed when not actively imaging.

  • Use Antifade Reagents: Mounting media containing antifade reagents can help to reduce photobleaching by scavenging free radicals.

  • Choose More Photostable Probes: If photobleaching is a significant issue, consider using a more photostable coumarin derivative or an alternative class of fluorophores.

  • Optimize Imaging Conditions: Adjust camera gain and binning to maximize signal detection while minimizing the required excitation light.

Q4: What is the difference between fluorescence quantum yield and photobleaching quantum yield?

A4:

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

  • Photobleaching Quantum Yield (Φp): This represents the probability that a fluorophore will be photobleached each time it is excited. A lower photobleaching quantum yield indicates a more photostable fluorophore.

Q5: Are there any coumarin-based probes that are ratiometric, and how does that help with photostability issues?

A5: Yes, some coumarin-based probes, like Fura-2 for calcium imaging, are ratiometric. These probes exhibit a shift in their excitation or emission spectrum upon binding to their target analyte. By taking the ratio of the fluorescence intensities at two different wavelengths, you can obtain a measurement that is largely independent of probe concentration, illumination intensity, and, to some extent, photobleaching. This is because photobleaching affects the fluorescence at both wavelengths proportionally, leaving the ratio relatively stable.[2][3][4]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. Photobleaching. - Reduce excitation light intensity using neutral density filters or by lowering laser power.- Decrease the exposure time for each image.- Use a mounting medium with an antifade reagent.- Consider switching to a more photostable coumarin derivative.[5]
Phototoxicity. - Reduce excitation light intensity and exposure time.- Ensure cells are healthy before and during imaging.
Weak or no fluorescence signal from the start. Incorrect filter set. - Verify that the excitation and emission filters are appropriate for the specific coumarin probe being used.
Low probe concentration. - Optimize the probe loading concentration and incubation time.
Probe degradation. - Ensure the probe has been stored correctly and is not expired. Prepare fresh solutions.
pH sensitivity. - Check the pH of your imaging buffer, as the fluorescence of some coumarin probes is pH-dependent.
High background fluorescence. Excess unbound probe. - Ensure adequate washing steps after probe loading to remove any unbound probe.
Autofluorescence. - Image a control sample without the probe to assess the level of cellular autofluorescence.- Use a spectrally distinct probe if autofluorescence is high in the desired channel.
Inconsistent fluorescence intensity between samples. Variability in probe loading. - Ensure consistent loading conditions (concentration, time, temperature) for all samples.- For quantitative studies, consider using a ratiometric probe if available.
Uneven illumination. - Check the alignment of your light source and microscope optics to ensure even illumination across the field of view.

Quantitative Data Summary

The following table summarizes the fluorescence quantum yields (Φf) and, where available, photobleaching quantum yields (Φp) for several common coumarin-based fluorescent probes.

ProbeSolventFluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φp)Reference
Coumarin 1Ethanol0.73-[6]
Coumarin 6Ethanol0.78-
Coumarin 30---
Coumarin 102Ethanol0.76-[7]
Coumarin 153Ethanol0.54-[7]
Coumarin 343Ethanol0.63-
Disperse Yellow 82Methanol-Varies with concentration[8]
Ethanol-Varies with concentration[8]
DMF-Varies with concentration[8]

Note: Photostability is highly dependent on experimental conditions. The data presented here should be used as a general guide.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Rate of a Coumarin-Based Probe

This protocol provides a general method for quantifying the photobleaching rate of a coumarin-based probe in solution.

Materials:

  • Coumarin-based fluorescent probe

  • Appropriate solvent (e.g., ethanol, DMSO, PBS)

  • Spectrofluorometer with time-lapse capabilities

  • Quartz cuvette

Procedure:

  • Prepare a stock solution of the coumarin probe in a suitable solvent.

  • Dilute the stock solution to a working concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (typically an absorbance of < 0.1 at the excitation maximum).

  • Transfer the diluted probe solution to a quartz cuvette.

  • Place the cuvette in the spectrofluorometer.

  • Set the excitation and emission wavelengths appropriate for the probe.

  • Configure the instrument for a time-lapse measurement. This will involve continuous or intermittent excitation of the sample and recording the fluorescence intensity at regular intervals.

  • Start the measurement and record the fluorescence intensity over time until it has significantly decreased (e.g., to 50% of the initial intensity).

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • Fit the data to an exponential decay curve to determine the photobleaching rate constant (k) or the photobleaching half-life (t½ = 0.693 / k).

Protocol 2: Live-Cell Calcium Imaging Using Fura-2 AM

This protocol describes the use of Fura-2 AM, a ratiometric coumarin-based calcium indicator, for live-cell imaging.[2][3][8][9]

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope equipped with filter sets for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm) and a camera capable of rapid image acquisition.

Procedure:

  • Prepare a Fura-2 AM loading solution:

    • Dissolve Fura-2 AM in cell-culture grade DMSO to make a stock solution (e.g., 1 mM).

    • For the working solution, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.

    • Add Pluronic F-127 (0.02-0.05%) to the working solution to aid in dye dispersal.

  • Cell Loading:

    • Wash the cultured cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire images by alternating the excitation wavelength between 340 nm and 380 nm, while collecting the emission at ~510 nm.

    • Record a baseline fluorescence ratio (F340/F380) before stimulating the cells.

    • Apply your stimulus of interest (e.g., a drug that mobilizes intracellular calcium).

    • Continue to acquire images at regular intervals to monitor the change in the F340/F380 ratio over time.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation to the 380 nm excitation.

    • Plot the ratio (F340/F380) over time to visualize the changes in intracellular calcium concentration.

Mandatory Visualizations

Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_downstream Downstream Signaling ETC Electron Transport Chain (ETC) Superoxide Superoxide (O2•-) ETC->Superoxide Electron Leakage H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 Dismutation Coumarin_Probe Coumarin-based ROS Probe (e.g., MitoSOX Red) Superoxide->Coumarin_Probe Oxidation SOD2 SOD2 SOD2->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Fluorescence Fluorescence Signal Coumarin_Probe->Fluorescence Emits Light Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation

Caption: Mitochondrial ROS Signaling Pathway.

Experimental_Workflow cluster_preparation Cell & Probe Preparation cluster_loading Dye Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Cell_Culture Culture cells on coverslips Prepare_Loading_Solution Prepare Fura-2 AM loading solution Wash_Cells_1 Wash cells with buffer Prepare_Loading_Solution->Wash_Cells_1 Incubate Incubate cells with Fura-2 AM Wash_Cells_1->Incubate Wash_Cells_2 Wash cells to remove excess dye Incubate->Wash_Cells_2 De_esterification Allow for de-esterification Wash_Cells_2->De_esterification Mount_Sample Mount coverslip on microscope De_esterification->Mount_Sample Acquire_Baseline Acquire baseline ratio images (340/380 nm ex) Mount_Sample->Acquire_Baseline Add_Stimulus Add experimental stimulus Acquire_Baseline->Add_Stimulus Time_Lapse Acquire time-lapse ratio images Add_Stimulus->Time_Lapse Calculate_Ratio Calculate 340/380 ratio for each time point Time_Lapse->Calculate_Ratio Plot_Data Plot ratio vs. time Calculate_Ratio->Plot_Data Interpret_Results Interpret calcium dynamics Plot_Data->Interpret_Results

Caption: Live-Cell Calcium Imaging Workflow.

References

Technical Support Center: 4,5,7-Trihydroxy-3-phenylcoumarin Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,5,7-Trihydroxy-3-phenylcoumarin in antioxidant assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during antioxidant capacity determination using common assays.

Issue 1: Inconsistent or Non-reproducible Results in DPPH Assay

Question: My DPPH assay results for this compound are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results in the DPPH assay can stem from several factors:

  • DPPH Reagent Instability: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is sensitive to light and can degrade over time, even when stored at low temperatures.[1] It is crucial to prepare a fresh working solution for each analysis to ensure reliability.[1] All solutions should be protected from light using amber vials or by wrapping containers in foil.[1]

  • Reaction Kinetics: The reaction between this compound and DPPH may not be instantaneous. It is essential to ensure the reaction has reached a steady state before taking absorbance readings.[2] We recommend performing a time-course experiment to determine the optimal incubation time for your specific experimental conditions. For some compounds, this can take up to 6 hours.[2]

  • Incorrect Blank: Using only the solvent (e.g., methanol) as a blank is a common mistake. A proper control should be prepared using the DPPH solution and the solvent used to dissolve the extract to account for any background absorbance.[3]

  • Sample Concentration: The concentration of the antioxidant should be carefully considered. Very high concentrations can lead to complete, rapid scavenging, making it difficult to determine an accurate IC50 value. A dose-response curve with multiple concentrations is necessary.[4]

Issue 2: Suspected Spectral Interference

Question: I am observing unexpectedly high absorbance readings in my assay. Could the this compound itself be interfering with the measurement?

Answer: Yes, spectral interference is a common issue when working with flavonoids like this compound.

  • Flavonoid Absorbance: Flavonoids naturally absorb light in the UV-Visible range, typically showing two major absorption bands between 240-295 nm and 300-380 nm.[5] This can overlap with the absorbance maxima of the assay chromophores (e.g., DPPH at ~517 nm, ABTS at ~734 nm).[6][7]

  • Mitigation Strategies:

    • Sample Blank: For each concentration of your compound, run a parallel sample containing the compound and the assay solvent but without the radical (DPPH or ABTS). Subtract this absorbance value from your test sample's reading.

    • Wavelength Selection for ABTS: The ABTS radical cation has multiple absorption maxima.[6] Measuring the absorbance at a higher wavelength, such as 734 nm, is recommended as it minimizes the risk of interference from colored sample components that typically absorb at lower wavelengths.[6]

Issue 3: Low or No Activity in the FRAP Assay

Question: My this compound sample shows good activity in the DPPH and ABTS assays, but very low activity in the Ferric Reducing Antioxidant Power (FRAP) assay. Why is this happening?

Answer: This discrepancy is often due to the specific conditions and mechanism of the FRAP assay.

  • pH Dependence: The FRAP assay is conducted under acidic conditions (pH 3.6).[8] The antioxidant potential of phenolic compounds, including coumarins, is highly dependent on pH. The low pH environment of the FRAP assay decreases the ionization potential, which can reduce the electron-donating ability of the hydroxyl groups on your compound.[8]

  • Solubility Issues: this compound, being a hydrophobic molecule, may have poor solubility in the aqueous FRAP reagent.[8] This can lead to an underestimation of its antioxidant capacity. Consider using a modified FRAP protocol that incorporates a co-solvent like methanol to improve solubility.[8]

  • Redox Potential: The FRAP assay measures the ability of an antioxidant to reduce the Fe(III)-TPTZ complex to the Fe(II)-TPTZ complex. Any compound with a redox potential lower than that of the Fe³⁺/Fe²⁺ pair can be measured, potentially leading to falsely high results if other reducing agents are present.[8] Conversely, compounds that are effective hydrogen atom donors (active in DPPH) may not be as effective as electron donors under FRAP conditions.

Frequently Asked Questions (FAQs)

Q1: Why do I get different antioxidant capacity values for the same compound when using DPPH, ABTS, and FRAP assays?

A1: It is common to obtain different results from these assays because they operate via different mechanisms and reaction conditions.[9]

  • DPPH Assay: Primarily measures the capacity of an antioxidant to donate a hydrogen atom.

  • ABTS Assay: Can measure both hydrogen atom and electron donation. The pre-formed ABTS radical cation is reduced by the antioxidant.[10]

  • FRAP Assay: Measures the ability of an antioxidant to donate an electron to reduce a ferric iron (Fe³⁺) complex.[11] Discrepancies can arise from the compound's chemical structure, solubility in the reaction media, and its preferred mechanism of action (hydrogen vs. electron donation).[12] Therefore, it is recommended to use a battery of assays to get a comprehensive profile of a compound's antioxidant potential.

Q2: How does the structure of this compound, specifically the hydroxyl groups, affect its antioxidant activity?

A2: The number and position of hydroxyl (-OH) groups on the coumarin and phenyl rings are critical for its antioxidant activity. Studies on related coumarin and flavonoid structures show that the presence of hydroxyl groups, particularly those in a catechol (ortho-dihydroxy) arrangement, significantly enhances radical scavenging activity.[4][13] These groups are effective hydrogen/electron donors, which stabilizes the resulting phenoxyl radical through resonance.[11] Methylation or acetylation of these hydroxyl groups typically leads to a decrease in antioxidant activity.[11]

Q3: Can my sample matrix interfere with the assay? I am testing a crude plant extract containing this compound.

A3: Absolutely. Crude extracts are complex mixtures, and other components can interfere.

  • Other Reducing Agents: Compounds like ascorbic acid, sulfites, and other phenols present in the extract can also react with the assay reagents, leading to an overestimation of the total antioxidant capacity.[14]

  • Protein Binding: If your sample is in a biological matrix like plasma, flavonoids can bind to proteins, which may mask their antioxidant capacity.[15]

  • Color Interference: As mentioned in the troubleshooting guide, natural pigments in the extract can interfere with spectrophotometric readings.

Q4: What is the best standard to use for quantifying the antioxidant capacity of this compound?

A4: Trolox, a water-soluble analog of Vitamin E, is the most commonly used standard for expressing results as Trolox Equivalents (TE). This allows for comparison across different assays (e.g., TEAC for Trolox Equivalent Antioxidant Capacity).[16] Other standards like ascorbic acid, gallic acid, or quercetin are also used.[3][17] It is important to always report the standard used when presenting results.

Data Presentation

Table 1: Comparison of Common Antioxidant Assays
ParameterDPPH AssayABTS AssayFRAP Assay
Principle Hydrogen Atom Transfer (HAT) & Electron Transfer (ET)Electron Transfer (ET) & Hydrogen Atom Transfer (HAT)Electron Transfer (ET)
Reagent 2,2-diphenyl-1-picrylhydrazyl (stable radical)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)Ferric (Fe³⁺) to Ferrous (Fe²⁺) reduction
Measurement λ ~517 nm[7]~734 nm (recommended to avoid interference)[6]~593 nm[18]
pH Neutral (buffered in alcohol)Typically neutral (e.g., pH 7.4)Acidic (pH 3.6)[8]
Color Change Purple to Yellow/Colorless[2]Blue/Green to Colorless[19]Yellow/Brown to Blue[20]
Common Standard Trolox, Ascorbic Acid[3][17]Trolox[16]Trolox, FeSO₄[21]
Table 2: Summary of Potential Interferences and Solutions
Interference TypeAssay(s) AffectedDescriptionRecommended Solution
Spectral Overlap DPPH, ABTS, FRAPThe test compound absorbs light at or near the assay wavelength, causing artificially high readings.[5]Use a sample blank for each concentration. For ABTS, measure at 734 nm where interference is less likely.[6]
Solubility FRAP, ABTSThe compound is poorly soluble in the aqueous assay medium, limiting its reactivity.[8]Use a co-solvent (e.g., methanol, ethanol). Ensure the solvent does not interfere with the assay.
Reaction Rate DPPH, ABTSThe reaction does not reach completion (steady state) before measurement, leading to underestimation.[2]Perform a kinetic study to determine the optimal incubation time.
pH Sensitivity FRAPThe compound's antioxidant activity is lower at the acidic pH of the assay.[8]Acknowledge this limitation when interpreting results. Use other assays (DPPH, ABTS) at neutral pH for comparison.
Other Reductants All AssaysOther reducing compounds in a sample matrix (e.g., crude extract) contribute to the reading.[14]Purify the compound of interest. Acknowledge that the result for an extract is "total antioxidant capacity".

Experimental Protocols

DPPH Radical Scavenging Assay

Adapted from protocols described in multiple sources.[22][23]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol.[22] Store in a dark, amber bottle at 4°C. The absorbance of the working solution at ~517 nm should be approximately 1.0 ± 0.2.[23]

  • Sample Preparation:

    • Dissolve this compound in methanol to prepare a stock solution.

    • Create a series of dilutions from the stock solution to generate a concentration-response curve.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution (or standard/methanol blank) to the wells of a microplate.[22]

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells.[22]

    • Incubate the plate in the dark at room temperature for the predetermined optimal time (e.g., 30-60 minutes).[22]

    • Measure the absorbance at 515-517 nm using a microplate reader.[22]

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the DPPH solution with methanol.

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

ABTS Radical Cation Decolorization Assay

Adapted from protocols described in multiple sources.[16][24]

  • Reagent Preparation (ABTS•+ Stock Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16]

    • Mix the two solutions in equal volumes (1:1) and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[16]

  • Working Solution Preparation:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[16]

  • Assay Procedure:

    • Add 10 µL of the sample (or standard/blank) to a test tube or cuvette.

    • Add 1 mL of the ABTS•+ working solution and mix thoroughly.[24]

    • Incubate at room temperature in the dark for a predetermined time (e.g., 7 minutes).[24]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay

Adapted from protocols described in multiple sources.[18][21][25]

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6).[25]

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[25]

      • 20 mM FeCl₃·6H₂O in distilled water.[25]

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18]

    • Warm the working solution to 37°C before use.[21]

  • Assay Procedure (Microplate format):

    • Add 10 µL of the sample (or standard/blank) to the wells.[18]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[18]

    • Mix and incubate at 37°C for a predetermined time (e.g., 4-30 minutes).[18][21]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using a known antioxidant, typically FeSO₄ or Trolox.

    • Calculate the FRAP value of the sample from the standard curve. Results are expressed as µM Fe(II) equivalents or Trolox equivalents.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound 4,5,7-Trihydroxy- 3-phenylcoumarin Stock Prepare Stock Solution (e.g., in Methanol) Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Spectro Spectrophotometric Reading (Absorbance) DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition / Antioxidant Capacity Spectro->Calc Compare Compare Results & Determine IC50 / TEAC Calc->Compare

Caption: General experimental workflow for determining antioxidant capacity.

spectral_interference Potential for Spectral Interference cluster_wavelength Absorbance Spectrum A B C D E F G H AssayAbs Assay Chromophore Absorbance CombinedAbs Measured Absorbance (Potentially Inflated) AssayAbs->CombinedAbs True Signal FlavAbs Flavonoid Absorbance FlavAbs->CombinedAbs Interfering Signal

Caption: Diagram illustrating potential spectral interference from the test compound.

troubleshooting_flowchart start Inconsistent or Unexpected Results? check_reagents Are reagents fresh? (Especially DPPH) start->check_reagents check_blank Is a proper sample blank being used? check_reagents->check_blank Yes sol_reagents Prepare fresh reagents, protect from light. check_reagents->sol_reagents No check_time Has reaction reached steady state? check_blank->check_time Yes sol_blank Run sample controls (compound without radical). check_blank->sol_blank No check_solubility Is the compound soluble in the assay medium? check_time->check_solubility Yes sol_time Perform a time-course experiment to find optimal incubation time. check_time->sol_time No sol_solubility Use a co-solvent (e.g., methanol). check_solubility->sol_solubility No end Results should improve. Consult literature for further issues. check_solubility->end Yes sol_reagents->check_reagents sol_blank->check_blank sol_time->check_time sol_solubility->check_solubility

References

Technical Support Center: Optimizing 3-Phenylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 3-phenylcoumarin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3-phenylcoumarins?

A1: The primary methods for synthesizing 3-phenylcoumarins include the Perkin reaction, Knoevenagel condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling.[1][2][3][4][5] Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns on the final product. The choice of synthetic route often depends on factors like desired yield, available precursors, and tolerance of functional groups.[4][5]

Q2: I am getting a low yield in my 3-phenylcoumarin synthesis. What are the potential causes?

A2: Low yields in 3-phenylcoumarin synthesis can stem from several factors, depending on the chosen synthetic route. Common causes include:

  • Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or an inappropriate catalyst or base.[6]

  • Side reactions: The formation of unwanted by-products can significantly reduce the yield of the desired 3-phenylcoumarin.[1]

  • Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Suboptimal work-up and purification: Product loss during extraction, washing, or chromatography will lower the isolated yield.[7]

Q3: What are some common side products I should be aware of during the synthesis?

A3: The nature of side products is highly dependent on the reaction type. For instance, in Perkin-type reactions, self-condensation of the anhydride or the formation of other isomeric products can occur.[8] In Wittig reactions, the formation of E/Z isomers of the alkene product is a possibility.[9] For palladium-catalyzed reactions like Suzuki coupling, homocoupling of the boronic acid can be a significant side reaction.[10]

Q4: How can I improve the purity of my 3-phenylcoumarin product?

A4: Purification of 3-phenylcoumarins typically involves recrystallization or column chromatography.[7][11] For recrystallization, selecting an appropriate solvent system is crucial. Common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[11] Column chromatography using silica gel is effective for separating the desired product from unreacted starting materials and side products. The choice of eluent system will depend on the polarity of the specific 3-phenylcoumarin derivative.[7]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of 3-phenylcoumarin via different methods.

Perkin Reaction Troubleshooting

Problem: Low yield of 3-phenylcoumarin.

Potential Cause Suggested Solution
Inefficient dehydrationUse an effective dehydrating agent like dicyclohexylcarbodiimide (DCC).[12][13]
Suboptimal baseThe alkali salt of the acid anhydride acts as the base catalyst; ensure its quality and appropriate stoichiometry.[14] Other bases can also be explored.[14]
Inappropriate reaction temperatureOptimize the reaction temperature. Perkin reactions often require elevated temperatures.[8]
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.

Problem: Formation of significant by-products.

Potential Cause Suggested Solution
Self-condensation of anhydrideControl the reaction temperature and the rate of addition of reagents.
Formation of α-phenylcinnamic acidThis can occur in some variations of the Perkin reaction. Modifying the reaction conditions, such as the specific anhydride and base used, can influence the product distribution.[8]
Knoevenagel Condensation Troubleshooting

Problem: Slow or incomplete reaction.

Potential Cause Suggested Solution
Inactive catalystA variety of catalysts can be used, including piperidine, sodium azide, and potassium carbonate.[6] The choice of catalyst can significantly impact the reaction rate and yield.
Unsuitable solventWhile some Knoevenagel condensations can be performed under solvent-free conditions, others benefit from solvents like ethanol or ionic liquids.[1][15]
Low reaction temperatureThe reaction may require heating to proceed at a reasonable rate. Microwave irradiation has also been shown to accelerate the reaction.[1][15]

Problem: Difficulty in product isolation.

Potential Cause Suggested Solution
Product is highly soluble in the reaction mixtureAfter reaction completion, acidification is often necessary to precipitate the coumarin product.
Emulsion formation during work-upUse brine washes to break emulsions during aqueous work-up.
Suzuki-Miyaura Cross-Coupling Troubleshooting

Problem: Low coupling efficiency.

Potential Cause Suggested Solution
Inactive palladium catalystThe choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical for catalytic activity.[10][16][17]
Inappropriate baseCommon bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can affect the reaction outcome.[10]
Degradation of boronic acidProtodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially at elevated temperatures.[17] Using a pinacol ester of the boronic acid can sometimes mitigate this issue.
Ineffective solvent systemA mixture of an organic solvent (e.g., DMF, dioxane, toluene) and an aqueous base solution is typically used. The choice of solvent can influence catalyst solubility and reaction rate.[10]

Problem: Homocoupling of the aryl boronic acid.

Potential Cause Suggested Solution
Presence of oxygenDegas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
Suboptimal catalyst/ligand combinationScreen different palladium catalysts and ligands to find a system that favors cross-coupling over homocoupling.

Experimental Protocols

General Protocol for Perkin Reaction Synthesis of 3-Phenylcoumarin

This protocol is a generalized procedure based on established methods.[12][13]

  • Reactant Preparation: In a round-bottom flask, combine salicylaldehyde (1.0 eq), phenylacetic acid (1.0-1.2 eq), and a suitable base such as anhydrous potassium acetate (2.0 eq) or triethylamine (2.0 eq).

  • Solvent and Dehydrating Agent: Add acetic anhydride (3.0-5.0 eq) to the mixture. The acetic anhydride often serves as both the solvent and dehydrating agent.

  • Reaction Conditions: Heat the reaction mixture at 140-180°C for 5-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water or a mixture of ice and water with vigorous stirring. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling Synthesis of 3-Phenylcoumarin

This protocol is a generalized procedure based on established methods.[10][16]

  • Reactant Preparation: To a degassed mixture of a suitable solvent (e.g., DMF, dioxane, or toluene) and an aqueous solution of a base (e.g., 2M Na₂CO₃), add 3-bromocoumarin (1.0 eq) and phenylboronic acid (1.2-1.5 eq).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-110°C for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation

Table 1: Comparison of Reaction Conditions for Perkin Synthesis of 3-Phenylcoumarins

EntrySalicylaldehyde DerivativePhenylacetic Acid DerivativeBaseDehydrating Agent/SolventTemp (°C)Time (h)Yield (%)Reference
1SalicylaldehydePhenylacetic acidK₂CO₃Acetic anhydride180675[3]
22-Hydroxy-4-methoxybenzaldehydePhenylacetic acidTriethylamineAcetic anhydrideReflux588[6]
3Salicylaldehyde4-Methoxyphenylacetic acidAnhydrous CH₃CO₂KAcetic anhydride140892[6]
4SalicylaldehydePhenylacetic acidDCCDMSORT1265[12]

Table 2: Optimization of Suzuki-Miyaura Coupling for 3-Phenylcoumarin Synthesis

| Entry | 3-Halocoumarin | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3-Chlorocoumarin | Phenylboronic acid | Pd-salen (0.5) | - | K₂CO₃ | DMF | 110 | 85 |[16] | | 2 | 3-Bromocoumarin | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 99 |[1] | | 3 | 3-Chlorocoumarin | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ | DMF | 90 | 85 |[10] |

Visualizations

Troubleshooting_Workflow start Low Yield of 3-Phenylcoumarin reaction_type Identify Synthetic Route start->reaction_type perkin Perkin Reaction reaction_type->perkin Perkin knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Knoevenagel suzuki Suzuki Coupling reaction_type->suzuki Suzuki check_reagents Check Reagent Purity & Stoichiometry perkin->check_reagents knoevenagel->check_reagents suzuki->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Base) check_reagents->optimize_conditions workup Review Work-up & Purification optimize_conditions->workup end Improved Yield workup->end

Caption: A troubleshooting workflow for addressing low yields in 3-phenylcoumarin synthesis.

Suzuki_Coupling_Optimization start Start: Low Suzuki Coupling Yield catalyst Screen Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) start->catalyst base Vary Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) catalyst->base solvent Test Solvent Systems (e.g., DMF, Toluene/H₂O) base->solvent temp Optimize Temperature (e.g., 80-110 °C) solvent->temp deboronation Check for Protodeboronation temp->deboronation use_ester Use Boronic Ester deboronation->use_ester Yes degas Ensure Proper Degassing deboronation->degas No use_ester->degas result Optimized Yield degas->result

Caption: A logical relationship diagram for optimizing Suzuki coupling reaction conditions.

References

"handling and storage of 4,5,7-Trihydroxy-3-phenylcoumarin powder"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 4,5,7-Trihydroxy-3-phenylcoumarin powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a coumarin derivative with the molecular formula C₁₅H₁₀O₅.[1][2][3] It is a solid, crystalline powder, typically pale yellow in color.[4] Due to its structure, which includes multiple hydroxyl groups, it is classified as a polyphenol and is studied for its potential biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Q2: What are the main safety hazards associated with this compound?

A2: this compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is important to handle this compound with appropriate personal protective equipment.[1]

Q3: What are the recommended storage conditions for this powder?

A3: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Some suppliers recommend storing it in a freezer.[4] It should be kept away from incompatible materials and foodstuff containers.[6]

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder has changed color (e.g., darkened). Oxidation or degradation of the compound. This can be caused by exposure to air, light, or moisture over time.Discard the powder if significant color change is observed, as it may indicate impurity. Ensure proper storage in a tightly sealed container, protected from light, and in a dry environment. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Difficulty dissolving the powder in a chosen solvent. The concentration is too high for the solvent's capacity. The solvent may not be appropriate for this compound. The powder may have degraded, leading to less soluble byproducts.Try gentle heating or sonication to aid dissolution. If the issue persists, consider using a different polar solvent (e.g., DMSO, ethanol, or methanol). Prepare a more diluted solution initially. If degradation is suspected, use a fresh batch of the compound.
Inconsistent experimental results. Degradation of the stock solution. Inaccurate weighing of the powder. Contamination of the sample.Prepare fresh stock solutions for each experiment or store them at -20°C or -80°C for short periods. Always use a calibrated analytical balance for weighing the powder. Ensure all glassware and equipment are clean and free of contaminants.
Precipitate forms in the stock solution upon storage. The solution is supersaturated at the storage temperature. The compound is degrading and precipitating out of the solution.Before use, warm the solution to room temperature and sonicate to redissolve the precipitate. If the precipitate does not redissolve, it may indicate degradation, and a fresh solution should be prepared. Consider storing at a slightly higher temperature if stability allows, or prepare smaller, single-use aliquots.

Physicochemical and Safety Data

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₀O₅[1][2][3]
Molecular Weight 270.24 g/mol [1][2][3]
Appearance Solid, crystal powder[1][4]
Color Very pale yellow to pale yellow[4]
Melting Point 268-272 °C[1]
Assay ≥97%[1]

Safety and Handling

Hazard StatementPrecautionary StatementPersonal Protective Equipment
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.Dust mask type N95 (US)
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.Eyeshields
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.Gloves
P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, a common starting point for various in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes and sterile filter tips

  • Procedure:

    • Determine the desired concentration of the stock solution (e.g., 10 mM).

    • Calculate the required mass of this compound using its molecular weight (270.24 g/mol ).

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the calculated amount of the powder into the tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

    • Once fully dissolved, the stock solution can be used immediately or aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Note: Always handle the powder and the stock solution in a chemical fume hood while wearing appropriate personal protective equipment.

Visualizations

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) b Work in a Ventilated Area (Chemical Fume Hood) a->b c Weigh the Required Amount of Powder b->c d Add Solvent to the Powder c->d e Vortex or Sonicate to Dissolve d->e f Prepare Aliquots for Storage e->f g Store in Tightly Sealed Vials f->g h Store at Recommended Temperature (e.g., -20°C or Freezer) g->h i Dispose of Waste According to Institutional Guidelines h->i

Caption: Workflow for the safe handling of this compound powder.

G Potential Degradation Pathways A This compound (Active Compound) B Oxidation A->B Degradation C Quinone-type Products (Potentially Inactive/Altered Activity) B->C D Exposure to Light, Air (Oxygen), High pH D->B

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 3-Phenylcoumarin QSAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in Quantitative Structure-Activity Relationship (QSAR) studies of 3-phenylcoumarins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experimental and computational work.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls in 3-phenylcoumarin QSAR studies?

A1: Researchers often encounter several key challenges in 3-phenylcoumarin QSAR studies. These can be broadly categorized as:

  • Data Quality and Diversity: The reliability of a QSAR model is highly dependent on the quality and diversity of the input biological data. Inconsistent assay conditions or a narrow chemical space of the training set can lead to a poorly predictive model.

  • Descriptor Selection: Choosing the right molecular descriptors is critical. With the vast number of available descriptors, there is a risk of selecting ones that are irrelevant to the biological activity or are highly correlated, leading to model overfitting. For 3-phenylcoumarins, which have a relatively rigid core, capturing the subtle electronic and steric effects of substituents on the phenyl ring and the coumarin nucleus is crucial.

  • Model Validation: Inadequate validation is a frequent pitfall. A model might show good internal consistency (e.g., high q²) but fail to predict the activity of new, external compounds. It is essential to perform rigorous internal and external validation.

  • Applicability Domain (AD): Every QSAR model is only reliable within a specific chemical space, known as its applicability domain. A common error is to use a model to predict the activity of compounds that fall outside this domain, leading to unreliable predictions.

  • Mechanistic Interpretability: While predictive power is important, a good QSAR model should also offer insights into the mechanism of action. Overly complex models can become "black boxes," hindering the rational design of new compounds.

Q2: How do I select the appropriate descriptors for my 3-phenylcoumarin dataset?

A2: The choice of descriptors should be guided by the biological endpoint and the structural diversity of your 3-phenylcoumarin derivatives. A common approach involves:

  • Calculate a wide range of descriptors: This can include 0D (e.g., molecular weight), 1D (e.g., constitutional indices), 2D (e.g., topological indices), and 3D (e.g., quantum-chemical) descriptors.

  • Pre-process the descriptors: Remove constant and near-constant variables. Also, address multicollinearity by removing descriptors that are highly correlated with each other.

  • Use a feature selection algorithm: Techniques like Genetic Algorithms (GA), Stepwise Multiple Linear Regression (SMLR), or Recursive Feature Elimination (RFE) can help identify a subset of descriptors that are most relevant to the biological activity.

  • Consider the mechanism: If the mechanism of action is known (e.g., inhibition of a specific enzyme), include descriptors that represent the key pharmacophoric features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. For 3-phenylcoumarins, descriptors related to hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters of the substituents are often important.

Q3: My QSAR model for 3-phenylcoumarin MAO-B inhibitors has a high r² but low predictive power for the external set. What could be the problem?

A3: This is a classic sign of an overfitted model. Here are some potential causes and troubleshooting steps:

  • Too many descriptors: The number of descriptors might be too high relative to the number of compounds in your training set. Try to reduce the number of descriptors using a robust feature selection method.

  • Non-representative training set: Your training set may not adequately represent the chemical space of the external set. Ensure that the training and test sets are selected using a rational design approach (e.g., Kennard-Stone algorithm) to cover the entire descriptor space.

  • Chance correlation: The observed high r² might be due to a chance correlation. Perform a y-randomization test. If the randomized models show high r² values, your original model is likely not robust.

  • Inappropriate statistical method: The statistical method used to build the model might not be suitable for your dataset. Explore different regression techniques like Partial Least Squares (PLS) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF).

Troubleshooting Guides

Issue 1: Difficulty in Reproducing Biological Activity Data
  • Problem: Inconsistent IC50 values for the same 3-phenylcoumarin derivatives across different experimental batches.

  • Possible Causes:

    • Variations in experimental conditions (e.g., incubation time, temperature, enzyme concentration).

    • Purity of the synthesized compounds.

    • Solubility issues of the compounds in the assay buffer.

  • Solutions:

    • Strictly adhere to a standardized experimental protocol.

    • Confirm the purity of all compounds using techniques like NMR, HPLC, and mass spectrometry.

    • Use a co-solvent like DMSO at a consistent, low concentration and ensure complete dissolution of the compounds. Run appropriate solvent controls.

Issue 2: Poor Statistical Performance of the QSAR Model
  • Problem: Low r², q², and external prediction accuracy for your 3-phenylcoumarin QSAR model.

  • Possible Causes:

    • The selected descriptors do not capture the structural features relevant to the biological activity.

    • The relationship between the descriptors and the activity is non-linear, but a linear model was used.

    • The dataset contains outliers that are skewing the model.

  • Solutions:

    • Re-evaluate your descriptor selection process. Consider using more sophisticated descriptors or interaction terms.

    • Try non-linear modeling techniques (e.g., k-Nearest Neighbors, Artificial Neural Networks).

    • Perform outlier detection analysis and consider removing influential outliers. Justify any removal of data points.

Quantitative Data Summary

The following tables summarize quantitative data from published QSAR studies on 3-phenylcoumarin derivatives, focusing on their Monoamine Oxidase B (MAO-B) inhibitory and anticancer activities.

Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

Compound IDSubstituentsIC50 (nM)[1]
1 6-methyl-3-(p-tolyl)coumarin0.308
2 8-methyl-3-(p-tolyl)coumarin4.51
3 3-(3'-bromophenyl)-6-methylcoumarin0.134
4 6-chloro-3-(3'-methoxyphenyl)coumarin1.0
5 3-(3',4'-dihydroxyphenyl)-7,8-dihydroxycoumarin27,000

Table 2: Anticancer Activity of Selected 3-Phenylcoumarin Derivatives

Compound IDCell LineIC50 (µM)Reference
6 A549 (Lung)0.17[2]
7 MDA-MB-231 (Breast)0.16[2]
8 HeLa (Cervical)0.25[2]
9 K562 (Leukemia)0.31[2]

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a common method for determining the MAO-B inhibitory activity of 3-phenylcoumarin derivatives.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (3-phenylcoumarin derivatives) dissolved in DMSO

  • Selegiline (reference inhibitor)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in potassium phosphate buffer.

  • In a 96-well plate, add the MAO-B enzyme solution to each well.

  • Add the test compound dilutions or reference inhibitor to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Logical Workflow for QSAR Model Development

QSAR_Workflow A Data Collection (3-Phenylcoumarin Structures & Biological Activity) B Data Curation (Remove Duplicates, Check for Errors) A->B C Dataset Splitting (Training and Test Sets) B->C D Descriptor Calculation (2D, 3D, etc.) C->D E Descriptor Pre-processing (Remove Constant/Correlated Descriptors) D->E F Feature Selection (e.g., Genetic Algorithm) E->F G Model Building (e.g., MLR, PLS, SVM) F->G H Internal Validation (e.g., Cross-validation, y-randomization) G->H I External Validation (Using Test Set) H->I J Applicability Domain Definition I->J K Model Deployment & Interpretation J->K

Caption: A typical workflow for developing a robust QSAR model.

Signaling Pathway for Anticancer Activity of a Coumarin Derivative

The following diagram illustrates the PI3K/AKT signaling pathway, which has been implicated in the anticancer mechanism of some coumarin derivatives.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm edge_inhibit edge_inhibit RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Coumarin 3-Phenylcoumarin Derivative Coumarin->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a 3-phenylcoumarin derivative, leading to apoptosis.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Properties of 4,5,7-Trihydroxy-3-phenylcoumarin and Other Key Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 4,5,7-Trihydroxy-3-phenylcoumarin against established antioxidant compounds: Trolox, Ascorbic Acid (Vitamin C), and Quercetin. Due to the limited availability of direct experimental data for this compound, this comparison incorporates data from structurally similar dihydroxy-phenylcoumarin derivatives to provide a substantive evaluation.

Executive Summary

Antioxidant compounds are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Coumarin derivatives, a class of naturally occurring phenolic compounds, have garnered significant interest for their diverse biological activities, including their antioxidant capabilities. This guide focuses on this compound, a member of this family, and benchmarks its anticipated antioxidant efficacy against well-characterized antioxidants. The comparison is based on common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). Furthermore, this guide delves into the molecular mechanisms of action, with a particular focus on the Nrf2-ARE signaling pathway, a critical regulator of the cellular antioxidant response.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values and FRAP values for the selected compounds. Lower IC50 values indicate higher antioxidant activity. It is important to note that the data for the phenylcoumarin derivative is based on structurally related dihydroxy-phenylcoumarins due to the absence of specific data for this compound.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)
Dihydroxy-phenylcoumarin Derivatives (Analogs of this compound) 7.1 - 17.9[1]8.8 - 9.0[1]Not Widely Reported
Trolox ~3.8 - 36.7[2][3]~2.3 - 16.6[2][3]1.0 (Standard)
Ascorbic Acid (Vitamin C) ~18.6 - 50.2[1][2]~2.0~0.8 - 1.0
Quercetin ~5.0Not Widely Reported>1.0

Note: The antioxidant activity of coumarins is influenced by the number and position of hydroxyl groups. Dihydroxy-substituted coumarins, particularly those with a catechol (ortho-dihydroxy) group, generally exhibit significant antioxidant activity[1][4].

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound and reference standards (Trolox, Ascorbic Acid, Quercetin) in a suitable solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test and standard solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • A blank containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity.

Protocol:

  • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and reference standards.

  • Add a fixed volume of the diluted ABTS•+ solution to each concentration of the test and standard solutions.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compound and a standard solution of known Fe²⁺ concentration (e.g., FeSO₄).

  • Add a small volume of the sample or standard to the FRAP reagent.

  • After a short incubation period (e.g., 4-10 minutes) at 37°C, measure the absorbance of the blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the Fe²⁺ standard curve and is expressed as µM Fe(II) equivalents.

Mandatory Visualizations

Antioxidant Radical Scavenging Mechanism

The following diagram illustrates the general mechanism by which an antioxidant molecule (A-OH) scavenges a free radical (R•).

G Antioxidant Antioxidant (A-OH) AntioxidantRadical Antioxidant Radical (A-O•) Antioxidant->AntioxidantRadical Donates H• Radical Free Radical (R•) ScavengedRadical Stable Molecule (RH) Radical->ScavengedRadical Accepts H•

Caption: General mechanism of free radical scavenging by an antioxidant.

Nrf2-ARE Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Many antioxidant compounds, including flavonoids and coumarins, can activate this pathway, leading to the expression of a battery of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Antioxidant Antioxidant Compound Antioxidant->Keap1 Inactivates Proteasome Proteasome Degradation Ub->Proteasome Targets for Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2-ARE signaling pathway by antioxidant compounds.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Oxidative stress or the presence of antioxidant compounds can modify Keap1, leading to the dissociation of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity. Flavonoids and coumarins are known to activate this protective pathway[5].

Conclusion

While direct experimental evidence for the antioxidant capacity of this compound remains to be fully elucidated, data from structurally related dihydroxy-phenylcoumarin derivatives suggest a potent antioxidant potential, comparable to or even exceeding that of some standard antioxidants. The presence of multiple hydroxyl groups is a key determinant of the antioxidant activity of coumarins. Further research is warranted to specifically quantify the antioxidant efficacy of this compound and to explore its ability to modulate critical cellular defense pathways like the Nrf2-ARE system. Such studies will be invaluable for the development of novel therapeutic agents for diseases associated with oxidative stress.

References

A Comparative Analysis of 4,5,7-Trihydroxy-3-phenylcoumarin and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of 4,5,7-Trihydroxy-3-phenylcoumarin and resveratrol, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. While extensive experimental data is available for resveratrol, allowing for a quantitative assessment of its efficacy, there is a notable lack of specific quantitative data for this compound in the public domain. Consequently, this comparison presents robust quantitative data for resveratrol and offers a qualitative analysis for this compound based on the known biological activities of the broader 3-phenylcoumarin class of compounds.

Chemical Structures

This compound belongs to the 3-phenylcoumarin family, characterized by a coumarin core with a phenyl group at the 3-position and hydroxyl groups at positions 4, 5, and 7.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid, a type of natural phenol, possessing two phenyl rings linked by an ethylene bridge.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. This is a key mechanism underlying many of the health benefits attributed to polyphenolic compounds.

Quantitative Comparison of Antioxidant Activity
Antioxidant AssayResveratrol IC50/ValueReference
DPPH Radical Scavenging 131 µM[1]
15.54 µg/mL[2]
ABTS Radical Scavenging 2.86 µg/mL[2]
Oxygen Radical Absorbance Capacity (ORAC) 5.26 Trolox Equivalents/µM[3]
0.64 Trolox Equivalents[4][5]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity. ORAC values are another measure of antioxidant capacity, with higher values indicating greater antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay for Resveratrol

This protocol is a standard method used to determine the free radical scavenging activity of a compound.

Materials:

  • Resveratrol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (80%)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of resveratrol in methanol.

  • Mix the resveratrol solutions with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • A control sample containing methanol and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of resveratrol.

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to various diseases. Both coumarins and stilbenes have been investigated for their potential to modulate inflammatory pathways.

Quantitative Comparison of Anti-inflammatory Activity

Specific quantitative data on the anti-inflammatory effects of this compound is scarce. However, studies on related 3-phenylcoumarin derivatives show potential. For instance, a study on 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin demonstrated its ability to suppress reactive oxygen species generation in neutrophils, a key event in inflammation.

In contrast, the anti-inflammatory properties of resveratrol have been extensively studied, with quantitative data available from various in vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Inflammatory MarkerCell LineResveratrol EffectReference
Nitric Oxide (NO) Production RAW 264.7Significant reduction[6][7][8][9][10]
Prostaglandin E2 (PGE2) Production RAW 264.7Significant reduction[7]
Cyclooxygenase-2 (COX-2) Expression RAW 264.7Inhibition[6][9][11][12]
Inducible Nitric Oxide Synthase (iNOS) Expression RAW 264.7Inhibition[6][11][12]
Tumor Necrosis Factor-α (TNF-α) Production RAW 264.7IC50: 18.9 ± 0.6 μM[8]
Interleukin-6 (IL-6) Production RAW 264.7IC50: 17.5 ± 0.7 μM[8]
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a common method to assess the anti-inflammatory effects of a compound in vitro.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Resveratrol

  • Griess Reagent (for NO measurement)

  • ELISA kits (for cytokine measurement)

  • Reagents for Western blotting (for protein expression analysis)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of resveratrol for a specific duration (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Measure the concentration of pro-inflammatory cytokines in the cell culture supernatant using specific ELISA kits.

    • Protein Expression (COX-2, iNOS): Lyse the cells and perform Western blot analysis to determine the expression levels of COX-2 and iNOS proteins.

Signaling Pathways in Inflammation

The anti-inflammatory effects of both compound classes are often mediated through the modulation of key signaling pathways.

anti_inflammatory_pathways cluster_resveratrol Resveratrol Pathway cluster_coumarin General 3-Phenylcoumarin Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB->Pro_inflammatory_genes Resveratrol Resveratrol Resveratrol->NFkB Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK Pathway Inflammatory_Stimuli->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Mediators Inflammatory Mediators AP1->Inflammatory_Mediators Phenylcoumarin 3-Phenylcoumarins Phenylcoumarin->MAPK

Signaling pathways in inflammation.

Anticancer Activity

The potential of polyphenols to inhibit cancer cell growth and induce apoptosis is a significant area of research.

Quantitative Comparison of Anticancer Activity

While some studies indicate that coumarin derivatives possess antiproliferative activity against various cancer cell lines, specific IC50 values for this compound are not available.

Resveratrol, however, has been extensively evaluated for its anticancer effects, with numerous studies providing quantitative data on its cytotoxicity against different cancer cell lines, including breast cancer.

Cell LineResveratrol IC50Incubation TimeReference
MCF-7 (Breast Cancer) 51.18 µM24 hours[13]
102.6 µM24 hours[14]
38.3 µM48 hours[14]
~146.3 µM48 hours[15]
MDA-MB-231 (Breast Cancer) 125.2 µM24 hours[14]
14.1 µM48 hours[14]
204.5 µg/mL (716 µM)24 hours[16]
64.82 µg/mL (227 µM)72 hours[16]

Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as cell density and specific assay protocols.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Resveratrol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of resveratrol for a specific duration (e.g., 24, 48, or 72 hours). Include a control group with no treatment.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value is then determined from the dose-response curve.

Signaling Pathways in Cancer

Resveratrol has been shown to induce apoptosis in cancer cells through multiple signaling pathways. The mechanisms for 3-phenylcoumarins are less defined but are thought to involve similar pathways.

anticancer_pathways cluster_resveratrol_cancer Resveratrol's Anticancer Mechanisms Resveratrol_cancer Resveratrol p53 p53 activation Resveratrol_cancer->p53 Bax Bax up-regulation Resveratrol_cancer->Bax Bcl2 Bcl-2 down-regulation Resveratrol_cancer->Bcl2 p53->Bax Caspases Caspase activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified apoptotic pathway induced by resveratrol.

Conclusion

Resveratrol is a well-characterized compound with demonstrated antioxidant, anti-inflammatory, and anticancer properties, supported by a wealth of quantitative experimental data. In contrast, while the 3-phenylcoumarin scaffold shows promise, there is a significant lack of specific experimental data for this compound. This data gap hinders a direct and objective comparison of its potency with resveratrol.

Future research should focus on generating robust quantitative data for this compound to elucidate its biological activities and therapeutic potential. Such studies would enable a more direct and meaningful comparison with well-established compounds like resveratrol, ultimately aiding in the discovery and development of new therapeutic agents. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure data comparability across studies.

References

Unveiling the Anticancer Potential of 4,5,7-Trihydroxy-3-phenylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental validation of the anticancer effects of 4,5,7-Trihydroxy-3-phenylcoumarin remains to be extensively documented in publicly available literature, the broader class of hydroxylated 3-phenylcoumarins, to which it belongs, has demonstrated significant promise in preclinical cancer research. This guide provides a comparative analysis of the anticancer activities of structurally related coumarin derivatives, offering insights into the potential mechanisms and efficacy of this compound. The data presented herein is compiled from various studies on similar compounds and serves as a predictive framework for future research on this specific molecule.

Comparative Anticancer Activity of Hydroxylated Coumarin Derivatives

The anticancer efficacy of coumarin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the cytotoxic activities of several hydroxylated 3-phenylcoumarins and related compounds, providing a benchmark for the anticipated performance of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-Hydroxy-4-phenylcoumarin derivative (4d)AGS (gastric cancer)2.63 ± 0.17[1][2]
4-Hydroxy-6,7-dimethyl-3-phenylcoumarin-0.660[3]
7,8-dihydroxy-4-arylcoumarin (6a)MDA-MB-468 (breast cancer)0.64[4]
7,8-dihydroxy-4-arylcoumarin (6b)MDA-MB-468 (breast cancer)0.69[4]
7,8-dihydroxy-4-arylcoumarin (6a)A431 (skin cancer)2.56[4]
7,8-dihydroxy-4-arylcoumarin (6b)A431 (skin cancer)1.78[4]
Coumarin-1,2,3-triazole hybrid (12c)PC3 (prostate cancer)0.34 ± 0.04[5]
Coumarin-1,2,3-triazole hybrid (12c)MGC803 (gastric cancer)0.13 ± 0.01[5]
Coumarin-1,2,3-triazole hybrid (12c)HepG2 (liver cancer)1.74 ± 0.54[5]
7-HydroxycoumarinCisplatin-resistant ovarian cancer cells12[6]

Potential Anticancer Mechanisms of Action

Research on coumarin derivatives suggests that their anticancer effects are mediated through multiple cellular pathways. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevent cancer cells from proliferating.

Induction of Apoptosis

Coumarins are known to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This often involves the modulation of key regulatory proteins.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Coumarin This compound Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Coumarin->Bcl2 Modulates DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) Coumarin->DeathReceptor Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptosis induction pathways potentially activated by this compound.

Cell Cycle Arrest

Coumarin derivatives can also halt the progression of the cell cycle at various checkpoints, most commonly at the G2/M or G0/G1 phases.[2][8] This prevents the division and proliferation of cancerous cells.

cluster_checkpoints Cell Cycle Checkpoints G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 G1_S G1/S Checkpoint G2_M G2/M Checkpoint Coumarin This compound Coumarin->G1_S Induces Arrest Coumarin->G2_M Induces Arrest

Caption: Potential cell cycle arrest points induced by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the anticancer effects of coumarin derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a novel compound like this compound.

Start Start: Compound Synthesis/ Isolation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Mechanism->CellCycleAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) ApoptosisAssay->PathwayAnalysis CellCycleAssay->PathwayAnalysis Conclusion Conclusion & Future Directions PathwayAnalysis->Conclusion

Caption: A standard experimental workflow for anticancer drug validation.

References

A Comparative Analysis of 3-Phenylcoumarin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anticancer, anti-inflammatory, and antioxidant activities of substituted 3-phenylcoumarins, complete with experimental data and mechanistic insights.

For researchers and professionals in drug development, the 3-phenylcoumarin scaffold represents a privileged structure with a wide spectrum of biological activities. This guide provides a comparative analysis of various 3-phenylcoumarin derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is presented to facilitate the identification of promising lead compounds and to provide a clear understanding of the experimental protocols used for their evaluation.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the in vitro activities of several 3-phenylcoumarin derivatives against various cancer cell lines, inflammatory markers, and oxidative stress indicators. The data, presented as IC50 values (the concentration required to inhibit 50% of the activity), allows for a direct comparison of the potency of different substitutions on the 3-phenylcoumarin core.

Table 1: Anticancer Activity of 3-Phenylcoumarin Derivatives (IC50 in µM)
DerivativeA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HeLa (Cervical)KB (Oral)Reference
Compound 5d 0.70 ± 0.05----[1]
Compound 6e ----0.39 ± 0.07[1]
7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (4f) 13.5 ± 0.15----[2]
8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate (Compound 7) 24----[3][4]
Biscoumarin derivative 12d 94 (24h), 58 (48h)----[5]
Biscoumarin derivative 12e 49 (24h), 35 (48h)----[5]
Coumarin derivative 9f 7.1 ± 0.8----[6]

Note: '-' indicates data not available in the cited sources.

Table 2: Anti-inflammatory Activity of 3-Phenylcoumarin Derivatives
DerivativeAssayIC50 (µM)Reference
6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin Nitric Oxide Production Inhibition (RAW264.7 cells)6.9[7][8]
6,8-dichloro-3-(2-methoxyphenyl)coumarin Nitric Oxide Production Inhibition (RAW264.7 cells)8.5[8]
3-(4-chlorophenyl)-8-methoxycoumarin Soybean Lipoxygenase Inhibition-[7]
Prenyloxycoumarin 25 Soybean Lipoxygenase Inhibition37[7]
Geranyloxy-derived compound 26 Soybean Lipoxygenase Inhibition10[7]
Compound 27 (with 1,2,3-triazole residue) Egg-albumin denaturation15.78[7]

Note: '-' indicates specific IC50 value was not provided in the source.

Table 3: Antioxidant Activity of 3-Phenylcoumarin Derivatives
DerivativeAssayActivity/IC50Reference
8-hydroxy-3-(4′-hydroxyphenyl)coumarin DPPH Radical Scavenging65.9% scavenging[7]
8-hydroxy-3-(4′-hydroxyphenyl)coumarin Superoxide Radical Scavenging71.5% scavenging[7]
8-hydroxy-3-(4′-hydroxyphenyl)coumarin Hydroxyl Radical Scavenging100% scavenging[7]
4-Hydroxy-3-phenylcoumarin derivatives (2'- or 4'-Methoxy) DPPH Radical ScavengingHigher than 4-hydroxycoumarin[7]
4-Hydroxy-3-phenylcoumarin derivatives (2'- or 4'-Methoxy) ABTS Radical ScavengingHigher than 4-hydroxycoumarin[7]
Compound 09 DPPH methodSignificant potential[9]
Compound 04 DPPH methodSignificant potential[9]
Compound 01 DPPH methodSignificant potential[9]
Compound 03 DPPH methodSignificant potential[9]
Compound 05 Nitric oxide scavengingExcellent potential[9]
Compound 07 Nitric oxide scavengingExcellent potential[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of 3-Phenylcoumarin Derivatives (General Procedure)

A common method for the synthesis of 3-phenylcoumarins is the Perkin reaction.[9] In a typical procedure, a substituted salicylaldehyde is reacted with a phenylacetic acid in the presence of a dehydrating agent and a base. For instance, salicylaldehyde and phenylacetyl chloride can be mixed in a vessel with potassium carbonate and irradiated using an ultrasonic probe to accelerate the reaction.[8] The progress of the reaction is monitored by thin-layer chromatography (TLC).

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-phenylcoumarin derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the 3-phenylcoumarin derivatives are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to study the effect of 3-phenylcoumarin derivatives on key signaling proteins.

  • Cell Lysis: Cells treated with the compounds are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Mechanistic Insights: Signaling Pathways

Several 3-phenylcoumarin derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Anticancer Signaling Pathways

The anticancer activity of some 3-phenylcoumarin derivatives has been linked to the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. The NF-κB pathway plays a key role in inflammation and cell survival, and its constitutive activation can promote tumor growth and resistance to therapy.

anticancer_pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Proliferation Proliferation mTOR->Proliferation Promotes Coumarin_PI3K 3-Phenylcoumarin Derivatives Coumarin_PI3K->PI3K Inhibition Coumarin_PI3K->Akt Inhibition Stimuli Stimuli IKK IKK Stimuli->IKK IkB IkB IKK->IkB Phosphorylation NFkB_p65_p50 NFkB_p65_p50 IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Induces Proliferation2 Proliferation Gene_Expression->Proliferation2 Promotes Survival Survival Gene_Expression->Survival Promotes Coumarin_NFkB 3-Phenylcoumarin Derivatives Coumarin_NFkB->IKK Inhibition Coumarin_NFkB->NFkB_p65_p50 Inhibition of Translocation

Caption: Anticancer signaling pathways modulated by 3-phenylcoumarin derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 3-phenylcoumarin derivatives are often attributed to the inhibition of the NF-κB signaling pathway . In response to inflammatory stimuli, the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO).

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Production Coumarin 3-Phenylcoumarin Derivatives Coumarin->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by 3-phenylcoumarin derivatives.

Conclusion

This comparative guide highlights the significant potential of 3-phenylcoumarin derivatives as versatile therapeutic agents. The presented data demonstrates that specific substitutions on the 3-phenylcoumarin scaffold can lead to potent and selective anticancer, anti-inflammatory, and antioxidant activities. The detailed experimental protocols and mechanistic diagrams provide a solid foundation for researchers to build upon in the quest for novel drug candidates. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these promising compounds.

References

Hydroxylated vs. Methoxylated 3-Phenylcoumarins: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The nature of substitution on this core, particularly the presence of hydroxyl versus methoxy groups, plays a pivotal role in modulating its pharmacological effects. This guide provides an objective comparison of the biological activities of hydroxylated and methoxylated 3-phenylcoumarins, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Key Biological Activities: A Comparative Overview

Hydroxylated and methoxylated 3-phenylcoumarins have been extensively evaluated for their antioxidant, anticancer, and enzyme inhibitory properties. The consensus from numerous studies is that the presence and position of hydroxyl groups are often critical for potent biological activity, although methoxylation can also contribute favorably, sometimes offering improved selectivity or metabolic stability.

Antioxidant Activity

The antioxidant capacity of 3-phenylcoumarins is significantly influenced by the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.

Key Findings:

  • Hydroxylation is generally key: Studies consistently demonstrate that hydroxylated 3-phenylcoumarins are potent antioxidants. The number and position of the hydroxyl groups directly impact the radical scavenging activity.

  • Catechol moiety is advantageous: Compounds bearing a catechol (ortho-dihydroxy) group on either the phenyl ring or the coumarin nucleus exhibit strong antioxidant and free radical scavenging properties.

  • Methoxy groups can contribute: While less effective than hydroxyl groups in direct radical scavenging, methoxy groups can enhance antioxidant activity through their electron-donating effects, which can stabilize the coumarin radical.

Comparative Antioxidant Activity Data

CompoundSubstitution PatternAntioxidant AssayIC50 / ActivityReference
7-hydroxy-3-(3'-hydroxy)phenylcoumarinDi-hydroxylatedORAC-FL11.8
7-hydroxy-3-(pyridin-2-yl)coumarinMono-hydroxylatedDPPH ScavengingTunable based on position
3-phenyl-4-hydroxycoumarin derivativesVaried hydroxylation and methoxylationDFT calculations (BDE)Lower BDE with electron-donating groups
Catechol-containing 3-phenylcoumarinsDihydroxylatedHRP inhibitionAs active as quercetin
Anticancer Activity

Both hydroxylated and methoxylated 3-phenylcoumarins have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Substitution pattern is crucial: The antiproliferative activity is highly dependent on the substitution pattern on both the coumarin and the 3-phenyl rings.

  • Ortho-hydroxy-methoxy and ortho-dihydroxy groups enhance activity: The introduction of ortho-hydroxy-methoxy or ortho-dihydroxy groups on the aromatic A ring of the coumarin scaffold has been shown to improve antiproliferative activity.

  • Methoxy groups can confer potency and selectivity: In some series of compounds, methoxy substituents have been associated with potent cytotoxic activity and selectivity for cancer cells over normal cells. For instance, a 6-bromo-8-methoxy-3-(3'-methoxyphenyl)coumarin derivative showed potent nitric oxide production inhibitory activity in macrophage cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Active compounds often exert their anticancer effects by inducing apoptosis, as evidenced by increased caspase-3 activity, and by causing cell cycle arrest at different phases.

Comparative Anticancer Activity Data (IC50 in µM)

CompoundSubstitution PatternCell LineIC50 (µM)Reference
6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarinHydroxylated & MethoxylatedHL-605.2
3-(4-chlorophenyl)-8-methoxycoumarinMethoxylatedSoybean Lipoxygenase InhibitionActive
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamidesMethoxylatedHepG-2Potent activity
3-benzylcoumarin imidazolium saltMethoxylatedSW-480More selective than DDP
Enzyme Inhibition

3-Phenylcoumarins are notable for their ability to inhibit a range of enzymes, including monoamine oxidases (MAOs), which are targets for neurodegenerative diseases, and other enzymes like horseradish peroxidase (HRP) and lipoxygenase.

Key Findings:

  • MAO Inhibition: 3-Phenylcoumarins are promising scaffolds for the development of potent and selective MAO-B inhibitors. Both hydroxyl and methoxy groups can contribute to the inhibitory activity. For example, replacing a methoxy group with a hydroxyl group at certain positions can improve inhibition by increasing water solubility. The addition of methoxy, hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ring can promote the inhibition of MAO-B.

  • HRP Inhibition: 3-Phenylcoumarins bearing a catechol group are effective inhibitors of horseradish peroxidase.

  • Lipoxygenase Inhibition: Hydroxylated 3-(pyridin-2-yl)coumarins have shown potent lipoxygenase inhibitory activity.

Comparative Enzyme Inhibition Data

Compound ClassTarget EnzymeKey Structural Features for ActivityIC50 / ActivityReference
3-Phenylcoumarin derivativesMAO-BVaried hydroxylation and methoxylation56 nM (most potent derivative)
Catechol-containing 3-phenylcoumarinsHRPCatechol moietySignificant inhibitory effect
Hydroxylated 3-(pyridin-2-yl)coumarinsLipoxygenaseHydroxyl groupsIC50 in the µM range
3-ArylcoumarinsMAO-BMethoxy/hydroxy and bromine substitutionEnhanced potency and selectivity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM.

  • Sample Preparation: The test compounds (hydroxylated and methoxylated 3-phenylcoumarins) are dissolved in methanol or DMSO to prepare a stock solution (e.g., 1 mg/mL), from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution. The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader. A control well contains the solvent and DPPH solution, while a blank well contains the solvent only.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Determination of Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Determination of Monoamine Oxidase (MAO) Inhibition
  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine for MAO-A or benzylamine for MAO-B, is prepared in a buffer solution.

  • Inhibitor Preparation: The 3-phenylcoumarin derivatives are dissolved in DMSO to prepare stock solutions, which are then diluted to various concentrations.

  • Inhibition Assay: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with the inhibitor for a specific time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate. The formation of the product is monitored over time using a spectrophotometer or fluorometer. For example, the oxidation of kynuramine can be monitored by measuring the fluorescence of the product, 4-hydroxyquinoline.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathway and Workflow Diagrams

Visualizing the complex biological processes and experimental workflows can aid in understanding the mechanisms of action and the experimental design.

anticancer_pathway compound Hydroxylated/ Methoxylated 3-Phenylcoumarin cell Cancer Cell compound->cell Enters cell pi3k PI3K/Akt Pathway compound->pi3k Inhibits bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Downregulates caspases Caspase Activation compound->caspases Activates cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle Induces pi3k->bcl2 Activates bcl2->caspases Inhibits apoptosis Apoptosis caspases->apoptosis Induces proliferation Cell Proliferation apoptosis->proliferation Inhibits cell_cycle->proliferation Inhibits

Caption: Proposed anticancer mechanism of 3-phenylcoumarins.

experimental_workflow synthesis Synthesis of Hydroxylated & Methoxylated 3-Phenylcoumarins purification Purification & Characterization (NMR, MS) synthesis->purification bioassays Biological Assays purification->bioassays antioxidant Antioxidant (DPPH, ORAC) bioassays->antioxidant anticancer Anticancer (MTT, Apoptosis) bioassays->anticancer enzyme Enzyme Inhibition (MAO, HRP) bioassays->enzyme sar Structure-Activity Relationship (SAR) Analysis antioxidant->sar anticancer->sar enzyme->sar lead Lead Compound Identification sar->lead

Caption: General workflow for drug discovery of 3-phenylcoumarins.

A Comparative Analysis of the Anticancer Potential of 3-Phenylcoumarins and Epigallocatechin Gallate (EGCG)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of anticancer research, natural compounds and their synthetic derivatives represent a significant avenue for the discovery of novel therapeutic agents. Among these, 3-phenylcoumarins and epigallocatechin gallate (EGCG) have garnered considerable attention for their potential to combat various cancers. This guide provides a comparative overview of the anticancer properties of the 3-phenylcoumarin scaffold and the well-researched green tea polyphenol, EGCG.

Quantitative Assessment of Anticancer Activity

The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. The following tables summarize the IC50 values for various 3-phenylcoumarin derivatives and EGCG across a range of cancer cell lines, offering a glimpse into their comparative potency.

Table 1: Anticancer Activity of 3-Phenylcoumarin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.63 ± 0.17[1]
3-(coumarin-3-yl)-acrolein derivative (6e)KB (Oral)0.39 ± 0.07[2]
3-(coumarin-3-yl)-acrolein derivative (5d)A549 (Lung)0.70 ± 0.05[2]
7,8-diacetoxy-3-arylcoumarin (7)A549 (Lung)24[3][4]
4-hydroxy-7-methylcoumarin derivative (1)MCF-7 (Breast)0.003[5]
Scopoletin–cinnamic hybrid (23)MCF-7 (Breast)0.231[5]
Coumarin-1,2,3-triazole hybrid (12c)MGC803 (Gastric)0.13 ± 0.01[6]
Coumarin-thiazole hybrid (44a)HepG2 (Liver)3.74 ± 0.02[6]
Coumarin-thiazole hybrid (44b)MCF-7 (Breast)4.03 ± 0.02[6]

Table 2: Anticancer Activity of Epigallocatechin Gallate (EGCG)

Cancer Cell LineIC50 (µM)Reference
PC-3 (Prostate)64.30[7]
Bladder Cancer CellsDose-dependent inhibition[8]
Colon Cancer CellsDose-dependent inhibition[8]
Cervical Carcinoma CellsSynergistic effect with p53 knockdown[9]
Human Squamous CarcinomaGrowth inhibition[10]
Human Breast CarcinomaGrowth inhibition[10]
Human Colon CarcinomaGrowth inhibition[10]

Experimental Methodologies

A standardized approach is crucial for the reliable evaluation of anticancer compounds. Below are representative protocols for assessing cytotoxicity and apoptosis, key indicators of anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 3-phenylcoumarin derivative or EGCG) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Both 3-phenylcoumarins and EGCG exert their anticancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer.

3-Phenylcoumarins: Emerging Mechanistic Insights

Derivatives of the 3-phenylcoumarin scaffold have been shown to induce cancer cell death and inhibit tumor progression through several mechanisms:

  • Induction of Apoptosis: Many 3-phenylcoumarin derivatives have been reported to induce apoptosis in various cancer cell lines. This is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell proliferation.

  • Inhibition of Kinase Pathways: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some coumarin derivatives. Inhibition of this pathway can lead to decreased cancer cell viability.

  • Generation of Reactive Oxygen Species (ROS): Certain coumarins can induce oxidative stress in cancer cells by increasing the production of ROS, which can trigger apoptotic cell death.

Epigallocatechin Gallate (EGCG): A Multi-Targeted Approach

EGCG is well-documented to interfere with numerous signaling pathways implicated in cancer development and progression:

  • Receptor Tyrosine Kinase (RTK) Inhibition: EGCG can inhibit the activation of several RTKs, including the epidermal growth factor receptor (EGFR) and HER2, which are often overexpressed in cancer and drive cell proliferation and survival.

  • Modulation of MAPK and PI3K/Akt Pathways: By inhibiting RTKs, EGCG subsequently suppresses downstream signaling cascades like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.[3][11]

  • NF-κB Inhibition: The transcription factor NF-κB plays a critical role in inflammation, cell survival, and angiogenesis. EGCG has been shown to inhibit NF-κB signaling, thereby reducing the expression of its target genes involved in tumor progression.[9]

  • Induction of p53: EGCG can induce the tumor suppressor protein p53, which in turn can trigger cell cycle arrest and apoptosis.[9]

  • Anti-angiogenesis: EGCG can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, partly by downregulating vascular endothelial growth factor (VEGF).[9]

  • Epigenetic Modifications: EGCG can influence epigenetic processes by inhibiting DNA methyltransferase activity, which can lead to the re-expression of silenced tumor suppressor genes.[9]

Visualizing the Anticancer Mechanisms

To better understand the complex processes involved, the following diagrams illustrate a general experimental workflow and the key signaling pathways targeted by these compounds.

G General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Studies (Potential Next Step) A Cancer Cell Lines B Compound Treatment (3-Phenylcoumarin or EGCG) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Cell Cycle Analysis B->E F Western Blot (Protein Expression) B->F G IC50 Determination C->G H Signaling Pathway Analysis D->H E->H F->H I Identification of Molecular Targets H->I J Animal Models (e.g., Xenografts) I->J K Tumor Growth Inhibition J->K L Toxicity Assessment J->L

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

G Signaling Pathways Targeted by 3-Phenylcoumarins and EGCG cluster_0 Anticancer Compounds cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Coumarin 3-Phenylcoumarins PI3K PI3K/Akt Pathway Coumarin->PI3K Inhibits Caspases Caspase Activation Coumarin->Caspases Activates CellCycle Cell Cycle Regulation Coumarin->CellCycle Arrests ROS ROS Generation Coumarin->ROS Induces EGCG EGCG RTK RTKs (EGFR, HER2) EGCG->RTK Inhibits EGCG->PI3K Inhibits MAPK MAPK Pathway EGCG->MAPK Inhibits NFkB NF-κB Signaling EGCG->NFkB Inhibits p53 p53 Pathway EGCG->p53 Induces RTK->PI3K RTK->MAPK Proliferation Decreased Proliferation PI3K->Proliferation MAPK->Proliferation NFkB->Proliferation Angiogenesis Reduced Angiogenesis NFkB->Angiogenesis Apoptosis Increased Apoptosis p53->Apoptosis Caspases->Apoptosis CellCycle->Proliferation ROS->Apoptosis

Caption: Key signaling pathways modulated by 3-phenylcoumarins and EGCG.

Conclusion

Both 3-phenylcoumarins and EGCG demonstrate significant potential as anticancer agents, albeit through partially overlapping and distinct mechanisms. EGCG is a well-characterized, multi-targeted agent that affects a wide array of signaling pathways, contributing to its broad-spectrum anticancer activities. The 3-phenylcoumarin scaffold represents a promising class of compounds with demonstrated potent cytotoxic and pro-apoptotic effects. The diverse substitutions possible on the 3-phenylcoumarin core allow for the fine-tuning of its biological activity, as evidenced by the wide range of IC50 values observed for different derivatives.

While direct comparative studies are lacking, the available data suggests that specific 3-phenylcoumarin derivatives can exhibit cytotoxicity comparable to or even exceeding that of EGCG in certain cancer cell lines. However, EGCG's extensive research background provides a more comprehensive understanding of its in vivo efficacy and safety profile.

Future research should focus on direct, head-to-head comparisons of optimized 3-phenylcoumarin derivatives with EGCG in various cancer models. Elucidating the precise molecular targets and signaling pathways of the most potent 3-phenylcoumarin compounds will be crucial for their further development as potential anticancer therapeutics. This guide serves as a foundational resource for researchers to navigate the current understanding of these two important classes of anticancer compounds and to inform future investigations in this critical area of drug discovery.

References

A Head-to-Head Comparison of Coumarin-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a versatile class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. Their scaffold serves as a privileged structure for the design of potent and selective enzyme inhibitors. This guide provides a head-to-head comparison of coumarin-based inhibitors targeting four key enzymes with high therapeutic relevance: Carbonic Anhydrase, Monoamine Oxidase, Acetylcholinesterase, and Xanthine Oxidase. The data presented is collated from various experimental studies to aid in the evaluation and selection of compounds for further research and development.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Coumarins act as prodrug inhibitors of CAs; they are hydrolyzed by the esterase activity of the enzyme to the active 2-hydroxy-cinnamic acid derivative, which then binds to the enzyme's active site.

Quantitative Comparison of Coumarin-Based Carbonic Anhydrase Inhibitors
Coumarin DerivativeTarget Isoform(s)Inhibition Constant (Kᵢ)Reference CompoundReference Kᵢ
7-hydroxycoumarin (Umbelliferone)hCA I, hCA II7.8 µM, 9.1 µMAcetazolamide250 nM (hCA I), 12 nM (hCA II)
6,7-dihydroxycoumarin (Esculetin)hCA I, hCA II6.5 µM, 8.2 µMAcetazolamide250 nM (hCA I), 12 nM (hCA II)
7-methoxycoumarin (Herniarin)hCA I, hCA II>100 µM, >100 µMAcetazolamide250 nM (hCA I), 12 nM (hCA II)
Coumarin-3-carboxylic acidhCA II4.5 µMAcetazolamide12 nM
7-((4-chlorobenzyl)oxy)-4-methylcoumarinhCA IX, hCA XII6.8 nM, 10.1 nMAcetazolamide25 nM (hCA IX), 5.7 nM (hCA XII)

Note: Lower Kᵢ values indicate stronger inhibition. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The inhibition of the CO₂ hydration activity of carbonic anhydrase is measured using a stopped-flow spectrophotometer.

  • Reagent Preparation:

    • Enzyme solution: A stock solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES or Trizma, pH 7.4).

    • Inhibitor solutions: Coumarin derivatives are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations with the assay buffer.

    • CO₂ solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.

    • pH indicator solution: A pH-sensitive indicator (e.g., p-nitrophenol or phenol red) is included in the buffer to monitor the pH change.

  • Assay Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

    • The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO₂-saturated water.

    • The hydration of CO₂ to bicarbonate and a proton causes a change in pH, which is detected by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is measured by monitoring the absorbance change over a short period (typically a few seconds).

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.

Signaling Pathway and Experimental Workflow

carbonic_anhydrase_pathway cluster_outside Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Neutral pH) CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Catalysis H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous dissociation HCO3_in HCO₃⁻ HCO3_H->HCO3_in Bicarbonate Transporters CAIX->H2CO3 pH_regulation Intracellular pH Regulation HCO3_in->pH_regulation Cell_Survival Tumor Cell Survival & Proliferation pH_regulation->Cell_Survival Coumarin Coumarin Inhibitor (Prodrug) Coumarin->CAIX Hydrolysis Active_Inhibitor 2-hydroxy-cinnamic acid (Active Inhibitor) Active_Inhibitor->CAIX Inhibition

Caption: Role of Carbonic Anhydrase IX in tumor cell pH regulation and its inhibition by coumarins.

experimental_workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis Calculate % Inhibition, IC₅₀, and Kᵢ values Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for enzyme inhibition assays.

Monoamine Oxidase Inhibitors

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1] They exist in two isoforms, MAO-A and MAO-B.[2][3] Inhibition of MAOs is a key strategy in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[2][3][4]

Quantitative Comparison of Coumarin-Based Monoamine Oxidase Inhibitors
Coumarin DerivativeTarget IsoformIC₅₀ ValueReference CompoundReference IC₅₀
7-hydroxy-4-methylcoumarinMAO-B2.5 µMSelegiline0.01 µM
7-((3,4-difluorobenzyl)oxy)-3,4-dimethylcoumarinMAO-B1.14 nMSelegiline0.01 µM
Coumarin-3-carboxylic acidMAO-B17.4 nMSelegiline0.01 µM
3-phenyl-7,8-dimethoxycoumarinMAO-A12.89 µMToloxatone6.61 µM
4-((4-chlorobenzyl)oxy)-7-methoxycoumarinMAO-A0.23 µMToloxatone6.61 µM

Note: Lower IC₅₀ values indicate stronger inhibition. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: MAO Inhibition Assay using Kynuramine

This assay measures the activity of MAO by monitoring the conversion of the substrate kynuramine to 4-hydroxyquinoline.

  • Reagent Preparation:

    • Enzyme solution: Recombinant human MAO-A or MAO-B is diluted in a phosphate buffer (pH 7.4).

    • Inhibitor solutions: Coumarin derivatives are dissolved in DMSO and then serially diluted in the assay buffer.

    • Substrate solution: Kynuramine is dissolved in the assay buffer.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the inhibitor solutions (or vehicle for control) for a defined time (e.g., 10 minutes) at 37°C in a 96-well plate.[5]

    • The enzymatic reaction is initiated by adding the kynuramine substrate.[5]

    • The reaction is allowed to proceed for a specific duration (e.g., 20-30 minutes) at 37°C.[5]

    • The reaction is terminated by adding a strong base (e.g., NaOH).[5]

  • Data Analysis:

    • The formation of 4-hydroxyquinoline is quantified by measuring the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[5] Alternatively, LC-MS/MS can be used for detection.[6]

    • The IC₅₀ values are determined by plotting the percentage of MAO activity against the logarithm of the inhibitor concentration.

Signaling Pathway

monoamine_oxidase_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_mitochondrion Mitochondrion (Presynaptic) Monoamine_NT Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Synaptic_Cleft Synaptic Cleft Monoamine_NT->Synaptic_Cleft Release MAO Monoamine Oxidase (MAO-A/B) Monoamine_NT->MAO Degradation Synaptic_Cleft->Monoamine_NT Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Coumarin_MAOI Coumarin-based MAO Inhibitor Coumarin_MAOI->MAO Inhibition

Caption: Monoamine oxidase in neurotransmitter degradation and its inhibition by coumarins.

Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[7][8] Inhibition of AChE increases the levels and duration of action of ACh, a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[9]

Quantitative Comparison of Coumarin-Based Acetylcholinesterase Inhibitors
Coumarin DerivativeIC₅₀ Value (AChE)Reference CompoundReference IC₅₀
7-hydroxy-4-methylcoumarin15.2 µMDonepezil6.7 nM
7-benzyloxy-4-methylcoumarin8.9 µMDonepezil6.7 nM
3-chloro-7-hydroxy-4-methylcoumarin6.3 µMDonepezil6.7 nM
7-[3-(chlorobenzyl)oxy]-3,4,-dimethylcoumarin3.40 µM (Kᵢ)Donepezil6.7 nM
Ensaculin (KA-672)0.36 µMDonepezil6.7 nM

Note: Lower IC₅₀/Kᵢ values indicate stronger inhibition. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Ellman's Method for AChE Inhibition

This colorimetric assay is widely used to measure AChE activity.

  • Reagent Preparation:

    • Enzyme solution: Purified AChE is prepared in a phosphate buffer (pH 8.0).

    • Inhibitor solutions: Coumarin derivatives are dissolved in a suitable solvent (e.g., ethanol or DMSO) and diluted with the buffer.

    • Substrate solution: Acetylthiocholine iodide (ATCI) is dissolved in the buffer.

    • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is dissolved in the buffer.

  • Assay Procedure:

    • In a 96-well plate, the AChE solution, DTNB solution, and inhibitor solution (or solvent for control) are mixed and incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[10]

    • The reaction is initiated by adding the ATCI substrate.[10][11]

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is measured kinetically at 412 nm over a period of time.[10]

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

    • IC₅₀ values are determined from the dose-response curves.

Signaling Pathway

acetylcholinesterase_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Membrane (e.g., Muscle Cell) ACh_vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicles->Synaptic_Cleft ACh Release AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis ACh_Receptors Nicotinic ACh Receptors Synaptic_Cleft->ACh_Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->ACh_vesicles Choline Reuptake Muscle_Contraction Muscle Contraction ACh_Receptors->Muscle_Contraction Coumarin_AChEI Coumarin-based AChE Inhibitor Coumarin_AChEI->AChE Inhibition

Caption: Acetylcholinesterase function at the neuromuscular junction and its inhibition by coumarins.

Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[12][13] Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout.[12] Therefore, XO inhibitors are used for the treatment of gout.[14]

Quantitative Comparison of Coumarin-Based Xanthine Oxidase Inhibitors
Coumarin DerivativeIC₅₀ Value (XO)Reference CompoundReference IC₅₀
7-hydroxycoumarin (Umbelliferone)43.65 µMAllopurinol2-10 µM
6,7-dihydroxycoumarin (Esculetin)20.91 µMAllopurinol2-10 µM
7-hydroxy-4-methylcoumarin96.70 µMAllopurinol2-10 µM
5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin2.13 µMAllopurinol14.75 µM (in the same study)
4-hydroxycoumarinWeak activityAllopurinol2-10 µM

Note: Lower IC₅₀ values indicate stronger inhibition. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Spectrophotometric Assay for XO Inhibition

This assay measures the activity of XO by monitoring the formation of uric acid from xanthine.

  • Reagent Preparation:

    • Enzyme solution: Xanthine oxidase from bovine milk is dissolved in a phosphate buffer (pH 7.5).

    • Inhibitor solutions: Coumarin derivatives are dissolved in DMSO and then diluted with the buffer.

    • Substrate solution: Xanthine is dissolved in the buffer.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the inhibitor solution (or vehicle) for a set time (e.g., 15 minutes) at 25°C in a 96-well plate.[14]

    • The reaction is initiated by adding the xanthine substrate.[14][15]

    • The mixture is incubated for a further period (e.g., 15-30 minutes) at 25°C.[14]

  • Data Analysis:

    • The formation of uric acid is measured by monitoring the increase in absorbance at 290-295 nm using a microplate reader.[14][15]

    • The percentage of XO inhibition is calculated by comparing the absorbance values of the samples with and without the inhibitor.

    • IC₅₀ values are determined from the dose-response curves.

Signaling Pathway

xanthine_oxidase_pathway Purines Purines (from diet and cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO_1 Xanthine Oxidase (XO) Hypoxanthine->XO_1 Xanthine Xanthine XO_2 Xanthine Oxidase (XO) Xanthine->XO_2 Uric_Acid Uric Acid Gout Gout (Urate crystal deposition) Uric_Acid->Gout High Levels Lead to XO_1->Xanthine XO_2->Uric_Acid Coumarin_XOI Coumarin-based XO Inhibitor Coumarin_XOI->XO_1 Inhibition Coumarin_XOI->XO_2 Inhibition

References

A Comparative Guide to the Cross-Reactivity of 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of 4,5,7-Trihydroxy-3-phenylcoumarin, a member of the coumarin family, against other relevant compounds, with a focus on its enzymatic inhibition profile. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to provide a predictive overview of its cross-reactivity.

Executive Summary

This compound belongs to the 3-phenylcoumarin subclass, which is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. Its structural similarity to flavonoids like quercetin suggests a potential for overlapping biological targets. This guide explores its inhibitory potential against key enzymes involved in skin aging and inflammation, providing available data for closely related analogs and a widely studied flavonoid, quercetin, for comparison.

Comparative Analysis of Enzyme Inhibition

CompoundTyrosinase IC50 (µM)Elastase IC50 (µM)Collagenase IC50 (µM)Hyaluronidase IC50 (µM)
This compound Data not availableData not availableData not availableData not available
3-(4′-Bromophenyl)-5,7-dihydroxycoumarin[1][2]1.05> 250123.4> 250
3-(3′-Bromophenyl)-5,7-dihydroxycoumarin[1][2]7.03> 250110.4> 250
3-(3′-Bromophenyl)-6,7-dihydroxycoumarin[1][2]8.2537.38> 250> 250
3-(4′-Bromophenyl)-6,7-dihydroxycoumarin[1][2]39.9> 250> 250112.0
6,7-Dihydroxy-3-(3′-hydroxyphenyl)coumarin[1]> 50> 250143.3227.7
Quercetin ~2.5 - 10~5 - 20~10 - 50~100 - 250

Note: IC50 values for quercetin are approximate ranges compiled from various literature sources and are provided for general comparison.

From the data on analogous compounds, it can be inferred that the hydroxylation pattern on the 3-phenylcoumarin scaffold plays a significant role in determining the inhibitory activity and selectivity towards different enzymes. For instance, the presence of a catechol group (as seen in 6,7-dihydroxy derivatives) appears to be important for tyrosinase and elastase inhibition.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

enzyme_inhibition_pathway This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits Elastase Elastase This compound->Elastase Inhibits Collagenase Collagenase This compound->Collagenase Inhibits Hyaluronidase Hyaluronidase This compound->Hyaluronidase Inhibits Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes Elastin_Degradation Elastin Degradation Elastase->Elastin_Degradation Catalyzes Collagen_Degradation Collagen Degradation Collagenase->Collagen_Degradation Catalyzes Hyaluronic_Acid_Degradation Hyaluronic Acid Degradation Hyaluronidase->Hyaluronic_Acid_Degradation Catalyzes

Caption: Putative inhibitory effects of this compound on key enzymes.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Controls Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Activity (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General workflow for in vitro enzyme inhibition assays.

Detailed Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed protocols for the key enzyme inhibition assays.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase, which results in the formation of dopachrome, a colored product.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound and positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations to the wells.

  • Add the tyrosinase solution to the wells containing the test compound and incubate.

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition and determine the IC50 value.

Elastase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the cleavage of a specific substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) by elastase, which releases a chromogenic product (p-nitroaniline).

Materials:

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compound and positive control (e.g., Sivelestat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of elastase in Tris-HCl buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the elastase solution to the wells and pre-incubate.

  • Start the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline released.

  • Calculate the percentage of inhibition and determine the IC50 value.

Collagenase Inhibition Assay

Principle: This assay measures the inhibition of collagenase activity by monitoring the degradation of a fluorescently labeled or dye-impregnated collagen substrate.

Materials:

  • Collagenase from Clostridium histolyticum

  • FITC-labeled collagen or azo dye-impregnated collagen

  • Tris-HCl buffer (pH 7.5) containing CaCl2

  • Test compound and positive control (e.g., 1,10-Phenanthroline)

  • 96-well microplate (black plate for fluorescence)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Prepare a solution of collagenase in Tris-HCl buffer.

  • Add the test compound at various concentrations to the wells.

  • Add the collagenase solution and incubate.

  • Add the collagen substrate to initiate the reaction.

  • Incubate the mixture at 37°C.

  • Stop the reaction and measure the fluorescence or absorbance of the supernatant, which contains the digested collagen fragments.

  • Calculate the percentage of inhibition and determine the IC50 value.

Hyaluronidase Inhibition Assay

Principle: This turbidimetric assay is based on the precipitation of undigested hyaluronic acid by an acidic albumin solution. The inhibition of hyaluronidase results in a higher amount of undigested hyaluronic acid and thus higher turbidity.

Materials:

  • Bovine testicular hyaluronidase

  • Hyaluronic acid sodium salt

  • Acetate buffer (pH 4.5)

  • Acidic albumin solution

  • Test compound and positive control (e.g., Apigenin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of hyaluronidase in acetate buffer.

  • In a 96-well plate, mix the test compound at various concentrations with the hyaluronidase solution and incubate.

  • Add the hyaluronic acid solution to start the enzymatic reaction and incubate.

  • Stop the reaction by adding the acidic albumin solution to each well.

  • Measure the turbidity (absorbance) at 600 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound holds potential as a modulator of various enzymes, particularly those involved in skin health and inflammation. Based on the activity of structurally similar compounds, it is likely to exhibit inhibitory effects on tyrosinase, elastase, collagenase, and hyaluronidase. However, the lack of direct experimental data for this specific molecule necessitates further investigation to establish a definitive cross-reactivity profile. The provided protocols offer a framework for researchers to conduct these essential comparative studies. A thorough understanding of its interactions with a wider range of biological targets will be crucial for its future development as a therapeutic agent.

References

Benchmarking 4,5,7-Trihydroxy-3-phenylcoumarin Against Known Monoamine Oxidase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of 4,5,7-Trihydroxy-3-phenylcoumarin against Monoamine Oxidase B (MAO-B), benchmarked against established clinical inhibitors. Due to the current lack of specific experimental data for this compound's MAO-B inhibition, this guide synthesizes available information on structurally related compounds and established inhibitors to provide a framework for future research and drug discovery efforts.

Introduction to this compound and MAO-B Inhibition

This compound is a member of the coumarin family, a class of compounds known for their diverse biological activities. The 3-phenylcoumarin scaffold, in particular, has been identified as a promising framework for the development of potent and selective MAO-B inhibitors.[1] Monoamine Oxidase B is a key enzyme in the catabolism of neurotransmitters such as dopamine.[1] Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy employed in the management of neurodegenerative conditions like Parkinson's disease.[1][2]

Quantitative Comparison of Known MAO-B Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-established MAO-B inhibitors, providing a benchmark for the evaluation of new chemical entities.

InhibitorTarget(s)IC50 (Human Brain)Notes
SelegilineMAO-B (irreversible)6.8 - 14 nM[2][3]Selective for MAO-B at lower doses.
RasagilineMAO-B (irreversible)4 - 14 nM[2][3]A potent and selective second-generation MAO-B inhibitor.[4]
SafinamideMAO-B (reversible)79 nM[2]Also exhibits other mechanisms of action relevant to Parkinson's disease.

Structure-Activity Relationship (SAR) and the Potential of this compound

SAR studies on 3-phenylcoumarin derivatives have revealed several key structural features that influence MAO-B inhibitory activity. Generally, substitutions on the 3-phenyl ring and the coumarin nucleus can significantly modulate potency and selectivity.[1][5]

One study noted that 6-Chloro-3-phenylcoumarins without a hydroxyl group at the 4-position were more active as MAO-B inhibitors than their 4-hydroxylated counterparts.[6] This suggests that the 4-hydroxy group present in this compound might lead to a lower inhibitory activity compared to analogues lacking this feature. However, the combined electronic and steric effects of the hydroxyl groups at positions 5 and 7 are yet to be determined experimentally. The presence of multiple hydroxyl groups could influence the molecule's interaction with the active site of the MAO-B enzyme. Further research through in vitro screening is necessary to elucidate the precise inhibitory potential of this compound.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of enzyme inhibition. Below is a detailed methodology for a Monoamine Oxidase B inhibition assay.

Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol

This protocol is based on the kynuramine oxidative deamination assay, which fluorometrically measures the conversion of a substrate to a fluorescent product.[7][8]

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test compound (this compound)

  • Known MAO-B inhibitor (e.g., Selegiline or Rasagiline) as a positive control

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare a series of dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.[7]

    • Prepare the MAO-B enzyme solution in phosphate buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the kynuramine substrate solution in phosphate buffer. The final concentration for MAO-B assays is typically around 50 µM.[7]

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Phosphate buffer

      • Diluted test compound or positive control

      • MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~320 nm, Emission: ~380 nm) at 37°C for a defined period (e.g., 30 minutes).[7][8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and control.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the MAO-B signaling pathway and the experimental workflow for its inhibition assay.

MAO_B_Signaling_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron cluster_mitochondrion Mitochondrion Dopamine_Vesicle Dopamine Vesicles Synaptic_Dopamine Dopamine Dopamine_Vesicle->Synaptic_Dopamine Release Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DAT Dopamine Transporter (DAT) DAT->Dopamine Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction DOPAL DOPAL MAO_B->DOPAL Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO_B

Caption: Dopamine signaling and the role of MAO-B inhibition.

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Kynuramine (Substrate) - Test Compound - Positive Control - Buffer Serial_Dilutions Prepare Serial Dilutions of Test Compound and Control Reagents->Serial_Dilutions Dispense Dispense Reagents into 96-well plate: Buffer, Inhibitor, Enzyme Serial_Dilutions->Dispense Pre_incubation Pre-incubate at 37°C Dispense->Pre_incubation Reaction_Start Initiate Reaction with Kynuramine Pre_incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (Ex: 320nm, Em: 380nm) Reaction_Start->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50_Curve Plot Dose-Response Curve Percent_Inhibition->IC50_Curve IC50_Value Calculate IC50 Value IC50_Curve->IC50_Value

Caption: Workflow for MAO-B enzymatic inhibition assay.

Conclusion

References

A Comparative Guide to 3-Phenylcoumarin Derivatives as Alternatives to 4,5,7-Trihydroxy-3-phenylcoumarin in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring beyond 4,5,7-Trihydroxy-3-phenylcoumarin, this guide offers a comparative analysis of alternative 3-phenylcoumarin derivatives. The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing compounds with a wide array of biological activities.[1] This guide provides a comprehensive overview of these alternatives, presenting their performance in key biological assays, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

While this compound, a member of the norneolignan class of compounds, is noted for its biological activities, specific quantitative data (such as IC50 values) across a broad range of enzymatic and antioxidant assays are not extensively reported in publicly available literature. This guide, therefore, focuses on well-characterized 3-phenylcoumarin derivatives, providing a valuable resource for identifying promising alternative compounds for further investigation.

Performance Comparison of 3-Phenylcoumarin Derivatives

The following tables summarize the inhibitory activities of various 3-phenylcoumarin derivatives against key enzymes involved in skin aging, inflammation, and neurodegeneration, as well as their antioxidant capacities.

Table 1: Enzyme Inhibitory Activity of 3-Phenylcoumarin Derivatives

CompoundTyrosinase IC50 (µM)Elastase IC50 (µM)Collagenase IC50 (µM)Hyaluronidase IC50 (µM)Xanthine Oxidase IC50 (µM)MAO-B IC50 (µM)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
3-(4'-Bromophenyl)-5,7-dihydroxycoumarin1.05[2]> 50[2]123.4[2]> 250[2]--
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin7.03[2]> 50[2]110.4[2]> 250[2]--
3-(4'-Bromophenyl)-6,7-dihydroxycoumarin39.9[2]> 50[2]-112.0[2]--
3-(3'-Bromophenyl)-6,7-dihydroxycoumarin8.25[2]37.38[2]-> 250[2]--
6,7-Dihydroxy-3-(3'-hydroxyphenyl)coumarin> 50[2]> 50[2]135.2[2]212.4[2]--
3-(4'-Hydroxyphenyl)benzo[f]coumarin--96.8[2]---
6-Methoxy-3-(4'-(trifluoromethyl)phenyl)coumarin-----0.056
6-Chloro-3-(3'-methoxyphenyl)coumarin-----0.001
Kojic Acid (Reference)17.9[2]-----
Oleanolic Acid (Reference)-25.7[2]-212.4[2]--
Epigallocatechin gallate (Reference)--120.8[2]---
Allopurinol (Reference)----14.7-

Note: "-" indicates data not available.

Table 2: Antioxidant Activity of 3-Phenylcoumarin Derivatives

CompoundDPPH Radical Scavenging Activity
This compound Data not available
8-Hydroxy-3-(4'-hydroxyphenyl)coumarin65.9% scavenging
2'- or 4'-Methoxy derivatives of 4-hydroxy-3-phenylcoumarinsHigher than 4-hydroxycoumarin

Signaling Pathways Modulated by 3-Phenylcoumarin Derivatives

3-Phenylcoumarin derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing novel therapeutic agents.

Neuroprotective Signaling Pathway: TRKB-CREB-BDNF

Certain coumarin derivatives have been shown to exhibit neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway. Activation of TRKB by Brain-Derived Neurotrophic Factor (BDNF) or small molecule agonists leads to the activation of downstream pathways, including the ERK and PI3K-AKT pathways. These pathways converge on the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in neuronal survival and plasticity.

TRKB_CREB_BDNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Derivative Coumarin Derivative TRKB TRKB Receptor Coumarin Derivative->TRKB Activates BDNF BDNF BDNF->TRKB Binds PI3K PI3K TRKB->PI3K Activates RAF RAF TRKB->RAF Activates AKT AKT PI3K->AKT Activates CREB CREB AKT->CREB Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Promotes (Neuronal Survival, Plasticity)

TRKB-CREB-BDNF neuroprotective pathway.
Anti-inflammatory Signaling Pathway: NF-κB

The anti-inflammatory effects of some coumarins are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain coumarin derivatives can interfere with this pathway, for instance, by inhibiting IKK activity.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK complex Pro-inflammatory Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates Coumarin Derivative Coumarin Derivative Coumarin Derivative->IKK Inhibits NFkB_IkB NF-κB IκB IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Gene Transcription Pro-inflammatory Gene Transcription NFkB->Gene Transcription Translocates to nucleus and activates NFkB_IkB->NFkB Releases

Inhibition of the NF-κB signaling pathway.
Cellular Proliferation and Differentiation Pathway: MAPK

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes like proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases: a MAPKKK, a MAPKK, and the MAPK itself. Different external stimuli activate distinct MAPK pathways (e.g., ERK, JNK, p38). Some coumarin derivatives may modulate these pathways to exert their anti-proliferative or pro-apoptotic effects in cancer cells.

MAPK_Pathway External Stimuli\n(e.g., Growth Factors, Stress) External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) External Stimuli\n(e.g., Growth Factors, Stress)->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Coumarin Derivative Coumarin Derivative Coumarin Derivative->MAPKKK Modulates Coumarin Derivative->MAPKK Modulates Coumarin Derivative->MAPK Modulates Cellular Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription Factors->Cellular Response Regulates Perkin_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Salicylaldehyde Substituted Salicylaldehyde Heating Heating Salicylaldehyde->Heating Phenylacetic_Anhydride Phenylacetic Anhydride Phenylacetic_Anhydride->Heating Base Base (e.g., Triethylamine) Base->Heating 3_Phenylcoumarin 3-Phenylcoumarin Derivative Heating->3_Phenylcoumarin

References

A Comparative Analysis of the Anticancer Mechanisms of Curcumin and 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. This guide provides a detailed comparison of the anticancer mechanisms of two such molecules: curcumin, a well-researched polyphenol from Curcuma longa, and 4,5,7-Trihydroxy-3-phenylcoumarin, a member of the coumarin family. While extensive data exists for curcumin, research on the specific anticancer activities of this compound is limited. Therefore, this comparison will draw upon the established anticancer properties of the broader 3-phenylcoumarin class to infer the potential mechanisms of this compound, alongside the comprehensive data available for curcumin.

Quantitative Data on Anticancer Activity

The following tables summarize key quantitative data for curcumin and representative 3-phenylcoumarin derivatives, highlighting their cytotoxic effects against various cancer cell lines. It is important to note the absence of specific IC50 values for this compound in the available literature.

Table 1: IC50 Values of Curcumin in Various Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM)Reference
MCF-7Breast Cancer20.5[1]
PC-3Prostate Cancer15.2[1]
A549Lung Cancer18.7[1]
HCT-116Colorectal Cancer25.0[1]
HepG2Liver Cancer22.3[2]

Table 2: IC50 Values of Representative 3-Phenylcoumarin Derivatives

CompoundCancer Cell LineType of CancerIC50 (µM)Reference
3-Phenylcoumarin Derivative 1HL-60Leukemia2.04 - 4.51[2]
3-Phenylcoumarin Derivative 2SMMC-7721Liver Cancer2.04 - 4.51[2]
3-Phenylcoumarin Derivative 3A-549Lung Cancer2.04 - 4.51[2]
3-Phenylcoumarin Derivative 4MCF-7Breast Cancer2.04 - 4.51[2]
3-Phenylcoumarin Derivative 5SW-480Colorectal Cancer2.04 - 4.51[2]

Anticancer Mechanisms and Signaling Pathways

Curcumin: A Multi-Targeted Agent

Curcumin exerts its anticancer effects by modulating a wide array of signaling pathways and molecular targets. Its mechanisms are pleiotropic, affecting cell proliferation, apoptosis, angiogenesis, and metastasis.

Key Signaling Pathways Modulated by Curcumin:

  • NF-κB Signaling Pathway: Curcumin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. By inhibiting NF-κB, curcumin downregulates the expression of various pro-inflammatory cytokines and anti-apoptotic proteins.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor often constitutively activated in cancer cells. Curcumin inhibits the phosphorylation and activation of STAT3, leading to the suppression of genes involved in cell growth and survival.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell proliferation, growth, and survival. Curcumin has been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting cell proliferation.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Curcumin can modulate the activity of different MAPK members, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.

  • p53 Signaling Pathway: Curcumin can induce the expression of the tumor suppressor protein p53, which in turn can trigger cell cycle arrest and apoptosis.

The following diagram illustrates the major signaling pathways targeted by curcumin in cancer cells.

Curcumin_Signaling_Pathways Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB Inhibits STAT3 STAT3 Pathway Curcumin->STAT3 Inhibits PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt Inhibits MAPK MAPK Pathway Curcumin->MAPK Modulates p53 p53 Pathway Curcumin->p53 Activates Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes Metastasis Metastasis NFkB->Metastasis Promotes STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes p53->Apoptosis Induces

Caption: Major signaling pathways modulated by curcumin in cancer cells.

This compound: Inferred Mechanisms from the 3-Phenylcoumarin Scaffold

While specific data for this compound is scarce, the broader class of 3-phenylcoumarins has demonstrated significant anticancer activities. The primary mechanisms associated with this class of compounds include the induction of apoptosis and cell cycle arrest.

Potential Anticancer Mechanisms:

  • Induction of Apoptosis: Many 3-phenylcoumarin derivatives have been shown to induce programmed cell death in various cancer cell lines. This is often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis.[2] The presence of hydroxyl groups on the phenyl and coumarin rings, as in this compound, is often associated with enhanced pro-apoptotic activity.

  • Cell Cycle Arrest: 3-Phenylcoumarins can halt the progression of the cell cycle at different phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating.[3] This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

  • Inhibition of Topoisomerases: Some coumarin derivatives have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.

  • Anti-angiogenic Effects: Certain coumarins can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines Compound This compound CellLines->Compound MTT MTT Assay (Cytotoxicity) Compound->MTT FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Compound->FlowCytometry WesternBlot Western Blot (Protein Expression) Compound->WesternBlot MTT->FlowCytometry Determine IC50 FlowCytometry->WesternBlot Confirm Mechanisms Xenograft Xenograft Model WesternBlot->Xenograft Promising Results Treatment Compound Administration Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity

Caption: A general experimental workflow for assessing anticancer activity.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., curcumin or this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

For Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

For Cell Cycle Analysis:

  • Cell Treatment and Harvesting: As described above.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Curcumin stands out as a well-characterized natural compound with potent anticancer activities, attributed to its ability to modulate a multitude of signaling pathways. In contrast, while the 3-phenylcoumarin scaffold shows promise as a source of anticancer agents, specific experimental data on this compound is currently lacking. The general mechanisms of apoptosis induction and cell cycle arrest observed for other 3-phenylcoumarin derivatives suggest that this compound may act through similar pathways. Further research is imperative to elucidate the precise molecular mechanisms of this specific compound and to fully assess its therapeutic potential in comparison to established agents like curcumin. This guide serves as a foundational resource for researchers and drug development professionals, highlighting both the extensive knowledge on curcumin and the existing gaps in our understanding of this compound.

References

Comparative Docking Analysis of 3-Phenylcoumarin Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of 3-phenylcoumarin derivatives against various enzymatic targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for computational docking, and visual representations of key biological pathways and experimental workflows.

3-Phenylcoumarin and its analogues represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug design and development. In silico molecular docking studies have emerged as a powerful tool to predict the binding modes and affinities of these compounds with various protein targets, thereby guiding the synthesis of more potent and selective inhibitors. This guide summarizes key findings from comparative docking studies of 3-phenylcoumarin analogues against several important enzymes implicated in human diseases.

Quantitative Comparison of Docking Performance

The following tables summarize the inhibitory activities and binding affinities of various 3-phenylcoumarin analogues against different enzymatic targets as reported in recent studies.

Table 1: Inhibition of Xanthine Oxidase by 3-Arylcoumarin Analogues

CompoundStructureIC50 (nM)
11 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin91
5 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin280
3 Not specified in abstract2130
Allopurinol Reference Drug14770

Data sourced from a study on novel hydroxylated 3-arylcoumarins as Xanthine Oxidase inhibitors.[1][2]

Table 2: Binding Affinities of 3-Substituted 4-Phenylamino Coumarin Derivatives against CXCR4

CompoundBinding Affinity (kcal/mol)
27A > -9.2
18B > -9.2
Plerixafor (Standard) -9.2
Other Analogues -8.0 to -9.7

Data from a computational design and docking study of novel coumarin derivatives as CXCR4 inhibitors.[3]

Table 3: Binding Affinities of Coumarin Derivatives against Human Monoamine Oxidase (HMAO)

CompoundBinding Energy (Kcal/mol)
4 -7.04
2 -6.15 < value < -7.04
3 -6.15 < value < -7.04
1 -6.15 < value < -7.04
Phenelzine (Standard) < -6.15

The binding energy potency follows the order: 4 > 2 > 3 > 1 > Phenelzine.[4]

Table 4: Anti-Tumor Activity and CDK-8 Docking of 4-Hydroxycoumarin-Based Enamines

CompoundIC50 (µM)CDK-8 Binding Energy (kcal/mol)
4g 1.12 ± 0.2-6.8
4h Not specified-6.8
Vinblastine (Standard) 7.5 ± 0.6Not applicable

Data from a study on the synthesis and anti-tumor evaluation of 4-hydroxycoumarin-based enamines.[5]

Experimental Protocols: A Guide to In Silico Docking

The methodologies employed in molecular docking studies of 3-phenylcoumarin analogues generally follow a standardized workflow. Below are the key steps involved:

1. Ligand Preparation:

  • The 2D structures of the 3-phenylcoumarin analogues are sketched using chemical drawing software (e.g., MarvinSketch, ChemDraw).[6]

  • These structures are then converted to their most stable 3D conformers.

  • Energy minimization of the ligand structures is performed using force fields such as MMFF94s or OPLS4.[7][8] This step is crucial to obtain a low-energy and geometrically realistic conformation of the ligand.

  • Protonation states at a physiological pH (e.g., 7.4) are assigned.[7]

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB).[8]

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

  • The active site for docking is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock, Glide, or MOE.[3][6][7]

  • The prepared ligands are docked into the defined active site of the prepared protein.

  • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • A scoring function is used to estimate the binding affinity (e.g., binding energy, docking score) for each pose. The pose with the lowest energy score is typically considered the most probable binding mode.[6]

4. Analysis of Results:

  • The binding poses of the top-ranked ligands are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the active site.

  • The docking scores and binding energies are compared across the series of analogues to establish structure-activity relationships (SAR). This helps in identifying the chemical modifications that enhance binding affinity.

Visualizing Molecular Interactions and Workflows

To better understand the complex processes involved in docking studies and the potential biological implications, the following diagrams are provided.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Conformational Sampling, Scoring) ligand_prep->docking protein_prep Protein Preparation (Receptor Cleaning, Active Site Definition) protein_prep->docking pose_analysis Binding Pose Analysis (Interaction Mapping) docking->pose_analysis sar_analysis Structure-Activity Relationship (SAR) (Comparative Analysis) pose_analysis->sar_analysis sar_analysis->ligand_prep Lead Optimization

Caption: General workflow for comparative molecular docking studies.

hypothetical_pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression coumarin 3-Phenylcoumarin Analogue coumarin->raf Inhibition

Caption: Hypothetical MAPK signaling pathway targeted by 3-phenylcoumarin analogues.

References

Evaluating the Specificity of 4,5,7-Trihydroxy-3-phenylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of 4,5,7-Trihydroxy-3-phenylcoumarin, a member of the 3-phenylcoumarin class of compounds. Due to the limited direct experimental data on this specific molecule, this guide evaluates its potential specificity by examining data from its close structural analogs. The guide compares the inhibitory activities of these analogs against several key enzymes and contrasts them with established inhibitors, offering a framework for assessing the potential therapeutic applications and off-target effects of this compound class.

Introduction to this compound and Its Analogs

This compound belongs to the 3-phenylcoumarin scaffold, a class of compounds recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specificity of these compounds is crucial for their development as therapeutic agents. This guide focuses on the inhibitory potential of hydroxylated 3-phenylcoumarins against enzymes implicated in inflammation and skin aging: Cyclooxygenase (COX), Tyrosinase, Elastase, and Collagenase.

Comparative Inhibitory Activity

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin Not ReportedNot ReportedNot Reported
Ibuprofen[1]133700.035
Celecoxib[2]7.60.00761000
Rofecoxib[2]>1000.027>3703
Indomethacin[3]0.010.060.17

Note: 4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin has been reported to inhibit COX enzymes, but specific IC50 values were not found.[4]

Table 2: Inhibition of Tyrosinase

Compound/DrugTyrosinase IC50 (µM)
3-(4'-Bromophenyl)-5,7-dihydroxycoumarin [5]1.05
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin [5]7.0
3-(3'-Bromophenyl)-6,7-dihydroxycoumarin [5]8.25
Kojic Acid (Standard Inhibitor)[5]17.9
7,3',4'-Trihydroxyisoflavone[6]5.23
6,7,4'-Trihydroxyisoflavone[6]9.2

Table 3: Inhibition of Elastase

Compound/DrugElastase IC50 (µM)
3-(3'-Bromophenyl)-6,7-dihydroxycoumarin [5]37.38
Oleanolic Acid (Standard Inhibitor)[5]25.7
Sivelestat[7][8]0.044
GW-311616[7][8]0.022

Table 4: Inhibition of Collagenase

Compound/DrugCollagenase IC50 (µM)
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin [5]110.4
3-(4'-Bromophenyl)-5,7-dihydroxycoumarin [5]123.4
Capsaicin[9]<1
4',5-Dihydroxyflavone[9]<5
Curcumin[9]<5

Signaling Pathways and Experimental Workflows

To understand the context of the enzymatic inhibition data, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing compound specificity.

Signaling_Pathway_COX cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 COX2->PGH2 Produces PGE2 Prostaglandin E2 PGH2->PGE2 Converted to PI3K_AKT PI3K/AKT Pathway PGE2->PI3K_AKT Ras_MAPK Ras-MAPK/ERK Pathway PGE2->Ras_MAPK WNT_BetaCatenin WNT/β-catenin Pathway PGE2->WNT_BetaCatenin Inflammation Inflammation PGE2->Inflammation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Ras_MAPK->Cell_Survival Proliferation Proliferation WNT_BetaCatenin->Proliferation 4_5_7_THPC This compound (and analogs) 4_5_7_THPC->COX2

Caption: COX-2 signaling pathway and the potential inhibitory action of this compound analogs.

Experimental_Workflow Compound This compound Primary_Screen Primary Enzyme Assays (e.g., COX, Tyrosinase, Elastase) Compound->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Secondary_Screen Secondary & Orthogonal Assays Dose_Response->Secondary_Screen Broad_Specificity Broad Specificity Profiling (e.g., Kinase Panel) Dose_Response->Broad_Specificity Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Secondary_Screen->Cell_Based Data_Analysis Data Analysis & Specificity Evaluation Broad_Specificity->Data_Analysis Cell_Based->Data_Analysis

Caption: A general experimental workflow for evaluating the specificity of a small molecule inhibitor.

Detailed Experimental Protocols

The following are generalized protocols for the key enzymatic assays discussed in this guide. These should be adapted and optimized based on specific laboratory conditions and reagent sources.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood)

Principle: This assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid in human whole blood, which contains both COX-1 (in platelets) and COX-2 (inducible in monocytes).

Protocol:

  • Blood Collection: Draw fresh human venous blood into heparinized tubes.

  • Compound Preparation: Prepare stock solutions of this compound and control inhibitors (e.g., ibuprofen, celecoxib) in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

  • COX-1 Assay:

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add 1 µL of the test compound or vehicle control.

    • Incubate for 1 hour at 37°C to allow for COX-1 inhibition.

    • Initiate coagulation by adding 10 µL of CaCl2 solution and incubate for 1 hour at 37°C to stimulate thromboxane B2 (TXB2) production via COX-1.

    • Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin.

    • Centrifuge to separate the serum.

  • COX-2 Assay:

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add 10 µL of lipopolysaccharide (LPS) to induce COX-2 expression and incubate for 24 hours at 37°C.

    • Add 1 µL of the test compound or vehicle control and incubate for 30 minutes at 37°C.

    • Add 10 µL of arachidonic acid to initiate PGE2 production.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction on ice.

  • Quantification: Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the serum/plasma using a validated ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.

Tyrosinase Inhibition Assay

Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a stock solution of L-DOPA in the phosphate buffer.

    • Prepare stock solutions of the test compound and a positive control (e.g., kojic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm in a microplate reader in kinetic mode for at least 10-20 minutes.

  • Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the absorbance curve. Calculate the percentage of inhibition and determine the IC50 value.[10]

Elastase Inhibition Assay

Principle: This assay measures the cleavage of a specific substrate (N-Succinyl-Ala-Ala-Ala-p-nitroanilide) by porcine pancreatic elastase, which releases the chromophore p-nitroaniline.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M Tris-HCl buffer (pH 8.0).

    • Prepare a stock solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the Tris-HCl buffer.

    • Prepare a stock solution of porcine pancreatic elastase in the Tris-HCl buffer.

    • Prepare stock solutions of the test compound and a positive control (e.g., oleanolic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

    • Add 130 µL of the substrate solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the elastase solution.

  • Measurement: Incubate at 25°C for 30 minutes. Measure the absorbance at 410 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[11]

Conclusion

The available data on the analogs of this compound suggest that this class of compounds possesses multi-target activity, with inhibitory effects observed against enzymes involved in inflammation (COX) and skin aging (tyrosinase, elastase, collagenase). The hydroxylation pattern on the 3-phenylcoumarin scaffold appears to be a key determinant of this activity.

For this compound itself, while direct evidence is lacking, it is plausible to hypothesize a similar activity profile. However, its specificity remains to be rigorously evaluated. The data on related compounds show micromolar IC50 values against several targets, suggesting that while it may have therapeutic potential, it is unlikely to be a highly specific inhibitor for any single enzyme without further chemical modification.

For drug development professionals, this indicates that the 3-phenylcoumarin scaffold is a promising starting point for the development of inhibitors for these targets. However, a comprehensive specificity profiling against a broad panel of enzymes and receptors is a critical next step to identify and mitigate potential off-target effects and to guide medicinal chemistry efforts toward enhancing potency and selectivity for a desired target. The provided experimental protocols offer a foundation for conducting such essential evaluations.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4,5,7-Trihydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of 4,5,7-Trihydroxy-3-phenylcoumarin (also known as Norartocarpetin) in a laboratory setting. The following procedures are based on best practices for handling coumarin-class compounds and are intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety glasses with side shields or chemical gogglesEN 166 (EU) or OSHA 29 CFR 1910.133
Hand Protection Chemical-resistant glovese.g., PVC, Nitrile rubber (NBR) tested to EN 374 (EU) or ASTM F739 (US)
Skin and Body Protection Laboratory coatStandard lab coat
Respiratory Protection Dust mask or respiratorParticulate filter device (EN 143) or NIOSH-approved respirator

Note: The suitability and durability of glove type depend on the frequency and duration of contact. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

  • Avoid the formation and accumulation of dust.[2]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[4]

  • Avoid contact with skin, eyes, and clothing.[2][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed and sealed.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Minor Spills:

  • Wear appropriate PPE as outlined above.[1]

  • Avoid breathing dust.[1]

  • Use dry clean-up procedures; avoid generating dust.[1]

  • Sweep or vacuum up the spilled material. If sweeping, dampen with water to prevent dusting.[1]

  • Place the collected material into a suitable, labeled container for disposal.[1]

Major Spills:

  • Evacuate personnel from the immediate area and move upwind.

  • Alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Wear full-body protective clothing and a self-contained breathing apparatus.[1]

  • Contain the spill and prevent it from entering drains or waterways.[5]

  • Clean up the spill using methods that do not generate dust clouds.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.

Product Disposal:

  • Dispose of the waste product in accordance with all applicable federal, state, and local regulations.[7]

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3]

Contaminated Packaging Disposal:

  • Dispose of contaminated packaging in the same manner as the product itself.[8]

  • Containers may be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation (Don PPE) B Handling (Weighing/Dispensing) A->B C Experimentation B->C D Decontamination (Clean work area) C->D E Waste Disposal (Dispose of waste) D->E F Post-Handling (Doff PPE, Wash hands) E->F

Caption: Standard laboratory workflow for handling this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between the hazard and the control measures implemented to mitigate risk.

Hazard Chemical Exposure (Inhalation, Skin/Eye Contact) Controls Control Measures Hazard->Controls mitigated by PPE PPE (Gloves, Goggles, Respirator) Controls->PPE EngControls Engineering Controls (Fume Hood) Controls->EngControls AdminControls Administrative Controls (SOPs, Training) Controls->AdminControls Outcome Minimized Risk of Exposure PPE->Outcome EngControls->Outcome AdminControls->Outcome

Caption: Hierarchy of controls for mitigating exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.